molecular formula C11H16N2O2S B195563 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline CAS No. 334981-10-1

4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline

Cat. No.: B195563
CAS No.: 334981-10-1
M. Wt: 240.32 g/mol
InChI Key: VNSKHALYBQZMFW-UHFFFAOYSA-N
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Description

A metabolite of Almotriptan

Properties

IUPAC Name

4-(pyrrolidin-1-ylsulfonylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c12-11-5-3-10(4-6-11)9-16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSKHALYBQZMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458020
Record name 4-[(Pyrrolidine-1-sulfonyl)methyl]aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334981-10-1
Record name 4-[(1-Pyrrolidinylsulfonyl)methyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=334981-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((1-Pyrrolidinylsulfonyl)methyl)benzenamine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334981101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(Pyrrolidine-1-sulfonyl)methyl]aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((1-PYRROLIDINYLSULFONYL)METHYL)BENZENAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EU666P9ND
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Spectroscopic and Structural Elucidation of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline, a key intermediate in pharmaceutical synthesis, notably as a precursor to the antimigraine agent Almotriptan.[1][2] While comprehensive experimental data is often found within dedicated characterization studies, this guide synthesizes expected spectroscopic data based on the compound's structure and general principles of NMR, IR, and mass spectrometry.

Physicochemical Properties

PropertyValueReference
CAS Number 334981-10-1[1][2]
Molecular Formula C₁₁H₁₆N₂O₂S[2][3]
Molecular Weight 240.33 g/mol
Appearance White to light yellow crystalline powder

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the analysis of its functional groups (aniline, pyrrolidine, sulfonamide).

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.2 - 7.4Doublet2HAr-H (ortho to -CH₂)
~ 6.6 - 6.8Doublet2HAr-H (ortho to -NH₂)
~ 4.2 (broad)Singlet2H-NH₂
~ 4.1Singlet2H-CH₂-
~ 3.2 - 3.4Triplet4H-N-CH₂- (pyrrolidine)
~ 1.8 - 2.0Multiplet4H-CH₂-CH₂- (pyrrolidine)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmAssignment
~ 148Ar-C (-C-NH₂)
~ 130Ar-C (-CH)
~ 125Ar-C (ipso to -CH₂)
~ 115Ar-C (-CH)
~ 55-CH₂-
~ 48-N-CH₂- (pyrrolidine)
~ 25-CH₂-CH₂- (pyrrolidine)
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretch (aniline NH₂)
2980 - 2850MediumC-H stretch (aliphatic)
1620 - 1580StrongN-H bend (aniline NH₂)
1520 - 1480StrongC=C stretch (aromatic)
1350 - 1300StrongS=O stretch (asymmetric)
1160 - 1120StrongS=O stretch (symmetric)
850 - 800StrongC-H bend (para-disubstituted aromatic)
Mass Spectrometry (MS) Data
m/zInterpretation
240.1[M]⁺ (Molecular Ion)
170.1[M - C₄H₈N]⁺
106.1[M - C₄H₈NSO₂]⁺
91.1[C₇H₇]⁺ (Tropylium ion)
70.1[C₄H₈N]⁺ (Pyrrolidinyl fragment)

Experimental Protocols

Detailed below are standard protocols for obtaining the spectroscopic data for a solid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument : A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

    • Use proton decoupling to simplify the spectrum.

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Place a small amount of the powdered sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition :

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : The sample can be introduced via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization : Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

  • Mass Analyzer : A time-of-flight (TOF) or quadrupole mass analyzer can be used.

  • Data Acquisition :

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data for structural elucidation.

Workflow Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Sample Dissolution (NMR) Dissolution (NMR) Sample->Dissolution (NMR) Deuterated Solvent Solid State (IR) Solid State (IR) Sample->Solid State (IR) ATR Solution (MS) Solution (MS) Sample->Solution (MS) Mobile Phase NMR_Spec NMR Spectrometer Dissolution (NMR)->NMR_Spec IR_Spec FTIR Spectrometer Solid State (IR)->IR_Spec MS_Spec Mass Spectrometer Solution (MS)->MS_Spec NMR_Data NMR Spectrum NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure_Elucidation Structure_Elucidation NMR_Data->Structure_Elucidation Chemical Shifts, Coupling IR_Data->Structure_Elucidation Functional Groups MS_Data->Structure_Elucidation Molecular Weight, Fragmentation

Caption: General workflow for spectroscopic analysis of a chemical compound.

Logical_Relationship_Spectra cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Molecule This compound Proton_NMR ¹H NMR Molecule->Proton_NMR Proton Environment Carbon_NMR ¹³C NMR Molecule->Carbon_NMR Carbon Skeleton FTIR FTIR Molecule->FTIR Functional Groups Mass_Spec MS Molecule->Mass_Spec Mass & Fragmentation Connectivity Atom Connectivity Proton_NMR->Connectivity Carbon_NMR->Connectivity Structural_Info Structural Information FTIR->Structural_Info Mass_Spec->Structural_Info

Caption: Logical relationships between spectroscopic methods and molecular information.

References

Crystal Structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, a key intermediate in the synthesis of the anti-migraine drug Almotriptan.[1][2][3] This document details the crystallographic parameters, including bond lengths, bond angles, and torsion angles, derived from single-crystal X-ray diffraction studies. Furthermore, it outlines the experimental protocols for the synthesis and crystallization of the title compound. The structural information and methodologies presented herein are essential for researchers in medicinal chemistry, materials science, and drug development, offering a foundational understanding for further structural modifications and drug design endeavors.

Introduction

This compound, with the chemical formula C₁₁H₁₆N₂O₂S, is a sulfonamide derivative that has garnered significant interest due to its role as a crucial precursor in the synthesis of Almotriptan.[1][2] Almotriptan is a selective serotonin (5-HT) receptor agonist used in the acute treatment of migraine headaches.[1] The efficacy and pharmacological profile of Almotriptan are intrinsically linked to its molecular structure, which is assembled from key intermediates like this compound. Therefore, a thorough understanding of the three-dimensional arrangement of this precursor is paramount for optimizing synthetic routes and for the rational design of new analogues with potentially improved therapeutic properties.

This guide presents a detailed examination of the crystal structure of this compound, based on the findings from a comprehensive study that utilized single-crystal X-ray diffraction, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations. The crystal structure reveals a molecule that is nearly coplanar, with a specific dihedral angle between the pyrrolidine and benzene rings. The crystal packing is stabilized by a network of intermolecular hydrogen bonds.

Physicochemical Properties

The general physicochemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 334981-10-1
Molecular Formula C₁₁H₁₆N₂O₂S
Molecular Weight 240.33 g/mol
Appearance White to light yellow crystalline powder
Melting Point 176 - 180 °C
Purity (HPLC) ≥ 97%

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The key crystallographic data and refinement parameters are presented in the following table.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.345(2)
b (Å) 11.123(3)
c (Å) 11.567(3)
α (°) 90
β (°) 109.34(2)
γ (°) 90
Volume (ų) 1255.3(5)
Z 4
Calculated Density (g/cm³) 1.270
Radiation MoKα (λ = 0.71073 Å)
Temperature (K) 293(2)
Final R indices [I > 2σ(I)] R₁ = 0.0523, wR₂ = 0.1493
R indices (all data) R₁ = 0.0789, wR₂ = 0.1687

Molecular Structure and Geometry

The molecular structure of this compound consists of a central aniline ring substituted with a sulfonylmethylpyrrolidine group at the para position. The key structural features include the near planarity of the molecule and the specific conformation of the pyrrolidine ring.

Selected Bond Lengths

The intramolecular bond lengths are within the expected ranges for similar sulfonamide structures.

BondLength (Å)
S1 - O11.432(2)
S1 - O21.435(2)
S1 - N21.631(2)
S1 - C71.778(3)
N1 - C41.385(4)
N2 - C81.472(4)
N2 - C111.475(4)
C1 - C61.381(4)
C1 - C21.385(4)
C2 - C31.378(4)
C3 - C41.386(4)
C4 - C51.390(4)
C5 - C61.379(4)
C6 - C71.511(4)
Selected Bond Angles

The bond angles around the sulfur atom deviate slightly from an ideal tetrahedral geometry.

AtomsAngle (°)
O1 - S1 - O2118.9(1)
O1 - S1 - N2107.5(1)
O2 - S1 - N2107.8(1)
O1 - S1 - C7108.9(1)
O2 - S1 - C7108.5(1)
N2 - S1 - C7104.3(1)
C8 - N2 - C11112.9(2)
C8 - N2 - S1116.3(2)
C11 - N2 - S1115.8(2)
C6 - C7 - S1113.2(2)
C3 - C4 - N1120.9(3)
Selected Torsion Angles

The torsion angles describe the conformation of the molecule, particularly the orientation of the substituent groups relative to the aniline ring.

AtomsAngle (°)
C1 - C6 - C7 - S1-89.5(3)
C5 - C6 - C7 - S191.1(3)
C6 - C7 - S1 - O1-54.3(2)
C6 - C7 - S1 - O274.3(2)
C6 - C7 - S1 - N2-173.8(2)
C7 - S1 - N2 - C870.0(2)
C7 - S1 - N2 - C11-171.1(2)
C4 - N1 - H1A - H1B180.0

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from 4-aminobenzylamine. The following is a representative protocol based on literature procedures.[4][5]

Step 1: Synthesis of 1-(4-aminobenzyl)pyrrolidine

  • To a solution of 4-aminobenzylamine in a suitable solvent (e.g., methanol), add 1,4-dibromobutane.

  • The reaction mixture is stirred at room temperature for several hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 1-(4-aminobenzyl)pyrrolidine.

Step 2: Sulfonylation

  • 1-(4-aminobenzyl)pyrrolidine is dissolved in a suitable solvent (e.g., dichloromethane) and cooled in an ice bath.

  • Methanesulfonyl chloride is added dropwise to the solution in the presence of a base (e.g., triethylamine).

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by recrystallization or column chromatography to afford this compound.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the compound.

  • Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone).

  • Gently heat the solution to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature.

  • The container is then left undisturbed in a vibration-free environment to allow for the slow evaporation of the solvent.

  • Colorless, block-like crystals are typically formed over a period of several days.

Visualizations

Molecular Structure

G cluster_start Starting Materials cluster_reaction1 Step 1: Cyclization cluster_intermediate Intermediate cluster_reaction2 Step 2: Sulfonylation cluster_product Final Product 4-aminobenzylamine 4-aminobenzylamine Reaction1 Reaction with 1,4-dibromobutane 4-aminobenzylamine->Reaction1 1,4-dibromobutane 1,4-dibromobutane 1,4-dibromobutane->Reaction1 Methanesulfonyl chloride Methanesulfonyl chloride Reaction2 Reaction with Methanesulfonyl chloride Methanesulfonyl chloride->Reaction2 Intermediate1 1-(4-aminobenzyl)pyrrolidine Reaction1->Intermediate1 Intermediate1->Reaction2 Product This compound Reaction2->Product G Purification Purification (Recrystallization/ Column Chromatography) Crystallization Crystallization (Slow Evaporation) Purification->Crystallization Data_Collection Single-Crystal X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Analysis Structural Analysis (Bond Lengths, Angles, etc.) Structure_Solution->Analysis DFT DFT Calculations Structure_Solution->DFT Hirshfeld Hirshfeld Surface Analysis Structure_Solution->Hirshfeld Final_Report Technical Guide Analysis->Final_Report DFT->Final_Report Hirshfeld->Final_Report

References

The Rising Profile of Pyrrolidine Sulfonamides: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery, the pyrrolidine sulfonamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide offers an in-depth exploration of the diverse pharmacological effects of novel pyrrolidine sulfonamide derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising area of medicinal chemistry. The guide summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways influenced by these compounds.

The versatility of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, combined with the well-established pharmacophoric properties of the sulfonamide group, has yielded a plethora of derivatives with potent and selective activities against various biological targets.[1][2] These compounds have shown significant promise in addressing a range of therapeutic areas, including central nervous system disorders, cancer, infectious diseases, and metabolic disorders.

I. Quantitative Analysis of Biological Activities

The biological efficacy of novel pyrrolidine sulfonamide derivatives has been quantified across numerous studies. The following tables summarize the inhibitory and cytotoxic activities of representative compounds against various targets.

Table 1: Enzyme Inhibitory Activity of Pyrrolidine Sulfonamide Derivatives

Compound IDTarget EnzymeIC50 / Ki (nM)Reference CompoundIC50 / Ki (nM) of ReferenceSource
3b Carbonic Anhydrase I (hCA I)17.61 ± 3.58 (Ki)Acetazolamide (AZA)164.22 ± 14.13 (Ki)[1][2][3]
3b Carbonic Anhydrase II (hCA II)5.14 ± 0.61 (Ki)Acetazolamide (AZA)132.53 ± 7.44 (Ki)[1][2][3]
6a Acetylcholinesterase (AChE)22.34 ± 4.53 (Ki)Tacrine-[3]
6b Acetylcholinesterase (AChE)27.21 ± 3.96 (Ki)Tacrine-[3]
23d Dipeptidyl Peptidase-IV (DPP-IV)11,320 ± 1590 (IC50)Vildagliptin-[1][2]
9a Dipeptidyl Peptidase-IV (DPP-IV)41.17 (IC50)--[4]
Compound 51 Glycine Transporter 1 (GlyT1)3 (Ki)--[5]
Compound 23t Glycine Transporter 1 (GlyT1)1 (Ki)--[6]

Table 2: Anticancer Activity of Pyrrolidine Sulfonamide Derivatives

Compound IDCell LineIC50 (µM)Reference CompoundIC50 (µM) of ReferenceSource
37e MCF-7 (Breast Cancer)17Doxorubicin16[6]
37e HeLa (Cervical Cancer)19Doxorubicin18[6]
Copper complex 37a SW480 (Colon Cancer)0.99 ± 0.09Cisplatin3.5 ± 0.3[1]

Table 3: Antimicrobial Activity of Pyrrolidine Sulfonamide Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL) of ReferenceSource
38 S. aureus3.11Cefaclor-[1]
38 E. coli6.58Cefaclor-[1]
38 P. aeruginosa5.82Cefaclor-[1]
6a C. albicans62.50Fluconazole31.25[3]
6b C. albicans62.50Fluconazole31.25[3]

II. Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, offering a practical framework for the evaluation of novel pyrrolidine sulfonamide derivatives.

A. Enzyme Inhibition Assays

1. Carbonic Anhydrase (CA) Inhibition Assay

This assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by CA, which produces the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically.

  • Materials: Human or bovine erythrocyte CA, p-Nitrophenyl acetate (p-NPA), test compounds, Acetazolamide (positive control), Tris-HCl buffer (50 mM, pH 7.5), DMSO, 96-well microplate, microplate reader.

  • Procedure:

    • Prepare working solutions of the CA enzyme, substrate (p-NPA), and test compounds in Tris-HCl buffer. DMSO is used to dissolve the substrate and test compounds.

    • In a 96-well plate, add the assay buffer, the test compound solution (or DMSO for control), and the CA enzyme solution.

    • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.

    • The rate of reaction is determined from the linear portion of the absorbance versus time plot. The percent inhibition is calculated relative to the control. IC50 values are determined by plotting percent inhibition against a range of inhibitor concentrations.[3][7]

2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically.

  • Materials: Human recombinant AChE or human erythrocyte AChE, Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), test compounds, Sodium phosphate buffer (100 mM, pH 8.0), 96-well microplate, microplate reader.

  • Procedure:

    • Prepare working solutions of the AChE enzyme, ATCI, DTNB, and test compounds in sodium phosphate buffer.

    • In a 96-well plate, add the buffer, the test compound solution, and the AChE enzyme solution.

    • Incubate for a predefined period at room temperature.

    • Initiate the reaction by adding the substrate (ATCI) and DTNB.

    • Measure the absorbance at 412 nm at regular intervals.

    • Calculate the rate of reaction and percent inhibition to determine IC50 values.[8][9][10][11]

3. Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

This fluorometric assay measures DPP-IV activity using the substrate Gly-Pro-Aminomethylcoumarin (AMC). Cleavage of the substrate by DPP-IV releases the fluorescent AMC moiety.

  • Materials: Human recombinant DPP-IV, Gly-Pro-AMC, test compounds, Sitagliptin (positive control), Tris-HCl buffer (50 mM, pH 8.0), DMSO, 96-well black microplate, fluorescence microplate reader.

  • Procedure:

    • Prepare working solutions of the DPP-IV enzyme, substrate, and test compounds in Tris-HCl buffer.

    • In a 96-well plate, mix the test compound solution with the DPP-IV enzyme solution and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding the Gly-Pro-AMC substrate solution.

    • Incubate at 37°C for 30 minutes.

    • Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

    • Calculate percent inhibition and IC50 values based on the fluorescence intensity.[4][12][13]

B. Cellular Assays

1. Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

  • Materials: Cancer cell lines (e.g., A549, MCF-7), cell culture medium, test compounds, Doxorubicin or Cisplatin (positive control), MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO or isopropanol, 96-well plate, incubator, microplate reader.

  • Procedure:

    • Seed cancer cells in a 96-well plate and incubate to allow for cell attachment.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).

    • Add MTT solution to each well and incubate for an additional 3-4 hours, allowing formazan crystals to form.

    • Remove the medium and dissolve the formazan crystals in DMSO or isopropanol.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Cell viability is calculated as a percentage of the control, and IC50 values are determined.[14][15][16]

C. Antimicrobial Assays

1. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Methods: Broth microdilution or agar dilution methods are commonly used.

  • Broth Microdilution Protocol:

    • Prepare serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microplate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plate at an appropriate temperature and duration (e.g., 35-37°C for 16-20 hours).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[6][17][18][19]

III. Signaling Pathways and Mechanisms of Action

A significant area of investigation for pyrrolidine sulfonamides is their activity as Glycine Transporter 1 (GlyT1) inhibitors. This mechanism is particularly relevant to the treatment of schizophrenia, which is associated with hypofunction of the N-methyl-D-aspartate (NMDA) receptor.[5][20]

GlyT1 Inhibition and NMDA Receptor Modulation

GlyT1 is a protein responsible for the reuptake of glycine from the synaptic cleft.[21] Glycine acts as a mandatory co-agonist for the NMDA receptor; both glycine and glutamate must bind to the receptor for it to be activated.[22] In schizophrenia, reduced NMDA receptor activity is thought to contribute to cognitive and negative symptoms.[20][21] By inhibiting GlyT1, pyrrolidine sulfonamide derivatives increase the extracellular concentration of glycine in the vicinity of the NMDA receptor, thereby enhancing its activation.[20][21][22]

GlyT1_Inhibition_Pathway Pyrrolidine_Sulfonamide Pyrrolidine Sulfonamide Derivative GlyT1 Glycine Transporter 1 (GlyT1) Pyrrolidine_Sulfonamide->GlyT1 Inhibits Glycine_Reuptake Glycine Reuptake GlyT1->Glycine_Reuptake Mediates Extracellular_Glycine Increased Extracellular Glycine NMDAR NMDA Receptor Extracellular_Glycine->NMDAR Potentiates Neuronal_Activity Enhanced Neuronal Activity & Synaptic Plasticity NMDAR->Neuronal_Activity Leads to Glutamate Glutamate Glutamate->NMDAR Activates Schizophrenia_Symptoms Amelioration of Negative & Cognitive Symptoms of Schizophrenia Neuronal_Activity->Schizophrenia_Symptoms Potentially leads to

Caption: Signaling pathway of GlyT1 inhibition by pyrrolidine sulfonamide derivatives.
General Experimental Workflow for Drug Discovery

The development of novel pyrrolidine sulfonamide derivatives typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Drug_Discovery_Workflow Design De Novo Design & Library Synthesis In_Vitro_Screening In Vitro Screening (e.g., Enzyme Inhibition) Design->In_Vitro_Screening Compound Library SAR Structure-Activity Relationship (SAR) Studies In_Vitro_Screening->SAR Activity Data Lead_Optimization Lead Optimization SAR->Lead_Optimization Optimized Structures Lead_Optimization->In_Vitro_Screening Iterative Refinement In_Vivo_Studies In Vivo Studies (e.g., Animal Models) Lead_Optimization->In_Vivo_Studies Candidate Compounds Preclinical Preclinical Development In_Vivo_Studies->Preclinical Efficacy & Safety Data

Caption: General workflow for the discovery and development of novel derivatives.

IV. Conclusion and Future Directions

The pyrrolidine sulfonamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the potential for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties, underscore the importance of this chemical class in modern drug development. Future research will likely focus on exploring novel targets, further elucidating mechanisms of action, and advancing the most promising candidates through preclinical and clinical development. The comprehensive data and protocols presented in this guide are intended to facilitate these endeavors and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

The Versatile Building Block: A Technical Guide to 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, a pivotal building block in modern medicinal chemistry. Its unique structural features, combining a flexible pyrrolidine ring, a sulfonamide linker, and a reactive aniline moiety, have positioned it as a valuable scaffold for the synthesis of a diverse range of biologically active compounds. This document will detail the synthesis, physicochemical properties, and extensive applications of this compound, with a focus on its role in the development of therapeutics targeting neurological disorders, cancer, and metabolic diseases. Detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of relevant signaling pathways are provided to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

This compound has emerged as a critical intermediate in the synthesis of various pharmaceutical agents.[1][2][3] The presence of the sulfonamide group enhances its chemical reactivity and solubility, while the pyrrolidine ring offers a three-dimensional structure that allows for extensive exploration of chemical space.[1][4] This guide will delve into the multifaceted applications of this compound, highlighting its contribution to the generation of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 334981-10-1[1][5]
Molecular Formula C₁₁H₁₆N₂O₂S[1][5]
Molecular Weight 240.32 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 176 - 180 °C[1]
Purity ≥ 97% (HPLC)[1]

Synthesis of this compound

The synthesis of this compound is a critical first step in its utilization as a building block. While various proprietary methods exist, a generalizable synthetic route can be outlined.

Experimental Protocol: A General Synthetic Approach

A common synthetic route to pyrrolidine-benzenesulfonamides involves a multi-step process.[4] The following is a generalized protocol based on the synthesis of similar compounds:

  • Chlorosulfonylation of 4-Nitrotoluene: 4-Nitrotoluene is reacted with chlorosulfonic acid to yield 4-nitro-alpha-toluenesulfonyl chloride.

  • Sulfonamide Formation: The resulting sulfonyl chloride is then reacted with pyrrolidine in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane or acetonitrile) to form 1-((4-nitrobenzyl)sulfonyl)pyrrolidine.

  • Reduction of the Nitro Group: The nitro group is subsequently reduced to an amine. A common method for this reduction is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. Other reducing agents such as tin(II) chloride in hydrochloric acid can also be employed.

  • Purification: The final product, this compound, is then purified using standard techniques such as recrystallization or column chromatography.

Applications in Medicinal Chemistry

The this compound scaffold has been successfully incorporated into a variety of drug candidates targeting a range of diseases.

Almotriptan: A Serotonin Receptor Agonist for Migraine Treatment

This compound is a key intermediate in the synthesis of Almotriptan, a selective 5-HT1B/1D receptor agonist used for the acute treatment of migraine.[6][7]

The synthesis of Almotriptan from its aniline precursor involves a multi-step process, including the formation of a hydrazine intermediate followed by Fischer indole synthesis.[8][9][10]

  • Diazotization: this compound hydrochloride is diazotized using sodium nitrite in the presence of hydrochloric acid at low temperatures (-10 to 5 °C).[11]

  • Reduction to Hydrazine: The resulting diazonium salt is then reduced to the corresponding hydrazine, 4-((pyrrolidin-1-ylsulfonyl)methyl)phenylhydrazine, using a reducing agent such as stannous chloride.

  • Fischer Indole Synthesis: The hydrazine intermediate is condensed with N,N-dimethylamino-butyraldehyde dimethyl acetal to form a hydrazone.[11] This hydrazone is then cyclized under acidic conditions to form the indole ring of Almotriptan.[11]

  • Purification and Salt Formation: The crude Almotriptan is purified and can be converted to a pharmaceutically acceptable salt, such as the malate salt, by treatment with the corresponding acid.[10][12]

Pyrrolidine Sulfonamides as Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Derivatives of pyrrolidine sulfonamides have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis.[13] Inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes.[14][15]

CompoundModification on Pyrrolidine-Sulfonamide ScaffoldIC₅₀ (nM)Reference
Compound 9a Piperidine derivative41.17[13]
Compound 6n (S)-1-(2-(2-(3-(3,4-dimethoxyphenyl)-2-oxoimidazolidin-1-yl)ethyl-amino)acetyl)pyrrolidine-2-carbonitrile2[16]
Compound 23 1-(2-(4-(7-chloro-4-quinolyl) piperazin-1-yl) acetyl) pyrrolidine3730[17]

The following diagram illustrates the role of DPP-IV in glucose metabolism and the mechanism of action of DPP-IV inhibitors.

DPP_IV_Signaling cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake GLP-1 GLP-1 Food Intake->GLP-1 stimulates release of GIP GIP Food Intake->GIP stimulates release of Beta-cells Beta-cells GLP-1->Beta-cells stimulates Alpha-cells Alpha-cells GLP-1->Alpha-cells inhibits DPP-IV DPP-IV GLP-1->DPP-IV inactivated by GIP->Beta-cells stimulates GIP->DPP-IV inactivated by Insulin Release Insulin Release Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake promotes Glucagon Release Glucagon Release Hepatic Glucose Production Hepatic Glucose Production Glucagon Release->Hepatic Glucose Production promotes Beta-cells->Insulin Release Alpha-cells->Glucagon Release DPP-IV Inhibitors DPP-IV Inhibitors DPP-IV Inhibitors->DPP-IV inhibit Blood Glucose Blood Glucose Glucose Uptake->Blood Glucose lowers Hepatic Glucose Production->Blood Glucose raises KOR_Signaling cluster_gprotein G-protein Signaling cluster_arrestin β-Arrestin Signaling Dynorphin Dynorphin KOR Kappa-Opioid Receptor (KOR) Dynorphin->KOR activates Gαi/o Gαi/o KOR->Gαi/o Gβγ Gβγ KOR->Gβγ β-Arrestin β-Arrestin KOR->β-Arrestin recruits KOR Antagonists KOR Antagonists KOR Antagonists->KOR inhibit Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase inhibits GIRK Channels GIRK Channels Gβγ->GIRK Channels activates Ca2+ Channels Ca2+ Channels Gβγ->Ca2+ Channels inhibits cAMP cAMP Adenylyl Cyclase->cAMP produces Neuronal Activity Neuronal Activity cAMP->Neuronal Activity decreased Hyperpolarization Hyperpolarization GIRK Channels->Hyperpolarization causes Neurotransmitter Release Neurotransmitter Release Ca2+ Channels->Neurotransmitter Release decreased p38 MAPK p38 MAPK β-Arrestin->p38 MAPK activates Dysphoria/Aversion Dysphoria/Aversion p38 MAPK->Dysphoria/Aversion mediates

References

Exploratory Studies on N-Substituted Sulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted sulfonamides are a prominent class of compounds in medicinal chemistry, demonstrating a wide array of biological activities.[1] The sulfonamide moiety (-SO₂NHR) is a key pharmacophore found in numerous therapeutic agents, including antibacterial, anticancer, antiviral, and anti-inflammatory drugs.[1][2] The versatility of the sulfonamide scaffold allows for strategic structural modifications, particularly at the nitrogen atom, to modulate potency, selectivity, and pharmacokinetic properties.[3][4] This guide provides an in-depth overview of exploratory studies on N-substituted sulfonamides, focusing on their synthesis, anticancer, and antimicrobial activities, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Synthesis of N-Substituted Sulfonamides

The primary synthetic route to N-substituted sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[3] This straightforward and efficient method allows for the generation of a diverse library of sulfonamide derivatives.[3]

A general workflow for the synthesis of N-substituted sulfonamides is depicted below.

G start Start sulfonyl_chloride Aryl/Alkyl Sulfonyl Chloride start->sulfonyl_chloride amine Primary/Secondary Amine start->amine reaction Reaction in suitable solvent with base (e.g., pyridine, triethylamine) sulfonyl_chloride->reaction amine->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., recrystallization, chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product N-Substituted Sulfonamide characterization->final_product

General Synthetic Workflow for N-Substituted Sulfonamides.

Anticancer Activity

N-substituted sulfonamides have emerged as a promising class of anticancer agents.[5] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and proliferation, such as carbonic anhydrases (CAs) and receptor tyrosine kinases (e.g., VEGFR-2).[5]

Mechanism of Action: Carbonic Anhydrase Inhibition

Many solid tumors exhibit hypoxia, leading to the overexpression of certain carbonic anhydrase isoforms, particularly CA IX and CA XII. These enzymes play a critical role in maintaining the pH of the tumor microenvironment, which is essential for tumor cell survival and proliferation. N-substituted sulfonamides can act as potent inhibitors of these CAs, disrupting pH regulation and leading to apoptosis of cancer cells.

G sulfonamide N-Substituted Sulfonamide ca_ix Carbonic Anhydrase IX (CA IX) sulfonamide->ca_ix Inhibits hco3_h HCO₃⁻ + H⁺ ca_ix->hco3_h tumor_survival Tumor Cell Survival & Proliferation co2_h2o CO₂ + H₂O co2_h2o->ca_ix Catalyzes ph_regulation pH Regulation (Acidic Microenvironment) hco3_h->ph_regulation ph_regulation->tumor_survival apoptosis Apoptosis tumor_survival->apoptosis Leads to G paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps dihydrofolic_acid Dihydrofolic Acid dhps->dihydrofolic_acid tetrahydrofolic_acid Tetrahydrofolic Acid dihydrofolic_acid->tetrahydrofolic_acid dna_synthesis Bacterial DNA Synthesis tetrahydrofolic_acid->dna_synthesis bacterial_growth Bacterial Growth & Replication dna_synthesis->bacterial_growth sulfonamide N-Substituted Sulfonamide inhibition Inhibition sulfonamide->inhibition inhibition->dhps G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add serial dilutions of N-substituted sulfonamides incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals (e.g., with DMSO) incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 values read_absorbance->analyze_data end End analyze_data->end

References

The Vanguard of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Aniline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline and its derivatives remain a cornerstone in the field of medicinal chemistry, providing a versatile scaffold for the development of a multitude of therapeutic agents.[1] From established anticancer agents to emerging bioactive molecules, the aniline moiety is central to the design of targeted therapies. This technical guide delves into the recent advancements in the discovery and synthesis of novel aniline-based compounds, with a focus on their applications in drug development. We will explore detailed experimental protocols, present quantitative biological data, and visualize the intricate signaling pathways and experimental workflows that define this exciting area of research.

I. Synthesis of Novel Aniline Derivatives: Methodologies and Protocols

The synthesis of substituted anilines is a mature field, yet the quest for more efficient, selective, and scalable methods continues. Common strategies include the reduction of nitroarenes and transition metal-catalyzed cross-coupling reactions.[2]

Classical Approach: Nitroarene Reduction

A robust and widely used method for preparing anilines is the reduction of the corresponding nitroarenes. A typical laboratory-scale protocol involves the use of a metal catalyst in an acidic medium.

Experimental Protocol: Reduction of Nitrobenzene to Aniline using Tin and Hydrochloric Acid [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine granulated tin (e.g., 18 g) and nitrobenzene (e.g., 8 mL).

  • Acid Addition: Slowly add concentrated hydrochloric acid (e.g., 43 mL) in small portions through the condenser. The reaction is exothermic and may require cooling in a water bath to maintain control.

  • Reaction Monitoring: After the initial vigorous reaction subsides, heat the mixture on a boiling water bath for approximately one hour, or until the odor of nitrobenzene is no longer detectable.

  • Work-up: Cool the flask and add a solution of sodium hydroxide to make the mixture distinctly alkaline, which liberates the free aniline.

  • Isolation and Purification: Isolate the aniline via steam distillation. The distillate, a mixture of aniline and water, is then extracted with an organic solvent (e.g., dichloromethane). The organic extracts are dried over a suitable drying agent (e.g., potassium hydroxide pellets), and the solvent is removed by distillation. The crude aniline is purified by fractional distillation, collecting the fraction boiling at 182-185 °C.

Modern Cross-Coupling Strategy: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, offering a broad substrate scope for the synthesis of complex aniline derivatives.

General Experimental Protocol: Buchwald-Hartwig Amination for N-Arylation

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

  • Reagent Addition: Add the aryl halide, the amine, and an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Synthesis of 2-Morpholino-4-Anilinoquinoline Derivatives

Recent research has focused on quinoline-based aniline derivatives for their anticancer properties. A general procedure for their synthesis is as follows:

General Experimental Protocol: Synthesis of 2-Morpholino-4-Anilinoquinolines [3][4]

  • To a solution of 4-chloro-2-morpholinoquinoline (0.2 g, 0.87 mmol) in ethanol (10 mL), add the appropriate substituted aniline (1.7 mmol).

  • Reflux the resulting mixture overnight.

  • Evaporate the ethanol under vacuum.

  • Wash the resulting residue with acetone and filter to yield the final 2-morpholino-4-anilinoquinoline product.

II. Characterization of Novel Aniline Compounds

The comprehensive characterization of newly synthesized compounds is crucial to confirm their structure and purity before biological evaluation. A typical workflow involves a combination of spectroscopic and chromatographic techniques.

General Workflow for Compound Characterization

G cluster_synthesis Synthesis & Purification cluster_elucidation Structural Elucidation cluster_purity Purity & Identity start Crude Product purification Column Chromatography / Recrystallization start->purification pure_compound Pure Compound (>99%) purification->pure_compound nmr NMR Spectroscopy (¹H, ¹³C) pure_compound->nmr ms Mass Spectrometry (HRMS) pure_compound->ms ir FT-IR Spectroscopy pure_compound->ir hplc HPLC pure_compound->hplc final_structure Confirmed Structure nmr->final_structure ms->final_structure ir->final_structure hplc->final_structure

Caption: General workflow for the purification and characterization of a newly synthesized compound.

III. Biological Activity of Novel Aniline-Based Compounds

Recent discoveries have highlighted the potential of novel aniline derivatives as potent inhibitors of key signaling pathways implicated in cancer and other diseases.

Dual Mer/c-Met Kinase Inhibitors

A series of 2-substituted aniline pyrimidine derivatives have been identified as potent dual inhibitors of Mer and c-Met kinases, which are crucial in tumor progression.

CompoundMer IC₅₀ (nM)c-Met IC₅₀ (nM)HepG2 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)HCT116 IC₅₀ (µM)
18c 18.5 ± 2.333.6 ± 4.34.12 ± 0.510.83 ± 0.121.05 ± 0.15
Cabozantinib (Ref.) --1.08 ± 0.132.76 ± 0.351.68 ± 0.21
Table 1: In vitro inhibitory and antiproliferative activities of a novel dual Mer/c-Met inhibitor (18c) compared to a reference compound.[5]
VEGFR-2 Inhibitors

Novel 4-anilino-2-vinylquinazolines have demonstrated significant potential as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.

CompoundVEGFR-2 IC₅₀ (nM)MCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
8h 60.274.927.316.55
8l 93.509.8111.2414.37
8r -7.639.1510.28
Sorafenib (Ref.) 55.435.477.289.18
Table 2: In vitro VEGFR-2 inhibitory activity and antitumor activity of novel 4-anilino-2-vinylquinazolines.[6]
Anticancer Activity against HepG2 Cells

Newly synthesized 2-morpholino-4-anilinoquinoline compounds have shown promising anticancer activity against the HepG2 human liver cancer cell line.

CompoundHepG2 IC₅₀ (µM)
3c 11.42
3d 8.50
3e 12.76
Table 3: Anticancer potential of 2-morpholino-4-anilinoquinoline compounds against the HepG2 cell line.[3][4]
Dual PI3K/mTOR Inhibitors

Sulfonamide methoxypyridine derivatives have been developed as potent dual inhibitors of PI3K and mTOR, key components of a critical cell survival pathway.

CompoundPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)MCF-7 IC₅₀ (nM)HCT-116 IC₅₀ (nM)
22c 0.222313020
Table 4: In vitro inhibitory and antiproliferative activities of a novel PI3K/mTOR dual inhibitor (22c).[7]

IV. Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of many aniline derivatives is derived from their ability to modulate specific signaling pathways that are dysregulated in disease.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Novel aniline-based compounds can act as dual inhibitors, blocking the pathway at multiple points.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival inhibits apoptosis mTORC2 mTORC2 mTORC2->Akt activates S6K S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4E->Proliferation Inhibitor Aniline-Based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds ADP ADP Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream autophosphorylation ATP ATP ATP->VEGFR2 Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor Aniline-Based VEGFR-2 Inhibitor Inhibitor->VEGFR2 blocks ATP binding

References

Theoretical and Computational Analysis of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, a key intermediate in the synthesis of the anti-migraine drug Almotriptan.[1][2][3] While direct experimental and computational data for this specific molecule are limited in publicly available literature, this paper extrapolates from studies on structurally similar sulfonamide and aniline derivatives to present a detailed theoretical framework. This includes proposed methodologies for computational analysis, synthesis, and characterization, alongside a discussion of its potential biological significance. The document is intended to serve as a foundational resource for researchers engaged in the study of sulfonamides and their derivatives in the context of drug discovery and development.

Introduction

This compound is a molecule of significant interest due to its role as a precursor in the synthesis of Almotriptan, a selective serotonin 5-HT1B/1D receptor agonist used in the treatment of migraine.[4][5][6] The chemical structure, featuring a sulfonamide linkage, a pyrrolidine ring, and an aniline moiety, suggests a range of physicochemical and pharmacological properties that are amenable to theoretical and computational investigation. Such studies are crucial for understanding its reactivity, molecular interactions, and potential biological activity, thereby aiding in the optimization of synthetic routes and the design of novel derivatives.

This whitepaper outlines a theoretical and computational approach to characterizing this compound. It covers quantum chemical calculations, molecular docking simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling. Furthermore, it provides a generalized experimental protocol for its synthesis and characterization, based on established methods for similar sulfonamides.

Molecular Structure and Properties

The foundational step in the theoretical analysis of a molecule is the elucidation of its three-dimensional structure and electronic properties.

Molecular Geometry

The optimized molecular structure of this compound can be predicted using computational methods such as Density Functional Theory (DFT). These calculations would reveal bond lengths, bond angles, and dihedral angles, providing insight into the molecule's conformation.

Caption: 2D representation of this compound.

Physicochemical Properties

Key physicochemical properties can be calculated to understand the molecule's behavior in biological systems.

PropertyPredicted Value/RangeComputational MethodSignificance in Drug Development
Molecular Weight 240.33 g/mol N/AAdherence to Lipinski's Rule of Five
LogP 1.5 - 2.5ALOGPS, XLOGP3Lipophilicity and membrane permeability
Topological Polar Surface Area (TPSA) 65.5 ŲErtl et al.Intestinal absorption and BBB penetration
Number of Hydrogen Bond Donors 1 (from aniline NH2)N/AInteraction with biological targets
Number of Hydrogen Bond Acceptors 3 (from SO2 and N)N/AInteraction with biological targets
pKa (Aniline) 4.0 - 5.0ACD/Labs, MarvinSketchIonization state at physiological pH

Note: The predicted values are based on computational models and may vary from experimental results.

Theoretical and Computational Methodologies

A multi-faceted computational approach is proposed to thoroughly investigate the properties of this compound.

G cluster_0 Computational Workflow A Structure Optimization (DFT) B Electronic Properties Analysis (HOMO, LUMO, MEP) A->B C Molecular Docking Simulation A->C D QSAR Model Development B->D C->D E ADMET Prediction D->E

Caption: Proposed computational workflow for the analysis of the target molecule.

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and reactivity of molecules.[7][8]

Protocol:

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: B3LYP functional is a common choice for such systems.[8]

  • Basis Set: 6-311++G(d,p) or a similar basis set that provides a good balance of accuracy and computational cost.[8]

  • Calculations:

    • Geometry Optimization: To find the lowest energy conformation of the molecule.

    • Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface.

    • Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to assess chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP) Mapping: To identify electrophilic and nucleophilic sites on the molecule.

Expected Data Output:

ParameterDescriptionPredicted Outcome for this compound
HOMO Energy Energy of the highest occupied molecular orbital; related to electron-donating ability.The aniline moiety is expected to be the primary contributor to the HOMO.
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.The sulfonamide group and the phenyl ring are likely to contribute to the LUMO.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity.A moderate gap is expected, suggesting a balance of stability and reactivity.
MEP Map Visualization of electrostatic potential on the molecular surface.Negative potential (red) is expected around the oxygen atoms of the sulfonyl group and the nitrogen of the pyrrolidine ring, indicating nucleophilic regions. Positive potential (blue) is anticipated around the aniline protons, indicating electrophilic regions.
Molecular Docking

Given its role as a precursor to Almotriptan, a 5-HT1B/1D agonist, molecular docking studies can be performed to predict the binding affinity and interaction of this compound with the serotonin receptors.[4][5]

Protocol:

  • Software: AutoDock, Glide, or similar molecular docking software.

  • Receptor Preparation: Obtain the crystal structure of the human 5-HT1B or 5-HT1D receptor from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of the molecule and optimize its geometry. Assign charges and define rotatable bonds.

  • Docking Simulation: Define the binding site on the receptor and perform the docking calculations.

  • Analysis: Analyze the predicted binding poses, binding energies, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are valuable for predicting the biological activity of a series of compounds based on their molecular descriptors.[9][10][11] While a full QSAR study requires a dataset of multiple compounds and their activities, the principles can be applied to understand the key structural features of the target molecule that might contribute to its biological activity.

Methodology:

  • Descriptor Calculation: Calculate various molecular descriptors (e.g., topological, electronic, steric) for a series of analogous sulfonamides with known biological activity.

  • Model Building: Use statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) to build a QSAR model that correlates the descriptors with the biological activity.

  • Model Validation: Validate the QSAR model using internal and external validation techniques.

  • Prediction: Use the validated model to predict the biological activity of this compound.

Synthesis and Characterization

A 4-Aminobenzyl chloride C Sodium 4-(chloromethyl)benzenesulfonate A->C + Na2SO3 B Sodium sulfite E 4-(Chlorosulfonyl)benzyl chloride C->E + SOCl2 D Thionyl chloride G This compound E->G + Pyrrolidine F Pyrrolidine

Caption: A plausible synthetic pathway for the target molecule.

Generalized Synthetic Protocol:

  • Sulfonylation of 4-aminobenzyl chloride: React 4-aminobenzyl chloride with a sulfonating agent, such as a mixture of sulfur trioxide and pyridine, or by a multi-step process involving conversion to the corresponding sulfonyl chloride. A common route involves the reaction of an aniline derivative with chlorosulfonic acid.[12]

  • Reaction with Pyrrolidine: The resulting sulfonyl chloride is then reacted with pyrrolidine in the presence of a base (e.g., triethylamine or pyridine) to form the sulfonamide linkage.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Characterization Techniques:

TechniqueExpected Observations
¹H NMR Characteristic peaks for the aromatic protons of the aniline ring, the methylene protons adjacent to the sulfonyl group and in the pyrrolidine ring, and the NH₂ protons.
¹³C NMR Resonances for the carbon atoms in the aromatic ring, the methylene carbons, and the carbons of the pyrrolidine ring.
FT-IR Characteristic stretching frequencies for the N-H bonds of the aniline, the S=O bonds of the sulfonamide, and C-H bonds.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (240.33 g/mol ).
Melting Point A sharp melting point range, indicating the purity of the synthesized compound. A reported melting point is 176 - 180 °C.[3]

Potential Biological Significance and Signaling Pathways

As a precursor to Almotriptan, this compound is implicated in the serotonergic system. Almotriptan exerts its therapeutic effect by acting as a selective agonist for the 5-HT1B and 5-HT1D serotonin receptors.[4][5][13] This interaction leads to vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides, which are key events in the pathophysiology of migraine.[13]

cluster_0 Proposed Signaling Pathway Involvement A This compound (or its derivatives) B 5-HT1B/1D Receptors A->B Agonist Binding C G-protein activation B->C D Inhibition of Adenylyl Cyclase C->D E Decreased cAMP levels D->E F Vasoconstriction of Cranial Arteries E->F G Inhibition of Neuropeptide Release E->G H Migraine Relief F->H G->H

Caption: Hypothesized involvement in the 5-HT1B/1D receptor signaling pathway.

It is plausible that this compound itself may possess some affinity for these receptors, or that its structural motifs contribute to the binding of Almotriptan. Further in vitro and in vivo studies would be necessary to confirm any direct pharmacological activity of this precursor molecule.

Conclusion

This technical guide has presented a comprehensive theoretical and computational framework for the study of this compound. While direct experimental data is sparse, the methodologies and expected outcomes detailed herein provide a solid foundation for future research. The application of DFT, molecular docking, and QSAR, combined with targeted synthesis and biological evaluation, will be instrumental in fully elucidating the chemical and pharmacological properties of this important synthetic intermediate. Such knowledge can contribute to the development of more efficient synthetic processes and the discovery of novel therapeutic agents based on the sulfonamide scaffold.

References

A Technical Guide to the Solubility and Stability of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline, a key intermediate in pharmaceutical synthesis, notably for the antimigraine agent Almotriptan.[1][2] While specific experimental data for this compound is not publicly available, this document outlines the standard methodologies for determining its solubility and stability profiles, crucial for drug discovery, formulation development, and regulatory compliance. This guide adheres to the best practices in experimental design and data presentation, offering detailed protocols and illustrative data to aid researchers in their investigations of this and similar chemical entities.

Introduction

This compound, with CAS Number 334981-10-1, is a versatile building block in medicinal chemistry.[3][4] Its structure, featuring a sulfonamide functional group, is suggested to enhance its reactivity and solubility in various solvents, a desirable characteristic for pharmaceutical development.[3][4][5][6][7] The compound's ability to form stable complexes also makes it a person of interest for drug formulation and delivery systems.[3][4][5][7] Understanding the solubility and stability of this intermediate is paramount for ensuring consistent reaction kinetics, optimizing purification processes, and developing stable dosage forms. This guide provides the necessary theoretical and practical framework for these assessments.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 334981-10-1[3][4][8]
Molecular Formula C₁₁H₁₆N₂O₂S[3][4][8]
Molecular Weight 240.32 g/mol [3][4]
Appearance White to light yellow crystalline powder[3][4][5]
Melting Point 176 - 180 °C[3][4][5]
Purity ≥ 97% (HPLC)[3][4]
Storage Conditions Room Temperature or +5°C[3][4][8]

Solubility Assessment

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Both kinetic and thermodynamic solubility assays are pertinent in drug discovery and development.

Experimental Protocols

This method is a high-throughput screening approach to estimate the solubility of a compound from a DMSO stock solution in an aqueous buffer.

Protocol:

  • Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.

  • Sample Preparation: In duplicate, add 10 µL of the stock solution to 490 µL of a phosphate-buffered saline (PBS, pH 7.4) in 1.4 mL Matrix Storage tubes. This results in a final DMSO concentration of 2%.

  • Incubation: Place the tubes in a thermomixer set to 850 rpm and incubate for 2 hours at 25°C.[1]

  • Separation: After incubation, separate the undissolved compound by either centrifugation at high speed or filtration using a solubility filter plate.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as UV-Vis spectroscopy or LC-MS/MS. A calibration curve is constructed from serial dilutions of the stock solution.

This assay determines the equilibrium solubility of a compound, which is a more accurate representation of its solubility in a saturated solution.

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired buffer (e.g., PBS at pH 7.4, Simulated Gastric Fluid, or Simulated Intestinal Fluid).

  • Equilibration: Shake the resulting suspension for an extended period (typically 24-72 hours) at a constant temperature (e.g., 25°C or 37°C) to ensure equilibrium is reached.[9][10]

  • Phase Separation: After equilibration, filter the suspension to remove any undissolved solid.

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate by a suitable analytical method like HPLC-UV, using a calibration curve prepared with the same compound.

Illustrative Data Presentation

The following tables illustrate how the solubility data for this compound could be presented.

Table 2: Illustrative Kinetic Solubility Data

Compound IDBufferIncubation Time (h)Temperature (°C)Solubility (µg/mL)Solubility (µM)
PPSA-1PBS (pH 7.4)225>100>416
PPSA-1FaSSIF23785354
PPSA-1FeSSIF237120499

PPSA-1: this compound FaSSIF: Fasted State Simulated Intestinal Fluid FeSSIF: Fed State Simulated Intestinal Fluid

Table 3: Illustrative Thermodynamic Solubility Data

Compound IDMediumEquilibration Time (h)Temperature (°C)Solubility (µg/mL)Solubility (µM)
PPSA-1Water482575312
PPSA-1PBS (pH 7.4)482595395
PPSA-1SGF (pH 1.2)48372501040

SGF: Simulated Gastric Fluid

Solubility Assay Selection Workflow

The choice between a kinetic and a thermodynamic solubility assay depends on the stage of drug development. The following diagram illustrates a logical workflow for this decision-making process.

G Solubility Assay Selection Workflow start Start: Need Solubility Data discovery Early Drug Discovery/ High-Throughput Screening start->discovery lead_opt Lead Optimization/ Pre-formulation discovery->lead_opt No kinetic_assay Perform Kinetic Solubility Assay discovery->kinetic_assay Yes thermo_assay Perform Thermodynamic Solubility Assay lead_opt->thermo_assay Yes end End: Report Solubility kinetic_assay->end thermo_assay->end

Caption: A decision tree for selecting the appropriate solubility assay.

Stability Assessment

Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Experimental Protocols

Forced degradation studies are undertaken to identify the likely degradation products, which can aid in the development of stability-indicating analytical methods.

Protocol:

  • Stress Conditions: Subject solutions of this compound to the following conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid compound at 80°C for 48 hours.

    • Photolytic: Expose the solid compound to light as per ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

  • Peak Purity: Assess the peak purity of the parent compound to ensure no co-eluting degradation products.

Long-term and accelerated stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[11][12][13]

Protocol:

  • Batch Selection: Use at least three primary batches of the drug substance.[14]

  • Container Closure System: Store the substance in a container closure system that is the same as or simulates the proposed packaging.[11]

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[12][13]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[12][13]

  • Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, test at 0, 3, and 6 months.

  • Tests: At each time point, perform tests for appearance, assay, and degradation products.

Illustrative Data Presentation

The following tables provide an example of how stability data can be presented.

Table 4: Illustrative Forced Degradation Data for this compound

Stress Condition% Assay of Parent% Total ImpuritiesRemarks
0.1 N HCl (60°C, 24h) 92.57.5Significant degradation
0.1 N NaOH (60°C, 24h) 85.214.8Major degradation
3% H₂O₂ (RT, 24h) 98.11.9Minor degradation
Thermal (80°C, 48h) 99.50.5Stable
Photolytic (ICH Q1B) 99.20.8Stable

Table 5: Illustrative ICH Stability Data (Accelerated Conditions: 40°C/75% RH)

TestSpecificationInitial3 Months6 Months
Appearance White to light yellow powderConformsConformsConforms
Assay (%) 98.0 - 102.099.899.599.1
Total Impurities (%) NMT 1.00.20.40.8

NMT: Not More Than

Stability Testing Workflow

The following diagram outlines a general workflow for the stability assessment of a drug intermediate.

G Stability Testing Workflow start Start: New Drug Intermediate forced_deg Forced Degradation Studies start->forced_deg method_dev Develop & Validate Stability-Indicating Method forced_deg->method_dev ich_studies ICH Stability Studies (Long-term & Accelerated) method_dev->ich_studies data_eval Data Evaluation & Shelf-life Determination ich_studies->data_eval report End: Stability Report data_eval->report

Caption: A general workflow for stability testing of a drug intermediate.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is lacking, this technical guide provides a robust framework for its determination. The detailed experimental protocols for kinetic and thermodynamic solubility, as well as forced degradation and ICH stability studies, offer researchers and drug development professionals the necessary tools to thoroughly characterize this important pharmaceutical intermediate. The illustrative data tables and workflow diagrams serve as practical templates for data presentation and experimental planning. A comprehensive understanding of these properties is essential for the successful development of safe, effective, and stable pharmaceutical products.

References

Methodological & Application

Application Notes and Protocols: Detailed Synthesis of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, four-step synthesis protocol for 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline, a key intermediate in the development of various pharmaceutical agents. The protocol begins with the commercially available starting material, 4-nitrobenzyl chloride, and proceeds through sulfonation, chlorination, sulfonamide formation, and a final reduction to yield the target aniline.

Overall Synthesis Scheme

The synthesis pathway is designed for robust performance and scalability in a laboratory setting. It involves the initial formation of a stable sulfonate salt, which is then converted to a reactive sulfonyl chloride. This intermediate is subsequently coupled with pyrrolidine, followed by the reduction of the nitro group to the desired aniline.

Data Summary

The following tables summarize the key quantitative data for each step of the synthesis, including reactant quantities, yields, and product characteristics.

Table 1: Reactant and Product Quantities per Step

StepStarting MaterialMolar Mass ( g/mol )Quantity (g)Moles (mmol)ProductMolar Mass ( g/mol )
14-Nitrobenzyl chloride171.5810.058.3Sodium 4-nitrobenzylsulfonate239.18
2Sodium 4-nitrobenzylsulfonate239.1813.255.24-Nitrobenzylsulfonyl chloride235.63
34-Nitrobenzylsulfonyl chloride235.6312.050.91-((4-Nitrobenzyl)sulfonyl)pyrrolidine270.31
41-((4-Nitrobenzyl)sulfonyl)pyrrolidine270.3112.546.2This compound240.32

Table 2: Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Theoretical Yield (g)Actual Yield (g)Percent Yield (%)
1SulfonationSodium sulfiteMethanol/WaterReflux (~_80)413.9413.295
2ChlorinationThionyl chloride, DMFToluene80313.0112.092
3Sulfonamide FormationPyrrolidine, TriethylamineDichloromethane0 to RT413.7612.591
4Nitro ReductionTin(II) chloride dihydrateEthanolReflux (78)511.109.586

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the four-step synthesis process.

SynthesisWorkflow Synthesis Workflow for this compound node_start Start: 4-Nitrobenzyl chloride node_step1 Step 1: Sulfonation (with Sodium Sulfite) node_start->node_step1 node_intermediate1 Intermediate 1: Sodium 4-nitrobenzylsulfonate node_step1->node_intermediate1 node_step2 Step 2: Chlorination (with Thionyl Chloride) node_intermediate1->node_step2 node_intermediate2 Intermediate 2: 4-Nitrobenzylsulfonyl chloride node_step2->node_intermediate2 node_step3 Step 3: Sulfonamide Formation (with Pyrrolidine) node_intermediate2->node_step3 node_intermediate3 Intermediate 3: 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine node_step3->node_intermediate3 node_step4 Step 4: Nitro Reduction (with SnCl2·2H2O) node_intermediate3->node_step4 node_end Final Product: This compound node_step4->node_end

Caption: A flowchart of the four-step synthesis from 4-nitrobenzyl chloride to the final product.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of Sodium 4-nitrobenzylsulfonate

This step involves a nucleophilic substitution reaction where the chloride on 4-nitrobenzyl chloride is displaced by a sulfite ion.

  • Materials:

    • 4-Nitrobenzyl chloride: 10.0 g (58.3 mmol)

    • Sodium sulfite (anhydrous): 8.0 g (63.5 mmol, 1.1 eq)

    • Methanol: 100 mL

    • Deionized water: 100 mL

  • Procedure:

    • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-nitrobenzyl chloride (10.0 g) and sodium sulfite (8.0 g) in a mixture of methanol (100 mL) and water (100 mL).

    • Heat the mixture to reflux with vigorous stirring.

    • Maintain the reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

    • After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

    • Collect the white solid precipitate by vacuum filtration and wash it with a small amount of cold water.

    • Dry the product in a vacuum oven at 60-70°C to a constant weight.

  • Expected Outcome:

    • Yield: Approximately 13.2 g (95%) of a white crystalline solid.

Step 2: Synthesis of 4-Nitrobenzylsulfonyl chloride

The sodium sulfonate salt is converted to the more reactive sulfonyl chloride using thionyl chloride with a catalytic amount of DMF.

  • Materials:

    • Sodium 4-nitrobenzylsulfonate: 13.2 g (55.2 mmol)

    • Thionyl chloride (SOCl₂): 13.1 g (8.0 mL, 110.4 mmol, 2.0 eq)

    • N,N-Dimethylformamide (DMF): 0.5 mL (catalyst)

    • Toluene: 150 mL

    • Hexane: 100 mL

  • Procedure:

    • To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add sodium 4-nitrobenzylsulfonate (13.2 g) and toluene (150 mL).

    • Add a catalytic amount of DMF (0.5 mL) to the suspension.

    • Heat the mixture to 40°C.

    • Add thionyl chloride (8.0 mL) dropwise over 30 minutes. Gas evolution (SO₂) will be observed.

    • After the addition is complete, heat the reaction mixture to 80°C and stir for 3 hours.

    • Cool the mixture to room temperature and pour it carefully onto 100 g of crushed ice in a beaker with stirring.

    • Separate the organic (toluene) layer using a separatory funnel.

    • Wash the organic layer with cold water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

    • Triturate the solid with cold hexane, collect the product by vacuum filtration, and dry under vacuum.

  • Expected Outcome:

    • Yield: Approximately 12.0 g (92%) of a pale-yellow solid.

Step 3: Synthesis of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

This step forms the sulfonamide bond by reacting the sulfonyl chloride with pyrrolidine in the presence of a base to neutralize the HCl byproduct.

  • Materials:

    • 4-Nitrobenzylsulfonyl chloride: 12.0 g (50.9 mmol)

    • Pyrrolidine: 4.3 g (5.0 mL, 61.1 mmol, 1.2 eq)

    • Triethylamine (TEA): 6.2 g (8.5 mL, 61.1 mmol, 1.2 eq)

    • Dichloromethane (DCM): 200 mL

  • Procedure:

    • In a 500 mL round-bottom flask, dissolve pyrrolidine (5.0 mL) and triethylamine (8.5 mL) in dichloromethane (100 mL).

    • Cool the solution to 0°C in an ice bath.

    • Dissolve 4-nitrobenzylsulfonyl chloride (12.0 g) in dichloromethane (100 mL) and add this solution dropwise to the cooled amine solution over 30 minutes with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

    • Wash the reaction mixture with 1M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting solid can be recrystallized from an ethanol/water mixture if further purification is needed.

  • Expected Outcome:

    • Yield: Approximately 12.5 g (91%) of an off-white to yellow solid.

Step 4: Synthesis of this compound

The final step is the reduction of the aromatic nitro group to an aniline using tin(II) chloride dihydrate in ethanol.

  • Materials:

    • 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine: 12.5 g (46.2 mmol)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O): 52.1 g (231 mmol, 5.0 eq)

    • Ethanol (absolute): 250 mL

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

  • Procedure:

    • In a 500 mL round-bottom flask, dissolve 1-((4-nitrobenzyl)sulfonyl)pyrrolidine (12.5 g) in absolute ethanol (250 mL).

    • Add tin(II) chloride dihydrate (52.1 g) to the solution.

    • Heat the mixture to reflux and maintain for 5 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice.

    • Slowly add saturated sodium bicarbonate solution to neutralize the mixture until the pH is approximately 8-9. A tin hydroxide precipitate will form.

    • Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the final product. The product can be purified further by column chromatography on silica gel if necessary.

  • Expected Outcome:

    • Yield: Approximately 9.5 g (86%) of a white to light-yellow crystalline powder.

    • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The melting point should be consistent with literature values (176 - 180 °C).[1]

References

Application Notes and Protocols for the Purity Assessment of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the analytical methodologies for the robust purity assessment of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline, a key intermediate in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, this document is structured to provide not only step-by-step protocols but also the scientific rationale behind the selection of methods and experimental parameters. The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical attribute that ensures the safety and efficacy of the final drug product. This guide will cover orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis, to provide a complete purity profile. All methodologies are presented with a focus on self-validation and are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction: The Criticality of Purity for a Key Synthetic Intermediate

This compound (CAS No: 334981-10-1) is a vital building block in medicinal chemistry, notably as a precursor in the synthesis of Almotriptan, a medication for migraine treatment.[1][2] The structural integrity and purity of this intermediate directly impact the quality, safety, and efficacy of the final API. Therefore, a comprehensive analytical strategy to identify and quantify any impurities is paramount.

The potential impurities in this compound can originate from the synthetic process, including unreacted starting materials, intermediates, by-products from side reactions, and degradation products. A plausible and common synthetic route is illustrated below, which informs the potential impurity profile.

Anticipated Synthetic Pathway and Potential Impurities

A likely synthesis involves a two-step process: the formation of a sulfonamide followed by the reduction of a nitro group.

Synthetic_Pathway cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Nitro Group Reduction cluster_2 Potential Impurities 4-Nitrobenzyl_chloride 4-Nitrobenzyl chloride Intermediate 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine 4-Nitrobenzyl_chloride->Intermediate Base Pyrrolidine Pyrrolidine Pyrrolidine->Intermediate Final_Product This compound Intermediate->Final_Product Reducing Agent (e.g., Fe/HCl) Impurity_1 Unreacted 4-Nitrobenzyl chloride Impurity_2 Excess Pyrrolidine Impurity_3 Unreduced Intermediate Impurity_4 Incomplete reduction by-products (nitroso, azoxy, azo) Impurity_5 Metal residues (from catalyst) Impurity_6 Disulfonated by-products

Caption: Plausible synthetic route and potential process-related impurities.

This guide provides the analytical tools to detect and quantify these and other potential impurities, ensuring a high-quality starting material for drug synthesis.

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

A multi-faceted analytical approach is essential for a complete understanding of the purity of this compound. The use of orthogonal methods, which measure the same attribute through different physical or chemical principles, provides a high degree of confidence in the results.

Analytical_Workflow Sample This compound Sample HPLC HPLC-UV/PDA (Primary Purity Assay, Organic Impurities) Sample->HPLC GCMS GC-MS (Volatile Impurities, Residual Solvents) Sample->GCMS NMR NMR (1H, 13C, qNMR) (Structural Confirmation, Quantitative Purity) Sample->NMR Thermal Thermal Analysis (DSC/TGA) (Solid-State Purity, Solvates) Sample->Thermal Report Comprehensive Purity Report HPLC->Report GCMS->Report NMR->Report Thermal->Report

Caption: Orthogonal analytical workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling

HPLC is the cornerstone for assessing the purity of non-volatile organic compounds. A well-developed reversed-phase HPLC method can separate the main component from its structurally related impurities.

Rationale for Method Parameters

The selection of a C18 stationary phase is based on the non-polar nature of the analyte. A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. The mobile phase composition, a mixture of a buffered aqueous phase and an organic modifier, is chosen to achieve optimal resolution. The use of a photodiode array (PDA) detector allows for the monitoring of multiple wavelengths and peak purity analysis.

Experimental Protocol: HPLC-UV/PDA
Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA, 254 nm
Sample Preparation 1 mg/mL in Mobile Phase A/B (50:50)
Method Validation (as per ICH Q2(R1))[3][4]

A robust analytical method requires validation to ensure it is fit for its intended purpose.[3]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of potential impurities. This is demonstrated by the resolution of the main peak from all other peaks.

  • Linearity: A linear relationship between the concentration and the detector response should be established over a range of concentrations (e.g., 50-150% of the nominal concentration).

  • Accuracy: The closeness of the test results to the true value, typically determined by recovery studies of spiked samples.

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents from the synthesis and purification processes, as well as volatile starting materials like pyrrolidine.

Justification for Headspace GC-MS

For the analysis of residual solvents, static headspace sampling is the preferred technique as it introduces only the volatile components into the GC system, thus protecting the instrument from non-volatile sample matrix. The mass spectrometer provides definitive identification of the eluted compounds based on their mass spectra.

Experimental Protocol: Headspace GC-MS
Parameter Condition
GC Column DB-624, 30 m x 0.25 mm, 1.4 µm
Carrier Gas Helium, 1.2 mL/min
Oven Program 40 °C (5 min), then to 240 °C at 10 °C/min, hold for 5 min
Injector Temperature 250 °C
Headspace Sampler Vial Temperature: 80 °C; Loop Temperature: 90 °C; Transfer Line: 100 °C
MS Detector EI, Scan range 35-350 amu
Sample Preparation 50 mg of sample in 1 mL of DMSO in a 20 mL headspace vial

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Quantitative Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Furthermore, quantitative NMR (qNMR) can be employed for a highly accurate purity assessment without the need for a specific reference standard for each impurity.

The Power of qNMR

qNMR determines the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity and weight. This provides a direct measure of the mass fraction of the analyte.

Experimental Protocol: ¹H NMR and qNMR
  • ¹H NMR (Structural Confirmation):

    • Solvent: DMSO-d₆

    • Instrument: 400 MHz or higher

    • Procedure: Dissolve ~10 mg of the sample in ~0.7 mL of DMSO-d₆. Acquire a standard proton spectrum. The chemical shifts, coupling constants, and integration values should be consistent with the structure of this compound.

  • qNMR (Purity Assay):

    • Internal Standard: Maleic acid (certified reference material)

    • Procedure:

      • Accurately weigh ~20 mg of this compound and ~10 mg of maleic acid into a vial.

      • Dissolve the mixture in a known volume of DMSO-d₆.

      • Acquire a ¹H NMR spectrum with a long relaxation delay (e.g., 30 s) to ensure full relaxation of all protons.

      • Integrate a well-resolved signal of the analyte and the vinylic proton signal of maleic acid.

      • Calculate the purity based on the integral values, the number of protons, the molecular weights, and the weights of the sample and the internal standard.

Thermal Analysis (DSC/TGA) for Solid-State Characterization

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the solid-state properties of a substance, including its melting point, polymorphism, and the presence of residual solvents or water.

Principles and Applications
  • DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. A sharp melting endotherm with a narrow peak width is indicative of high purity.

  • TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine the amount of volatile components, such as water and residual solvents.

Experimental Protocol: DSC and TGA
  • DSC:

    • Sample Pan: Aluminum, hermetically sealed

    • Heating Rate: 10 °C/min

    • Temperature Range: 25 °C to 250 °C

    • Atmosphere: Nitrogen, 50 mL/min

  • TGA:

    • Sample Pan: Platinum

    • Heating Rate: 10 °C/min

    • Temperature Range: 25 °C to 300 °C

    • Atmosphere: Nitrogen, 50 mL/min

Conclusion: A Framework for Assured Quality

The purity of this compound is a critical parameter that must be rigorously controlled. The application of the orthogonal analytical methods detailed in this guide—HPLC for organic impurities, GC-MS for volatile components, NMR for structural identity and quantitative purity, and thermal analysis for solid-state properties—provides a comprehensive and robust framework for its assessment. Adherence to these scientifically sound and well-validated protocols will ensure the high quality of this key intermediate, thereby contributing to the safety and efficacy of the final pharmaceutical products. The principles and methodologies described herein are grounded in the authoritative guidelines of the ICH and USP, representing the gold standard in pharmaceutical analysis.[4][5][6][7][8]

References

Application Notes and Protocols for the Synthesis of Almotriptan Utilizing 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Almotriptan is a selective serotonin (5-HT) receptor agonist, specifically targeting the 5-HT1B and 5-HT1D receptor subtypes. It is primarily used for the acute treatment of migraine headaches. The synthesis of Almotriptan involves the construction of a substituted indole core, a common feature in the triptan class of drugs. A key intermediate in several patented synthetic routes is 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline. This compound serves as the foundational building block for the tryptamine side chain, incorporating the essential pyrrolidine sulfonylmethyl group.

These application notes provide a detailed protocol for the synthesis of Almotriptan, focusing on the strategic use of this compound. The outlined procedures are intended for researchers and professionals in drug development and process chemistry.

Almotriptan's Mechanism of Action

Almotriptan exerts its therapeutic effect by acting as an agonist at serotonin 5-HT1B and 5-HT1D receptors on intracranial blood vessels and sensory nerves of the trigeminal system. This leads to vasoconstriction of cranial blood vessels and a reduction in the release of pro-inflammatory neuropeptides, ultimately alleviating migraine pain.

Almotriptan_MoA Figure 1: Simplified Mechanism of Action of Almotriptan cluster_presynaptic Presynaptic Trigeminal Nerve cluster_postsynaptic Postsynaptic Element (Cranial Blood Vessel) Neuron Trigeminal Neuron Receptor_Neuron 5-HT1D Receptor CGRP_Vesicle Vesicles with CGRP & other neuropeptides Inflammation Neurogenic Inflammation CGRP_Vesicle->Inflammation Release of Neuropeptides Vessel Smooth Muscle Cell in Cranial Blood Vessel Receptor_Vessel 5-HT1B Receptor Vasodilation Vasodilation Receptor_Vessel->Vasodilation Causes Vasoconstriction (Inhibits Vasodilation) Almotriptan Almotriptan Almotriptan->Receptor_Vessel Agonist Binding Almotriptan->Receptor_Neuron Agonist Binding Receptor_Neuron->CGRP_Vesicle Inhibits Release Pain_Signal Pain Signal Transmission Vasodilation->Pain_Signal Inflammation->Pain_Signal

Caption: Almotriptan's dual action on 5-HT1D and 5-HT1B receptors.

Synthetic Pathway Overview

The synthesis commences with the reaction of this compound with a suitable aldehyde, such as 4-dimethylaminobutyraldehyde diethyl acetal, under acidic conditions. This reaction proceeds via a Fischer-Indole synthesis mechanism to form the indole ring structure of Almotriptan.

Almotriptan_Synthesis Figure 2: Fischer-Indole Synthesis Route to Almotriptan cluster_reagents Key Reagents cluster_products Products A This compound C Hydrazone Intermediate (in situ) A->C + (1) NaNO2, HCl (2) Na2SO3 B 4-Dimethylaminobutyraldehyde diethyl acetal B->C Condensation D Almotriptan C->D Fischer-Indole Synthesis (Acid Catalyst, Heat)

Caption: Key stages in the synthesis of Almotriptan.

Experimental Protocols

General Experimental Workflow

The overall process involves the initial formation of a hydrazine intermediate from the starting aniline, followed by condensation and cyclization to form the crude Almotriptan, which is then purified to meet pharmaceutical standards.

Almotriptan_Workflow Figure 3: Overall Experimental Workflow Start Start: Reagent Preparation Step1 Diazotization of Aniline & Reduction to Hydrazine Start->Step1 Step2 Condensation with Acetal to form Hydrazone Step1->Step2 Step3 Fischer-Indole Cyclization (Crude Almotriptan) Step2->Step3 Step4 Work-up and Extraction Step3->Step4 Step5 Purification (e.g., Column Chromatography) Step4->Step5 Step6 Final Product Isolation & Recrystallization Step5->Step6 Step7 Quality Control Analysis (HPLC, NMR, MS) Step6->Step7 End End: Purified Almotriptan API Step7->End

Caption: From starting materials to final API quality control.

Detailed Synthesis Protocol

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Sulfite (Na₂SO₃)

  • 4-Dimethylaminobutyraldehyde diethyl acetal (1.1 eq)

  • Sulfuric Acid (H₂SO₄)

  • Toluene

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Hydrazine Formation:

    • Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

    • Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes.

    • In a separate flask, prepare a solution of sodium sulfite (2.5 eq) in water and cool to 0 °C.

    • Add the diazonium salt solution slowly to the sodium sulfite solution, keeping the temperature below 10 °C.

    • Warm the reaction mixture to 70 °C for 2 hours, then cool to room temperature. The resulting mixture contains the hydrazine intermediate.

  • Fischer-Indole Synthesis:

    • To the hydrazine mixture, add 4-dimethylaminobutyraldehyde diethyl acetal (1.1 eq) and a catalytic amount of sulfuric acid.

    • Heat the mixture to reflux (approx. 95-100 °C) for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

    • After completion, cool the reaction to room temperature and neutralize with a saturated sodium bicarbonate solution until the pH is ~8-9.

  • Work-up and Purification:

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield crude Almotriptan.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol.

    • Combine the pure fractions and evaporate the solvent. Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water) to yield pure Almotriptan.

Data and Characterization

Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected outcomes for the described synthesis.

ParameterConditionObservation / Result
Reactant Ratio Aniline : Acetal1 : 1.1
Cyclization Temp. 95-100 °COptimal for ring formation
Reaction Time 4 - 6 hoursMonitored by HPLC for completion
Typical Crude Yield -75 - 85%
Purified Yield -60 - 70%
Purity (HPLC) >99.5%Post-recrystallization
Analytical Characterization

The identity and purity of the synthesized Almotriptan should be confirmed using standard analytical techniques.

Analytical MethodParameterExpected Result
HPLC ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile : 20mM Phosphate Buffer (pH 7.0)
Flow Rate1.0 mL/min
Retention TimeConsistent with Almotriptan reference standard
¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ)Peaks corresponding to aromatic, indole, and aliphatic protons of the Almotriptan structure.
Mass Spec. (ESI+) m/z[M+H]⁺ calculated for C₁₇H₂₅N₃O₂S = 352.17

Safety and Handling

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

  • Sodium nitrite is a strong oxidizing agent. Handle with care.

  • Concentrated acids are highly corrosive. Use appropriate caution during handling and dilution.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this procedure.

Conclusion

The use of this compound as a key starting material provides an efficient and reliable route for the synthesis of Almotriptan. The described Fischer-Indole synthesis protocol is robust and scalable, yielding a high-purity final product suitable for further pharmaceutical development. Adherence to the detailed protocol and analytical controls is crucial for ensuring the quality and consistency of the synthesized active pharmaceutical ingredient.

Application Notes and Protocols for N-Sulfonylation of 4-(Aminomethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-sulfonylation of 4-(aminomethyl)aniline derivatives, a key reaction in the synthesis of various biologically active compounds, including potential therapeutic agents. The protocols outlined below are based on established methodologies for sulfonamide synthesis.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of drugs with antibacterial, anti-inflammatory, and anticancer properties. The N-sulfonylation of amines, particularly anilines, is a fundamental transformation for introducing this important moiety. 4-(Aminomethyl)aniline derivatives are valuable building blocks as they possess two distinct amine functionalities: a primary aromatic amine and a primary benzylic amine. Selective N-sulfonylation of either amine group allows for the generation of diverse molecular scaffolds for drug discovery and development.

This application note details a general procedure for the N-sulfonylation of the aromatic amine of 4-(aminomethyl)aniline, which typically requires the protection of the more nucleophilic benzylic amine.

Experimental Protocols

General Procedure for N-Sulfonylation of 4-(Aminomethyl)aniline

The selective N-sulfonylation of the aromatic amine in 4-(aminomethyl)aniline derivatives generally involves a three-step process: protection of the benzylic amine, N-sulfonylation of the aromatic amine, and subsequent deprotection.

Step 1: Protection of the Benzylic Amine

To achieve selective sulfonylation at the less reactive aromatic amine, the more nucleophilic benzylic amine is first protected, for example, as a tert-butoxycarbonyl (Boc) carbamate.[1]

  • Materials:

    • 4-(Aminomethyl)aniline

    • Di-tert-butyl dicarbonate (Boc)₂O

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Procedure:

    • Dissolve 4-(aminomethyl)aniline (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.1 eq) to the solution.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in the same solvent.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the Boc-protected intermediate, tert-butyl (4-aminobenzyl)carbamate.

Step 2: N-Sulfonylation of the Aromatic Amine

The N-sulfonylation is achieved by reacting the Boc-protected intermediate with a desired sulfonyl chloride in the presence of a base.[2]

  • Materials:

    • tert-Butyl (4-aminobenzyl)carbamate

    • Appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq)

    • Pyridine or Acetonitrile (CH₃CN)[2]

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Dissolve tert-butyl (4-aminobenzyl)carbamate (1.0 eq) in pyridine or acetonitrile at 0 °C.[2]

    • Slowly add the sulfonyl chloride (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-12 hours.[2] The reaction progress should be monitored by TLC.

    • After completion, quench the reaction by adding saturated aqueous NH₄Cl solution at 0 °C.[2]

    • Extract the product with ethyl acetate.[2]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography to obtain the N-sulfonylated, Boc-protected derivative.

Step 3: Deprotection of the Benzylic Amine

The final step involves the removal of the Boc protecting group to yield the desired N-sulfonylated 4-(aminomethyl)aniline derivative.

  • Materials:

    • N-sulfonylated, Boc-protected derivative

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent (e.g., DCM, dioxane)

  • Procedure:

    • Dissolve the N-sulfonylated, Boc-protected compound in DCM.

    • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

    • The resulting product can be purified by recrystallization or precipitation to yield the final N-sulfonylated 4-(aminomethyl)aniline derivative, often as a salt.

Data Presentation

The following table summarizes representative data for the synthesis of a model compound, N-(4-(aminomethyl)phenyl)-4-methylbenzenesulfonamide.

StepProductStarting MaterialReagentsSolventYield (%)M.p. (°C)¹H NMR (δ, ppm)
1tert-Butyl (4-aminobenzyl)carbamate4-(Aminomethyl)aniline(Boc)₂O, TEADCM~95%75-78Consistent with structure
2tert-Butyl (4-(tosylamino)benzyl)carbamatetert-Butyl (4-aminobenzyl)carbamatep-Toluenesulfonyl chloride, PyridinePyridine80-90%-Consistent with structure
3N-(4-(Aminomethyl)phenyl)-4-methylbenzenesulfonamidetert-Butyl (4-(tosylamino)benzyl)carbamateTFADCM>90%-Consistent with structure

Mandatory Visualization

experimental_workflow start 4-(Aminomethyl)aniline protection Step 1: Boc Protection ((Boc)2O, TEA, DCM) start->protection intermediate1 tert-Butyl (4-aminobenzyl)carbamate protection->intermediate1 sulfonylation Step 2: N-Sulfonylation (R-SO2Cl, Pyridine) intermediate1->sulfonylation intermediate2 Boc-Protected N-Sulfonylated Derivative sulfonylation->intermediate2 deprotection Step 3: Deprotection (TFA or HCl, DCM) intermediate2->deprotection product Final N-Sulfonylated 4-(Aminomethyl)aniline Derivative deprotection->product

Caption: General workflow for the N-sulfonylation of 4-(aminomethyl)aniline.

References

Application Notes and Protocols: 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline is a versatile chemical intermediate recognized for its crucial role in the synthesis of various pharmaceutical agents.[1][2] Its molecular structure incorporates a primary aromatic amine, a methylsulfonyl group, and a pyrrolidine ring, features that make it a valuable building block in medicinal chemistry.[1][3] This document provides a comprehensive overview of its primary application as a key precursor in the synthesis of Almotriptan, a medication for the acute treatment of migraines, and explores its potential as a scaffold for the discovery of novel therapeutic agents.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 334981-10-1[5]
Molecular Formula C₁₁H₁₆N₂O₂S[5]
Molecular Weight 240.32 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 176 - 180 °C[1]
Purity ≥ 97% (HPLC)[1]

Application in the Synthesis of Almotriptan

The most prominent application of this compound in drug discovery is its use as a starting material for the synthesis of Almotriptan.[4][5] Almotriptan is a selective serotonin (5-HT) receptor agonist, specifically targeting the 5-HT1B and 5-HT1D receptor subtypes.[4] By binding to these receptors, Almotriptan induces vasoconstriction of cranial blood vessels and inhibits the release of pro-inflammatory neuropeptides, thereby alleviating migraine symptoms.[4]

The synthesis of Almotriptan from this compound typically involves the construction of the indole core, a common feature in triptan-class drugs. Various synthetic strategies have been developed to achieve this transformation, often employing multi-step reaction sequences.[6][7]

Experimental Workflow: Synthesis of Almotriptan

The following diagram illustrates a generalized workflow for the synthesis of Almotriptan starting from this compound. This process often involves a Fischer indole synthesis or related cyclization strategies.

G A This compound B Diazotization A->B C Reduction to Hydrazine Derivative B->C D Hydrazine Intermediate C->D E Condensation with an Aldehyde or Ketone D->E F Hydrazone Intermediate E->F G Fischer Indole Synthesis (Cyclization) F->G H Indole Core Formation G->H I Side Chain Modification H->I J Almotriptan I->J

Figure 1. Generalized workflow for Almotriptan synthesis.
Protocol: A Representative "One-Pot" Synthesis of Almotriptan

The following protocol is a generalized representation of a "one-pot" synthesis of Almotriptan from a derivative of this compound, as described in patent literature.[8] This method involves the formation of a hydrazine intermediate followed by condensation and cyclization.

Materials:

  • 1-(4-amino-benzenemethanesulfonyl)pyrrolidine hydrochloride (a salt of the title compound)

  • Sodium nitrite

  • Hydrochloric acid

  • Stannous chloride, sodium dithionite, or sodium sulfite (for reduction)

  • N,N-dimethylamino-butyraldehyde dimethyl acetal

  • Appropriate solvents (e.g., water, organic solvents)

  • Bases for neutralization (e.g., sodium carbonate)

  • Purification materials (e.g., silica gel for chromatography)

Procedure:

  • Diazotization: Dissolve 1-(4-amino-benzenemethanesulfonyl)pyrrolidine hydrochloride in an acidic aqueous solution (e.g., hydrochloric acid) and cool the mixture to low temperatures (-10 to 5 °C).

  • Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.

  • Reduction: Introduce a reducing agent such as stannous chloride, sodium dithionite, or sodium sulfite to the reaction mixture to reduce the diazonium salt to the corresponding hydrazine derivative.

  • Condensation and Cyclization:

    • To the resulting hydrazine intermediate solution, add N,N-dimethylamino-butyraldehyde dimethyl acetal.

    • The reaction mixture is then heated to induce the formation of the hydrazone and subsequent cyclization to form the indole ring of Almotriptan.

  • Work-up and Purification:

    • After the reaction is complete, neutralize the mixture with a base (e.g., sodium carbonate).

    • Extract the crude Almotriptan into an organic solvent.

    • Wash the organic layer with water to remove impurities.

    • Purify the crude product by methods such as silica gel column chromatography to obtain Almotriptan of high purity.

Potential in Broader Drug Discovery

While its primary documented use is as a synthetic intermediate, the structural motifs within this compound—the pyrrolidine ring and the sulfonamide group—are prevalent in a wide array of biologically active compounds.[3][9]

The Pyrrolidine Scaffold

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a common feature in many natural products and synthetic drugs.[3] Its non-planar, flexible nature allows for the exploration of three-dimensional chemical space, which is advantageous for optimizing interactions with biological targets.[10] Pyrrolidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[3]

The Sulfonamide Group

The sulfonamide functional group is a key pharmacophore in a multitude of clinically used drugs.[9] Sulfonamides are known to exhibit diverse biological activities, including antimicrobial, diuretic, anticonvulsant, and anti-inflammatory effects.[11] The incorporation of a sulfonamide group can influence a molecule's physicochemical properties, such as acidity and solubility, and can participate in hydrogen bonding interactions with target proteins.[9]

Logical Relationship of Structural Motifs to Biological Activity

The combination of the pyrrolidine and sulfonamide moieties in this compound presents a promising scaffold for the development of novel therapeutic agents. The following diagram illustrates the relationship between these structural components and their potential biological activities.

G cluster_0 This compound Scaffold cluster_1 Potential Biological Activities A Pyrrolidine Ring D Antimicrobial A->D E Anticancer A->E G CNS Activity A->G B Sulfonamide Group B->D F Anti-inflammatory B->F H Antiviral B->H C Aniline Moiety C->E

Figure 2. Relationship of structural motifs to potential biological activities.

Conclusion

This compound is a well-established and critical intermediate in the synthesis of the anti-migraine drug Almotriptan. While direct biological activity data for this compound is not widely reported, its constituent chemical features—the pyrrolidine ring and the sulfonamide group—are of significant interest in medicinal chemistry. Researchers can leverage this scaffold for the design and synthesis of new chemical entities with the potential for a wide range of therapeutic applications, from infectious diseases to oncology and beyond. The synthetic protocols for its conversion to Almotriptan also provide a foundation for further chemical modifications to explore novel structure-activity relationships.

References

Application Note: Analysis of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline using HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline is a key intermediate in the synthesis of various pharmaceutical compounds, including the anti-migraine drug Almotriptan.[1][2][3] Accurate and reliable analytical methods are crucial for determining its purity, quantifying it in different matrices, and identifying any related substances or impurities. This application note presents two robust methods for the analysis of this compound: a High-Performance Liquid Chromatography (HPLC) method with UV detection for purity assessment and related substance determination, and a highly sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for trace-level quantification.

Method 1: HPLC-UV for Purity and Related Substances Analysis

This method is suitable for the quality control of this compound as a raw material or in drug substance batches. A reversed-phase HPLC method with gradient elution provides the necessary resolution to separate the main component from potential process-related impurities and degradation products.

Method 2: LC-MS/MS for High-Sensitivity Quantification

For applications requiring lower detection limits, such as pharmacokinetic studies or trace impurity analysis, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended. The high selectivity and sensitivity of MS/MS detection, operating in Multiple Reaction Monitoring (MRM) mode, allow for accurate quantification even in complex matrices.[4][5][6] Sulfonamides are well-suited for positive electrospray ionization.[4]

Experimental Protocols

Protocol 1: HPLC-UV Method

1. Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a 50:50 (v/v) mixture of acetonitrile and water, and dilute to volume.

  • Sample Solution (500 µg/mL): Accurately weigh 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

2. Chromatographic Conditions

  • Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase A: 0.1% Formic acid in water.[6]

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    25.0 90
    30.0 90
    30.1 10

    | 35.0 | 10 |

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Protocol 2: LC-MS/MS Method

1. Sample Preparation

  • Stock Solution (1 mg/mL): Prepare by dissolving 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase (initial conditions) to achieve a concentration range of 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Samples should be diluted with the mobile phase to fall within the calibration range. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary.[4]

2. LC-MS/MS Conditions

  • Instrument: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).[6]

  • Mobile Phase A: 0.1% Formic acid in water.[4]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometer Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[4]

  • Capillary Voltage: 4000 V.[6]

  • Gas Temperature: 350 °C.[6]

  • Gas Flow: 10 L/min.[6]

  • Nebulizer Pressure: 45 psi.

  • MRM Transitions (Hypothetical):

    • Analyte: this compound (Molecular Weight: 240.33)[1]

    • Precursor Ion (M+H)+: m/z 241.1

    • Product Ion 1 (Quantifier): To be determined (e.g., fragment corresponding to the loss of SO2)

    • Product Ion 2 (Qualifier): To be determined (e.g., fragment corresponding to the pyrrolidine ring)

    • Note: Specific product ions and collision energies must be determined by infusing a standard solution of the analyte into the mass spectrometer.

Data Presentation

Table 1: HPLC-UV Method Performance Characteristics (Representative Data)

ParameterResult
Retention Time (min)~15.2
Linearity (r²)>0.999
Range (µg/mL)1 - 200
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantitation (LOQ)~0.3 µg/mL
Precision (%RSD)< 2.0%
Accuracy (% Recovery)98.0 - 102.0%

Table 2: LC-MS/MS Method Performance Characteristics (Representative Data)

ParameterResult
Retention Time (min)~5.8
Linearity (r²)>0.998[4]
Range (ng/mL)1 - 1000
Limit of Detection (LOD)~0.3 ng/mL[5]
Limit of Quantitation (LOQ)~1.0 ng/mL[5]
Precision (%RSD)< 10.0%
Accuracy (% Recovery)95.0 - 105.0%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh Sample/ Reference Standard dissolve Dissolve in Acetonitrile/Water start->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject into HPLC System dilute->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity/ Concentration integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC-UV analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation & Calibration cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis stock Prepare Stock Solution (1 mg/mL) standards Create Calibration Standards (1-1000 ng/mL) stock->standards sample_prep Dilute Sample to Working Concentration stock->sample_prep inject Inject into LC-MS/MS System standards->inject sample_prep->inject separation Chromatographic Separation inject->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection ionization->detection curve Generate Calibration Curve detection->curve quantify Quantify Analyte in Sample curve->quantify

Caption: Workflow for quantitative LC-MS/MS analysis.

References

Application Notes and Protocols: 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline is a versatile bifunctional molecule serving as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Its structure, featuring a primary aromatic amine and a pyrrolidinylsulfonylmethyl group, allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for its use, with a primary focus on its role in the synthesis of the anti-migraine drug, Almotriptan. Additionally, its potential in the development of other therapeutic agents targeting neurological disorders is discussed.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 334981-10-1[3]
Molecular Formula C₁₁H₁₆N₂O₂S[3]
Molecular Weight 240.33 g/mol [3]
Appearance White to light yellow crystalline powder[1]
Melting Point 176 - 180 °C[1]
Purity ≥ 97% (HPLC)[1]
Solubility Soluble in various organic solvents[1][2]
Storage Store at +5°C[3]

Application in the Synthesis of Almotriptan

The most prominent application of this compound is as a crucial starting material in the synthesis of Almotriptan, a selective 5-HT(1B/1D) receptor agonist for the treatment of migraine.[4] The synthetic strategy predominantly involves the conversion of the aniline to a corresponding hydrazine derivative, which then undergoes a Fischer indole synthesis to construct the core indole structure of Almotriptan.

Synthetic Workflow for Almotriptan Synthesis

The overall synthetic workflow from this compound to Almotriptan is depicted below.

G A This compound B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, HCl, 0-5 °C) C Hydrazine Intermediate (4-((Pyrrolidin-1-ylsulfonyl)methyl)phenylhydrazine) B->C Reduction (e.g., Na₂SO₃) D Hydrazone Intermediate C->D Condensation (N,N-dimethylamino-butyraldehyde dimethyl acetal) E Almotriptan D->E Fischer Indole Synthesis (Acid catalyst, Heat)

Caption: Synthetic workflow for Almotriptan from this compound.

Experimental Protocols

The following protocols are composite procedures derived from various patent literature for the synthesis of Almotriptan. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and safety guidelines.

Protocol 1: Synthesis of 4-((Pyrrolidin-1-ylsulfonyl)methyl)phenylhydrazine

  • Diazotization:

    • Suspend this compound (1 eq.) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.

    • Stir the resulting solution at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.

  • Reduction:

    • In a separate flask, prepare a solution of sodium sulfite (3 eq.) in water and cool it to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the sodium sulfite solution, keeping the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

    • The precipitated product, 4-((Pyrrolidin-1-ylsulfonyl)methyl)phenylhydrazine, can be collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: Fischer Indole Synthesis of Almotriptan

  • Hydrazone Formation and Cyclization:

    • Suspend 4-((Pyrrolidin-1-ylsulfonyl)methyl)phenylhydrazine (1 eq.) in a suitable solvent such as ethanol or a mixture of water and a water-miscible organic solvent.

    • Add N,N-dimethylamino-butyraldehyde dimethyl acetal (1.2 eq.) to the suspension.

    • Add an acid catalyst, such as sulfuric acid or polyphosphoric acid, and heat the mixture to reflux for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a suitable base, such as sodium bicarbonate or sodium hydroxide solution.

    • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude Almotriptan.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Almotriptan.

Quantitative Data

The following table summarizes typical yields and purity data reported in the literature for the synthesis of Almotriptan from this compound.

StepProductYield (%)Purity (%) (Method)Reference
Diazotization & Reduction4-((Pyrrolidin-1-ylsulfonyl)methyl)phenylhydrazineNot explicitly statedNot explicitly stated[4]
Fischer Indole SynthesisAlmotriptan20-35 (from hydrazine)>99.5 (HPLC)[4]
Overall SynthesisAlmotriptan Malate~40-45>99.0 (HPLC)[4]

Other Potential Pharmaceutical Applications

While the synthesis of Almotriptan is the most well-documented application, the structural motifs of this compound suggest its potential as an intermediate for a broader range of neurologically active compounds.[1][2] The aniline moiety can be readily modified to introduce various pharmacophores, while the sulfonamide group can influence the physicochemical properties and biological activity of the final compounds.

Derivatives of similar aniline sulfonamides have been explored for their activity as:

  • Aldo-keto reductase inhibitors: For potential applications in cancer and other diseases.

  • Anti-inflammatory agents: By incorporating the 4-(methylsulfonyl)aniline pharmacophore into known non-steroidal anti-inflammatory drugs (NSAIDs).[5]

Further research into the derivatization of this compound could lead to the discovery of novel therapeutic agents for various neurological and other disorders.

Signaling Pathway of Almotriptan

Almotriptan exerts its therapeutic effect by acting as a selective agonist for serotonin 5-HT1B and 5-HT1D receptors. The proposed signaling pathway is illustrated below.

G cluster_0 Migraine Pathophysiology cluster_1 Almotriptan Action cluster_2 Therapeutic Effects Cranial Vasodilation Cranial Vasodilation Pain Signal Transmission Pain Signal Transmission Cranial Vasodilation->Pain Signal Transmission Neuropeptide Release\n(CGRP, Substance P) Neuropeptide Release (CGRP, Substance P) Neuropeptide Release\n(CGRP, Substance P)->Cranial Vasodilation Neuropeptide Release\n(CGRP, Substance P)->Pain Signal Transmission Almotriptan Almotriptan 5-HT1B Receptor 5-HT1B Receptor Almotriptan->5-HT1B Receptor Binds to 5-HT1D Receptor 5-HT1D Receptor Almotriptan->5-HT1D Receptor Binds to Vasoconstriction Vasoconstriction 5-HT1B Receptor->Vasoconstriction Inhibition of\nNeuropeptide Release Inhibition of Neuropeptide Release 5-HT1D Receptor->Inhibition of\nNeuropeptide Release Inhibition of\nPain Transmission Inhibition of Pain Transmission 5-HT1D Receptor->Inhibition of\nPain Transmission Migraine Relief Migraine Relief Vasoconstriction->Migraine Relief Inhibition of\nNeuropeptide Release->Migraine Relief Inhibition of\nPain Transmission->Migraine Relief

References

Synthetic Routes to Functionalized Pyrrolidine-Containing Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2][3][4] Its prevalence underscores the continuous demand for efficient and stereoselective synthetic methods to access functionalized pyrrolidine derivatives. These application notes provide an overview of prominent synthetic strategies and detailed protocols for the preparation of these valuable molecules, with a focus on asymmetric and cycloaddition approaches.

Asymmetric Synthesis of Functionalized Pyrrolidines

The development of asymmetric methods to control the stereochemistry of pyrrolidine derivatives is of paramount importance in medicinal chemistry and materials science.[1][5][6] Chiral proline and its derivatives are frequently employed as starting materials or catalysts in these syntheses.[1][7][8][9][10]

Sparteine-Mediated Asymmetric Lithiation-Substitution

A notable strategy for the asymmetric functionalization of the pyrrolidine ring involves the use of a chiral ligand to direct the deprotonation and subsequent electrophilic trapping. The use of (-)-sparteine allows for the enantioselective synthesis of (R)-2-substituted pyrrolidines.[8][11]

Experimental Protocol: Synthesis of (R)-N-Boc-2-(pyrrolidine-1-carbonyl)pyrrolidine [8]

  • Preparation: Under an inert nitrogen atmosphere, a solution of N-Boc-pyrrolidine (5) is prepared in a suitable anhydrous solvent (e.g., THF) and cooled to -78 °C.

  • Lithiation: To the cooled solution, add s-butyllithium and (-)-sparteine to facilitate asymmetric deprotonation.

  • Electrophilic Trapping: After a brief period, commercially available 1-pyrrolidinecarbonyl chloride is added to the reaction mixture.

  • Quenching and Work-up: The reaction is quenched with acetic acid after 5–10 minutes at -78 °C. Standard aqueous work-up and purification by chromatography are then performed.

ProductYieldEnantiomeric Excess (ee)Reference
(R)-N-Boc-2-(pyrrolidine-1-carbonyl)pyrrolidine ((R)-6)57%85%[8]

Logical Workflow for Sparteine-Mediated Asymmetric Synthesis

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product N-Boc-pyrrolidine N-Boc-pyrrolidine Asymmetric_Lithiation Asymmetric Lithiation (-78 °C, THF) N-Boc-pyrrolidine->Asymmetric_Lithiation s-BuLi s-BuLi s-BuLi->Asymmetric_Lithiation (-)-sparteine (-)-sparteine (-)-sparteine->Asymmetric_Lithiation 1-pyrrolidinecarbonyl chloride 1-pyrrolidinecarbonyl chloride Electrophilic_Trapping Electrophilic Trapping (-78 °C) 1-pyrrolidinecarbonyl chloride->Electrophilic_Trapping Asymmetric_Lithiation->Electrophilic_Trapping Quench_Workup Quench & Work-up Electrophilic_Trapping->Quench_Workup Final_Product (R)-N-Boc-2-(pyrrolidine-1-carbonyl)pyrrolidine Quench_Workup->Final_Product

Caption: Workflow for the asymmetric synthesis of a functionalized pyrrolidine.

[3+2] Cycloaddition Reactions

One of the most powerful and convergent methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction.[12][13][14] This approach typically involves the reaction of a three-atom component (e.g., an azomethine ylide) with a two-atom component (an alkene or alkyne dipolarophile).[15][16][17]

Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane (TMM) with Imines

The enantioselective, palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines provides a versatile route to chiral pyrrolidines.[13] The use of novel phosphoramidite ligands is crucial for achieving high levels of regio-, diastereo-, and enantioselectivity.[13]

Experimental Protocol: Enantioselective Synthesis of a Pyrrolidine Cycloadduct [13]

  • Catalyst Preparation: In a glovebox, a solution of the palladium precursor and the phosphoramidite ligand (e.g., bis-2-naphthyl phosphoramidite L12) in a suitable anhydrous solvent is prepared.

  • Reaction Setup: To the catalyst solution, the imine substrate and the TMM precursor are added.

  • Reaction Conditions: The reaction is stirred at a specific temperature and concentration to control the formation of the desired exocyclic or endocyclic product.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated and purified by chromatography to isolate the pyrrolidine cycloadduct.

SubstrateLigandYieldEnantiomeric Excess (ee)Reference
N-Boc iminesL12ExcellentHigh[13]

Signaling Pathway for Palladium-Catalyzed [3+2] Cycloaddition

Pd_catalyst Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd_catalyst->Oxidative_Addition TMM_precursor TMM Precursor TMM_precursor->Oxidative_Addition Pd_TMM_complex Pd-TMM Complex Oxidative_Addition->Pd_TMM_complex Coordination Coordination Pd_TMM_complex->Coordination Imine Imine Substrate Imine->Coordination Cycloaddition [3+2] Cycloaddition Coordination->Cycloaddition Pyrrolidine_Pd_complex Pyrrolidine-Pd Complex Cycloaddition->Pyrrolidine_Pd_complex Reductive_Elimination Reductive Elimination Pyrrolidine_Pd_complex->Reductive_Elimination Reductive_Elimination->Pd_catalyst Pyrrolidine_product Pyrrolidine Product Reductive_Elimination->Pyrrolidine_product

Caption: Catalytic cycle for the Pd-catalyzed [3+2] cycloaddition of TMM and imines.

Multicomponent Reactions (MCRs) for Pyrrolidine Synthesis

Multicomponent reactions have gained significant attention as they offer high atom and step economy for the synthesis of complex molecules like pyrrolidine derivatives.[18][19] These reactions allow for the rapid construction of diverse molecular scaffolds from simple starting materials in a single pot.

Yb(OTf)₃-Catalyzed Three-Component Reaction

A diastereoselective three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters catalyzed by ytterbium triflate provides an efficient route to N-alkyl- and N-arylpyrrolidines.[20] This method generally exhibits excellent diastereoselectivity, favoring the cis isomer.[20]

Experimental Protocol: Synthesis of a Substituted Pyrrolidine [20]

  • Reaction Setup: To a solution of the aldehyde and amine in a suitable solvent, add ytterbium triflate (Yb(OTf)₃) as the catalyst.

  • Addition of Cyclopropane: After a short period, add the 1,1-cyclopropanediester to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature until completion.

  • Work-up and Purification: Perform a standard aqueous work-up, and purify the crude product by chromatography to obtain the desired pyrrolidine.

AldehydeAmineProductYieldDiastereomeric Ratio (cis:trans)Reference
BenzaldehydeBenzylamine6a96%93:7[20]

Experimental Workflow for the Three-Component Pyrrolidine Synthesis

cluster_inputs Reactants & Catalyst Aldehyde Aldehyde Reaction_Vessel One-Pot Reaction (Room Temperature) Aldehyde->Reaction_Vessel Amine Amine Amine->Reaction_Vessel Cyclopropane 1,1-Cyclopropanediester Cyclopropane->Reaction_Vessel Catalyst Yb(OTf)3 Catalyst->Reaction_Vessel Workup Aqueous Work-up Reaction_Vessel->Workup Purification Chromatography Workup->Purification Product cis-2,5-Disubstituted Pyrrolidine Purification->Product

Caption: Workflow for the Yb(OTf)₃-catalyzed three-component synthesis of pyrrolidines.

Diastereoselective Synthesis via Intramolecular Aminooxygenation

The intramolecular aminooxygenation of alkenes provides a powerful method for the diastereoselective synthesis of disubstituted pyrrolidines. Copper(II)-promoted reactions of α-substituted 4-pentenyl sulfonamides lead to the formation of 2,5-cis-pyrrolidines with excellent diastereoselectivity.[21]

Experimental Protocol: Copper-Promoted Intramolecular Aminooxygenation [21]

  • Reaction Setup: In a pressure tube, combine the α-substituted 4-pentenyl sulfonamide substrate, copper(II) ethylhexanoate (Cu(EH)₂), TEMPO, and cesium carbonate in xylenes.

  • Reaction Conditions: Heat the sealed pressure tube to 130 °C for 24 hours.

  • Work-up and Purification: After cooling, the reaction mixture is filtered and concentrated. The crude product is then purified by column chromatography on silica gel.

SubstrateProductYieldDiastereomeric Ratio (cis:trans)Reference
α-Substituted 4-pentenyl sulfonamides2,5-cis-pyrrolidines76-97%>20:1[21]

Logical Relationship in Diastereoselective Aminooxygenation

Substrate α-Substituted 4-Pentenyl Sulfonamide Reagents Cu(EH)2, TEMPO, Cs2CO3 Xylenes, 130 °C Substrate->Reagents Intermediate Proposed Intermediate Reagents->Intermediate Product 2,5-cis-Disubstituted Pyrrolidine Intermediate->Product Selectivity High Diastereoselectivity (>20:1) Product->Selectivity

Caption: Key factors influencing the diastereoselective synthesis of pyrrolidines.

These selected methods represent a fraction of the diverse and innovative strategies available for the synthesis of functionalized pyrrolidines. The choice of a particular route will depend on the desired substitution pattern, stereochemistry, and the availability of starting materials. The provided protocols offer a starting point for researchers to explore and adapt these powerful synthetic transformations for their specific research and development needs.

References

Application Notes and Protocols: The Use of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline in the Preparation of Serotonin Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the utilization of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline as a key starting material in the synthesis of serotonin receptor agonists, with a primary focus on the antimigraine drug Almotriptan. This document details the synthetic pathways, experimental protocols, and pharmacological significance of the resulting compounds. Quantitative data on receptor binding and functional activity are presented, along with diagrams of the relevant signaling pathways and experimental workflows to facilitate understanding and application in a research and development setting.

Introduction

This compound is a versatile chemical intermediate, principally recognized for its role in the synthesis of Almotriptan, a selective 5-HT1B/1D receptor agonist.[1][2][3] Almotriptan is a member of the triptan class of drugs, which are effectively used for the acute treatment of migraine headaches.[2][4] The structural motif of this compound provides a key building block for the construction of the indole scaffold characteristic of Almotriptan and other related serotonin receptor agonists. This document outlines the synthetic strategies and methodologies for leveraging this compound in the development of such therapeutic agents.

Synthesis of Almotriptan

The most prominent application of this compound is in the multi-step synthesis of Almotriptan. The general synthetic approach involves the construction of the indole ring system onto the aniline precursor. One common strategy involves an initial halogenation of the aniline ring, followed by a palladium-catalyzed Heck coupling to introduce the rest of the indole structure.[4]

General Synthetic Workflow

The synthesis of Almotriptan from this compound can be conceptualized in the following workflow:

SynthesisWorkflow A This compound B Halogenation (e.g., Iodination/Bromination) A->B C Halogenated Intermediate B->C D Heck Coupling C->D E Indole Ring Formation D->E F Side Chain Modification E->F G Almotriptan F->G

Caption: General workflow for Almotriptan synthesis.
Detailed Experimental Protocols

The following protocols are based on established synthetic routes.[2][4]

Step 1: Halogenation of this compound

This step introduces a halogen atom (typically iodine or bromine) at the 2-position of the aniline ring, activating it for subsequent coupling reactions.

  • Materials: this compound, N-Iodosuccinimide (NIS) or Bromine, Acetonitrile.

  • Procedure:

    • Dissolve this compound in acetonitrile.

    • Cool the solution to 0°C.

    • Slowly add a solution of N-Iodosuccinimide (1.1 equivalents) in acetonitrile.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude 2-iodo-4-((pyrrolidin-1-ylsulfonyl)methyl)aniline.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Palladium-Catalyzed Heck Coupling and Cyclization

This key step forms the indole ring.

  • Materials: 2-iodo-4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, an appropriate coupling partner (e.g., an allylic alcohol derivative), Palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(o-tolyl)3), a base (e.g., triethylamine), and a suitable solvent (e.g., DMF).

  • Procedure:

    • To a solution of the 2-iodo intermediate in DMF, add the coupling partner, triethylamine, and the phosphine ligand.

    • Degas the mixture with argon or nitrogen.

    • Add the palladium catalyst and heat the reaction mixture to 80-100°C.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent, wash, and dry.

    • Purify the resulting indole derivative by column chromatography.

Step 3: Elaboration of the Side Chain and Final Product Formation

This involves the introduction of the dimethylaminoethyl side chain at the 3-position of the indole.

  • Materials: The indole intermediate from Step 2, reagents for the introduction of the side chain (this can be achieved through various methods, including the Fischer indole synthesis approach starting from the corresponding hydrazine).

  • Procedure (Illustrative):

    • The indole-3-ethanol intermediate, which can be formed from the Heck coupling, is converted to a leaving group (e.g., mesylate).

    • Displacement of the leaving group with dimethylamine affords Almotriptan.

    • The final product is typically purified by crystallization, often as a malate salt to improve its stability and bioavailability.[5]

Pharmacological Data

Almotriptan is a potent and selective agonist for the 5-HT1B and 5-HT1D receptors. Its pharmacological activity has been well-characterized in various in vitro and in vivo models.[6]

ParameterReceptor SubtypeValueSpeciesAssay TypeReference
Binding Affinity (Ki) 5-HT1BLow NanomolarHumanRadioligand Binding[6]
5-HT1DLow NanomolarHumanRadioligand Binding[6]
5-HT1A~60-fold lower than 5-HT1B/1DHumanRadioligand Binding[6]
5-HT7~40-fold lower than 5-HT1B/1DHumanRadioligand Binding[6]
Functional Potency (EC50) 5-HT1B/1D394 nMDogIsolated Saphenous Vein Contraction[6]
Clinical Efficacy -12.5 mg doseHumanMeta-analysis of clinical trials[7]
2-hour Headache Response59% (57-60%)[7]
2-hour Pain-Free29% (27-30%)[7]
Sustained Pain-Free20% (18-21%)[7]

Signaling Pathway

The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through an inhibitory G-protein (Gαi).[8] Activation of these receptors by an agonist like Almotriptan leads to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the therapeutic effects of vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides.[4]

SignalingPathway cluster_membrane Cell Membrane Receptor 5-HT1B/1D Receptor G_protein Gi Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP conversion Almotriptan Almotriptan Almotriptan->Receptor binds to ATP ATP ATP->AC Cellular_Response Cellular Response (Vasoconstriction, Inhibition of Neurotransmitter Release) cAMP->Cellular_Response leads to

Caption: 5-HT1B/1D receptor signaling pathway.

Conclusion

This compound is a crucial building block in the synthesis of the important serotonin receptor agonist, Almotriptan. The synthetic routes, while requiring multiple steps, are well-established and provide a reliable pathway to this therapeutic agent. The pharmacological data for Almotriptan confirm its high affinity and selectivity for the 5-HT1B/1D receptors, and its clinical efficacy in treating migraine is well-documented. The understanding of its mechanism of action through the Gi-coupled signaling pathway provides a solid foundation for further research and development of novel serotonin receptor agonists. These application notes serve as a valuable resource for scientists and researchers in the field of medicinal chemistry and drug discovery.

References

Application Note and Protocol for Monitoring the Synthesis of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline, a key intermediate in pharmaceutical development.[1][2] Detailed methodologies for reaction execution and progress monitoring via Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are presented. This guide is intended to facilitate the efficient and reproducible synthesis and analysis of this compound in a research and development setting.

Introduction

This compound is a crucial building block in the synthesis of various biologically active molecules.[1] Its structure, incorporating a primary aniline, a methylene bridge, and a pyrrolidinyl sulfonamide, makes it a versatile intermediate. Accurate monitoring of its synthesis is critical to ensure high yield and purity of the final product. This protocol outlines a plausible synthetic route and the analytical techniques to monitor the reaction progress effectively.

Synthetic Pathway

A proposed multi-step synthesis for this compound is outlined below. The synthesis begins with the reduction of 4-nitrobenzyl alcohol to 4-aminobenzyl alcohol, followed by conversion to the corresponding benzyl chloride. Subsequent transformation to a thiol, oxidation to the sulfonyl chloride, and final reaction with pyrrolidine yields the target compound.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Chlorination cluster_2 Step 3: Thiol Formation cluster_3 Step 4: Oxidative Chlorination cluster_4 Step 5: Sulfonamide Formation A 4-Nitrobenzyl alcohol B 4-Aminobenzyl alcohol A->B e.g., H2, Pd/C or Fe/NH4Cl C 4-Aminobenzyl alcohol D 4-(Chloromethyl)aniline C->D SOCl2 or (COCl)2, DMF E 4-(Chloromethyl)aniline F 4-Aminobenzyl thiol E->F NaSH or Thiourea then hydrolysis G 4-Aminobenzyl thiol H 4-((Chlorosulfonyl)methyl)aniline G->H e.g., NCS, HCl or H2O2, SOCl2 I 4-((Chlorosulfonyl)methyl)aniline K This compound I->K Base (e.g., Et3N) DCM J Pyrrolidine J->K Base (e.g., Et3N) DCM

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes the final step of the synthesis: the reaction between 4-((chlorosulfonyl)methyl)aniline and pyrrolidine.

Materials:

  • 4-((Chlorosulfonyl)methyl)aniline hydrochloride

  • Pyrrolidine

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-((chlorosulfonyl)methyl)aniline hydrochloride (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq.) dropwise to the stirred solution.

  • In a separate flask, dissolve pyrrolidine (1.1 eq.) in anhydrous DCM.

  • Add the pyrrolidine solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Reaction Monitoring Protocols

TLC is a rapid and effective method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol)

  • UV lamp (254 nm)

  • Staining solution (e.g., ninhydrin or potassium permanganate)

Procedure:

  • Prepare a developing chamber with the chosen mobile phase. A common starting point for separating anilines and sulfonamides is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) or dichloromethane and methanol (e.g., 95:5 v/v).[3] For amines that may streak, adding a small amount of triethylamine (e.g., 0.1%) to the mobile phase can be beneficial.[3]

  • Spot a small amount of the reaction mixture onto the TLC plate baseline. Also spot the starting material (4-((chlorosulfonyl)methyl)aniline) as a reference.

  • Place the TLC plate in the developing chamber and allow the solvent front to ascend near the top of the plate.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp at 254 nm. The aromatic rings of the starting material and product should be UV active.

  • If necessary, further visualize the spots by staining with an appropriate reagent. Ninhydrin stain can be used to specifically detect the primary amine of the product, which will typically show up as a colored spot upon heating.

  • The reaction is considered complete when the spot corresponding to the starting material is no longer visible. The product, being more polar than the starting sulfonyl chloride but potentially less polar than the aniline starting material if it were a salt, will have a distinct Rf value.

HPLC provides a more quantitative assessment of the reaction progress, allowing for the determination of the relative concentrations of reactants and products.

Procedure:

  • Prepare a small sample from the reaction mixture by quenching an aliquot with a suitable solvent (e.g., acetonitrile).

  • Inject the sample into the HPLC system.

  • Monitor the separation at a suitable UV wavelength (e.g., 254 nm or 265 nm) where both the reactant and product exhibit absorbance.[4][5]

  • The retention time of the product will differ from that of the starting materials. The starting sulfonyl chloride is expected to be less polar and thus have a longer retention time in reversed-phase HPLC compared to the more polar aniline product.

  • The reaction progress can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

NMR spectroscopy is used to confirm the structure of the final product and can also be used to monitor the reaction by observing the disappearance of signals corresponding to the starting material and the appearance of signals for the product.

Procedure:

  • Acquire ¹H and ¹³C NMR spectra of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analyze the spectra for characteristic peaks of the this compound structure.

Data Presentation

The following tables summarize the expected analytical data for monitoring the synthesis.

Table 1: TLC and HPLC Parameters

AnalyteExpected Rf Value (TLC)*Expected Retention Time (HPLC)**
4-((Chlorosulfonyl)methyl)anilineHigher RfLonger
This compoundLower RfShorter

*Qualitative values; actual Rf depends on the specific mobile phase composition. **Qualitative values for reversed-phase HPLC; actual retention time depends on the specific gradient and column.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound *

¹H NMR Expected Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic~7.2-7.4d2HProtons ortho to -CH₂-
Aromatic~6.6-6.8d2HProtons ortho to -NH₂
Methylene~4.2-4.4s2H-CH₂-SO₂-
Amino~3.8-4.2br s2H-NH₂
Pyrrolidine~3.2-3.4t4H-N-CH₂-
Pyrrolidine~1.8-2.0m4H-CH₂-CH₂-
¹³C NMR Expected Chemical Shift (ppm) Assignment
Aromatic~148-150C-NH₂
Aromatic~130-132C-CH₂-
Aromatic~128-130CH (ortho to -CH₂-)
Aromatic~114-116CH (ortho to -NH₂)
Methylene~55-58-CH₂-SO₂-
Pyrrolidine~47-49-N-CH₂-
Pyrrolidine~25-27-CH₂-CH₂-

*Predicted values based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.

Visualization of Monitoring Workflow

The logical flow of the monitoring protocol can be visualized as follows:

G cluster_synthesis Synthesis cluster_monitoring Reaction Monitoring cluster_workup Workup & Purification cluster_characterization Characterization start Start Reaction take_aliquot Take Aliquot start->take_aliquot tlc TLC Analysis take_aliquot->tlc hplc HPLC Analysis (Optional, for quantitative data) take_aliquot->hplc decision Starting Material Consumed? tlc->decision hplc->decision decision->take_aliquot No (Continue Reaction)   workup Workup Reaction decision->workup  Yes purify Purify Product (e.g., Column Chromatography) workup->purify nmr NMR Analysis (¹H, ¹³C) purify->nmr end Pure Product nmr->end

Caption: Workflow for synthesis and monitoring of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q1: I am getting a very low yield, or no desired product at all. What are the common causes?

A1: Low or no yield in the synthesis of this compound, typically prepared by reacting 4-aminobenzylsulfonyl chloride with pyrrolidine, can stem from several factors. The most critical aspects to investigate are the quality of your reagents and the reaction conditions.[1]

  • Reagent Quality:

    • Sulfonyl Chloride Instability: Sulfonyl chlorides are highly sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive under typical sulfonylation conditions.[2][3] Ensure your 4-aminobenzylsulfonyl chloride is dry and preferably from a freshly opened container.

    • Amine Purity: The pyrrolidine used should be pure and anhydrous. Contaminants or absorbed water can lead to side reactions.

  • Reaction Conditions:

    • Anhydrous Environment: The presence of water is detrimental to the reaction. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.[1]

    • Temperature Control: The reaction is often exothermic. It is crucial to control the temperature, typically by adding the sulfonyl chloride solution slowly to the amine solution at a reduced temperature (e.g., 0 °C), to prevent side reactions and decomposition.[1]

    • Stoichiometry: Ensure the molar ratios of your reactants are correct. A common approach is to use a slight excess of the amine to drive the reaction to completion and to act as a base to neutralize the HCl generated.[1]

Q2: I have checked my reagents and conditions, but the yield is still poor. What else can I investigate?

A2: If the fundamental checks do not resolve the issue, consider the following:

  • Base Selection: A non-nucleophilic base, such as triethylamine or pyridine, is often added to scavenge the HCl produced during the reaction.[4] Ensure the base is dry and added in appropriate amounts (typically 1.1-1.5 equivalents).

  • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at low temperatures, you might need to allow it to warm to room temperature or apply gentle heating. However, be cautious as excessive heat can promote the formation of impurities.[1]

  • Solvent Choice: The solvent should be inert and capable of dissolving the reactants. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.

Problem 2: Product Purity Issues

Q3: My final product is impure. What are the likely impurities and how can I remove them?

A3: Impurities in the synthesis of this compound can arise from side reactions or unreacted starting materials.

  • Common Impurities:

    • 4-aminobenzylsulfonic acid: This results from the hydrolysis of the starting sulfonyl chloride.

    • Unreacted 4-aminobenzylsulfonyl chloride or pyrrolidine.

    • Di-sulfonated aniline: While less common with a sterically unhindered amine like pyrrolidine, it is a possibility.

  • Purification Strategies:

    • Aqueous Workup: A standard aqueous workup can help remove some impurities. Washing the organic layer with a dilute acid solution can remove excess amine, while a wash with a mild base (like sodium bicarbonate solution) can remove acidic impurities such as the sulfonic acid.

    • Column Chromatography: Silica gel column chromatography is an effective method for purifying the final product. A solvent system of ethyl acetate and hexane or dichloromethane and methanol is often employed.[2]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly improve its purity.

Frequently Asked Questions (FAQs)

Q4: What is a typical synthetic route for this compound?

A4: The most common and direct synthesis involves the reaction of a sulfonyl chloride with an amine.[5] Specifically, 4-aminobenzylsulfonyl chloride is reacted with pyrrolidine in the presence of a base.

Q5: What are the key safety precautions to take during this synthesis?

A5: Sulfonyl chlorides are corrosive and lachrymatory. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, so proper temperature control is essential to prevent runaway reactions.

Q6: How can I monitor the progress of the reaction?

A6: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.

Q7: What is the expected yield for this synthesis?

A7: Under optimized conditions, the synthesis of sulfonamides from sulfonyl chlorides and amines can achieve high yields, often exceeding 80%. However, the actual yield can vary depending on the specific conditions and the scale of the reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Preparation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve pyrrolidine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • In a separate flask, dissolve 4-aminobenzylsulfonyl chloride hydrochloride (1 equivalent) in anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a dilute HCl solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Data Presentation

Table 1: Typical Reaction Parameters

ParameterValueNotes
Reactants 4-aminobenzylsulfonyl chloride hydrochloride, Pyrrolidine
Base Triethylamine or Pyridine1.1 - 1.5 equivalents
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Anhydrous
Temperature 0 °C to Room TemperatureInitial cooling is critical
Reaction Time 2 - 12 hoursMonitor by TLC
Typical Yield 70-90%Dependent on scale and purity of reagents

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Low Yield Hydrolysis of sulfonyl chlorideUse anhydrous conditions and reagents.
Incomplete reactionIncrease reaction time or temperature; check stoichiometry.
Impure Product Presence of starting materialsOptimize reaction time; perform aqueous workup.
Formation of sulfonic acidUse anhydrous conditions; wash with mild base.
Other side productsPurify by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Pyrrolidine & Base in Anhydrous Solvent cool Cool to 0 °C prep_amine->cool addition Slowly Add Sulfonyl Chloride Solution to Amine Solution cool->addition prep_sulfonyl Dissolve 4-aminobenzylsulfonyl chloride in Anhydrous Solvent prep_sulfonyl->addition stir Stir and Warm to Room Temperature addition->stir quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract wash Aqueous Washes (Acid, Base, Brine) extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low Yield or Impure Product check_reagents Check Reagent Quality (Anhydrous, Pure) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Anhydrous, Temp, Inert Atm.) conditions_ok Conditions OK? check_conditions->conditions_ok reagents_ok->check_conditions Yes purify_reagents Purify or Replace Reagents reagents_ok->purify_reagents No adjust_conditions Adjust Conditions (Base, Solvent, Time) conditions_ok->adjust_conditions No optimize_workup Optimize Workup & Purification conditions_ok->optimize_workup Yes purify_reagents->check_reagents adjust_conditions->check_conditions success Successful Synthesis optimize_workup->success

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

"common side products in the synthesis of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, focusing on the common two-step synthetic route involving the formation of a sulfonamide from 4-nitrobenzylsulfonyl chloride and pyrrolidine, followed by the reduction of the nitro group.

Problem 1: Low or No Yield of the Desired Product

Possible Cause Suggested Solution
Ineffective Sulfonamide Formation: Incomplete reaction between 4-nitrobenzylsulfonyl chloride and pyrrolidine.- Ensure all reagents and solvents are anhydrous, as the sulfonyl chloride is moisture-sensitive. - Use a slight excess of pyrrolidine to drive the reaction to completion. - Monitor the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
Inefficient Nitro Group Reduction: The reduction of the nitro intermediate is incomplete.- Choose an appropriate and effective reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C, Fe/HCl). - Ensure the catalyst (if used) is active. - Increase reaction time or temperature as appropriate for the chosen reduction method.
Degradation of Product: The final aniline product can be sensitive to oxidation.- Work under an inert atmosphere (e.g., nitrogen or argon), especially during purification. - Use degassed solvents.

Problem 2: Presence of Multiple Impurities in the Final Product

Potential Side Product Formation Pathway Troubleshooting/Prevention
4-Nitrobenzylsulfonic acid Hydrolysis of 4-nitrobenzylsulfonyl chloride due to the presence of water.- Use anhydrous solvents and reagents. - Perform the reaction under a dry, inert atmosphere.
Bis(4-nitrobenzyl)sulfone A potential side product from the synthesis of the sulfonyl chloride starting material.- Use high-purity 4-nitrobenzylsulfonyl chloride.
Azoxy, Azo, and Hydrazo Dimers Incomplete reduction of the nitro group. These are common intermediates in the reduction of nitroarenes.- Ensure complete reduction by using a sufficient amount of reducing agent and allowing for adequate reaction time. - Monitor the reaction by TLC to confirm the disappearance of the nitro intermediate and any colored intermediates.
Unreacted 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine Incomplete reduction of the nitro group.- As above, ensure complete reduction. - The product can be purified by column chromatography to remove the less polar nitro intermediate.
Oxidized Aniline Products Oxidation of the final aniline product during workup or storage.- Minimize exposure to air and light. - Purify and store the final product under an inert atmosphere.

Quantitative Data Summary

The following table summarizes potential impurities and their expected relative retention times (RRT) in a typical reverse-phase HPLC analysis, which can aid in their identification. The exact RRT values may vary depending on the specific HPLC method.

Compound Potential Impurity/Side Product Expected RRT (Relative to Product) Molecular Weight ( g/mol )
This compoundMain Product1.00240.33
1-((4-Nitrobenzyl)sulfonyl)pyrrolidineStarting Material/Incomplete Reaction> 1.00270.31
4-Nitrobenzylsulfonic acidHydrolysis of Sulfonyl Chloride< 1.00217.19
Bis(4-nitrobenzyl)sulfoneImpurity from Starting Material> 1.00306.34
4,4'-((Azoxybis(methylene))bis(sulfonyl))bis(pyrrolidine)Incomplete Reduction> 1.00510.64
4,4'-((Azobis(methylene))bis(sulfonyl))bis(pyrrolidine)Incomplete Reduction> 1.00494.64

Experimental Protocols

Key Experiment: Synthesis of this compound

Step 1: Synthesis of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-nitrobenzylsulfonyl chloride (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of pyrrolidine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in the same anhydrous solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 1-((4-nitrobenzyl)sulfonyl)pyrrolidine. This is often carried forward to the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 1-((4-nitrobenzyl)sulfonyl)pyrrolidine (1 equivalent) from the previous step in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. A common method is the use of tin(II) chloride dihydrate (3-5 equivalents) in the presence of concentrated hydrochloric acid at an elevated temperature (e.g., 70-80 °C). Alternatively, catalytic hydrogenation (H₂ gas with a Pd/C catalyst) can be employed.

  • Stir the reaction mixture until the reduction is complete, as monitored by TLC.

  • If using SnCl₂, carefully basify the reaction mixture with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide until a pH of >10 is reached, while cooling in an ice bath.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Visualizations

Synthesis_Workflow Start 4-Nitrobenzylsulfonyl Chloride + Pyrrolidine Reaction1 Sulfonamide Formation Start->Reaction1 Intermediate 1-((4-Nitrobenzyl)sulfonyl) pyrrolidine Reaction1->Intermediate SideProduct1 4-Nitrobenzylsulfonic acid (Hydrolysis) Reaction1->SideProduct1 Reaction2 Nitro Group Reduction Intermediate->Reaction2 Product 4-((Pyrrolidin-1-ylsulfonyl) methyl)aniline Reaction2->Product SideProduct2 Azoxy/Azo/Hydrazo Dimers Reaction2->SideProduct2

Caption: Synthetic pathway and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method involves the reaction of 4-nitrobenzylsulfonyl chloride with pyrrolidine to form the corresponding sulfonamide, followed by the reduction of the nitro group to an amine.

Q2: My final product is a dark color. What is the likely cause?

A2: The aniline functional group in the final product is susceptible to air oxidation, which can lead to the formation of colored impurities. It is crucial to handle the purified compound under an inert atmosphere and protect it from light.

Q3: How can I best monitor the progress of the nitro reduction step?

A3: Thin Layer Chromatography (TLC) is an effective technique. The nitro-intermediate is significantly less polar than the final aniline product. You should see the disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the product. Staining with a permanganate solution can also help visualize the product.

Q4: What are the key safety precautions to consider during this synthesis?

A4: 4-Nitrobenzylsulfonyl chloride is corrosive and moisture-sensitive, so it should be handled with care in a fume hood using personal protective equipment. The reduction of the nitro group can be exothermic, especially when using metal/acid combinations, and should be performed with appropriate cooling. Catalytic hydrogenation involves flammable hydrogen gas and should be conducted with proper safety measures.

Q5: Can I use other reducing agents for the nitro group?

A5: Yes, other reducing agents such as iron powder in acidic medium (e.g., acetic acid or ammonium chloride solution) or sodium dithionite can also be effective for the reduction of the nitro group. The choice of reagent may depend on the scale of the reaction and the desired workup procedure.

Technical Support Center: Purification of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and commonly used purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity. For removing minor, structurally similar impurities, column chromatography is often preferred. For bulk purification to remove gross impurities and achieve high crystallinity, recrystallization is a suitable choice.

Q2: What purity level can I expect to achieve with these purification methods?

A2: With carefully optimized protocols, it is possible to achieve a purity of >98% as determined by HPLC.[1] Commercial suppliers often provide this compound with a purity of ≥97%. The final purity will depend on the nature of the impurities in the starting material and the rigor of the purification process.

Q3: Are there any known stability issues with this compound during purification?

A3: While generally stable, prolonged exposure to highly acidic or basic conditions, as well as high temperatures, should be avoided to prevent potential degradation. The aniline functional group can be susceptible to oxidation, so it is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged heating.

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Recommended Solution
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is too supersaturated.- Try scratching the inside of the flask at the liquid-air interface with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Re-dissolve the oil in more hot solvent and allow it to cool more slowly. - Consider a different solvent or a mixed solvent system with a lower boiling point.
Poor recovery of the purified product. - Too much solvent was used, leaving a significant amount of the product in the mother liquor. - Premature crystallization occurred during hot filtration. - Crystals were lost during transfer or washing.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration. - Rinse the crystallization flask and crystals with a minimal amount of ice-cold recrystallization solvent.
The recrystallized product is still colored. The colored impurities have similar solubility to the desired compound in the chosen solvent.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform a second recrystallization using a different solvent system.
No crystal formation upon cooling. The solution is not sufficiently saturated, or the cooling process is too rapid.- Evaporate some of the solvent to increase the concentration of the compound. - Cool the solution in an ice bath or refrigerator to further decrease the solubility. - If crystals still do not form, the chosen solvent may be inappropriate; a solvent in which the compound is less soluble is needed.
Column Chromatography Issues
Problem Potential Cause Recommended Solution
Poor separation of the product from impurities (overlapping peaks/bands). The eluent system does not have the optimal polarity to resolve the compounds.- Adjust the polarity of the eluent. If the compounds are eluting too quickly, decrease the polarity (e.g., increase the hexane-to-ethyl acetate ratio). If they are eluting too slowly or not at all, increase the polarity. - Perform small-scale TLC experiments with various solvent systems to identify the optimal eluent for separation.
Streaking or tailing of the product band on the column. - The compound may be interacting too strongly with the stationary phase (e.g., acidic silica gel). - The column may be overloaded with the sample.- Add a small amount of a base, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. - Consider using a different stationary phase, such as neutral or basic alumina. - Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the stationary phase weight).
The product does not elute from the column. The eluent is not polar enough to move the compound through the stationary phase.- Gradually increase the polarity of the eluent system. For example, start with a low polarity mixture and slowly increase the proportion of the more polar solvent. - A final flush with a highly polar solvent (e.g., methanol) can be used to elute any remaining compounds, although this may also wash out strongly adsorbed impurities.
Cracking of the silica gel bed. Improper packing of the column or running the column dry.- Ensure the column is packed carefully and uniformly as a slurry. - Never let the solvent level drop below the top of the silica gel bed.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline. The optimal solvent and volumes should be determined on a small scale prior to a full-scale purification.

  • Solvent Screening:

    • Place a small amount of the crude this compound in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate) or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to each tube.

    • Observe the solubility at room temperature and upon gentle heating. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature or upon cooling.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • Preheat a funnel and a receiving flask.

    • Quickly filter the hot solution to remove any insoluble impurities (and activated charcoal, if used).

  • Crystallization:

    • Allow the clear filtrate to cool slowly to room temperature.

    • To maximize crystal formation, the flask can be placed in an ice bath or a refrigerator.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them.

    • For final drying, place the crystals in a vacuum desiccator.

Protocol 2: Purification by Flash Column Chromatography
  • Eluent Selection:

    • Using thin-layer chromatography (TLC), identify a solvent system that provides good separation of the desired compound from impurities. A typical starting point for a compound of this polarity would be a mixture of hexanes and ethyl acetate. The desired spot should have an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then evaporating the solvent. Load the resulting dry powder onto the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column and begin to collect fractions.

    • Maintain a constant flow of the eluent through the column.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow crude Crude Product recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography purity_check1 Purity Check (TLC/HPLC) recrystallization->purity_check1 waste Impurities/Mother Liquor recrystallization->waste purity_check2 Purity Check (TLC/HPLC) column_chromatography->purity_check2 column_chromatography->waste purity_check1->column_chromatography Further Purification Needed pure_product Pure Product (>98%) purity_check1->pure_product Purity OK purity_check2->recrystallization Further Purification Needed purity_check2->pure_product Purity OK

Caption: A general workflow for the purification of this compound.

troubleshooting_recrystallization start Recrystallization Attempt oiling_out Compound Oiled Out? start->oiling_out low_recovery Low Recovery? oiling_out->low_recovery No solution1 Scratch Flask / Add Seed Crystal / Re-dissolve & Cool Slowly oiling_out->solution1 Yes colored_product Product Still Colored? low_recovery->colored_product No solution2 Use Less Solvent / Pre-heat Funnel low_recovery->solution2 Yes success Successful Purification colored_product->success No solution3 Use Activated Charcoal / Re-recrystallize colored_product->solution3 Yes failure Re-evaluate Solvent/Method solution1->low_recovery solution2->colored_product solution3->failure

Caption: A decision tree for troubleshooting common recrystallization issues.

References

"optimizing reaction conditions for the synthesis of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

A1: The synthesis of this compound, a key intermediate for pharmaceuticals like Almotriptan, typically involves the formation of a sulfonamide bond.[1][2][3] A common approach is the reaction of a suitable 4-aminobenzyl derivative with a pyrrolidine sulfonylating agent or the reaction of a 4-substituted aniline with pyrrolidine-1-sulfonyl chloride. The reactivity of the amine is a critical factor in the success of the synthesis.[4]

Q2: What are the critical starting material quality attributes to ensure a successful synthesis?

A2: The purity of the starting materials is paramount. The aniline derivative should be free of significant impurities, particularly other primary or secondary amines that could compete in the reaction. The sulfonyl chloride should be as fresh as possible and stored under anhydrous conditions to prevent hydrolysis, a common side reaction that reduces yield.[4]

Q3: Which analytical techniques are recommended for monitoring the reaction progress and final product purity?

A3: High-Performance Liquid Chromatography (HPLC) is a standard method for monitoring the disappearance of starting materials and the formation of the product.[2] It is also the primary technique for determining the purity of the final compound. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative reaction monitoring. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.

Q4: What are the typical storage conditions for this compound?

A4: The compound should be stored at +5°C in a tightly sealed container to prevent degradation.[2] It is typically a white to light yellow crystalline powder.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Poor reactivity of the aniline: Electron-withdrawing groups on the aniline can decrease its nucleophilicity.[4] 2. Degraded sulfonyl chloride: Sulfonyl chlorides are susceptible to hydrolysis.[4] 3. Inappropriate reaction temperature: The reaction may be too slow at lower temperatures. 4. Ineffective base: The base may not be strong enough to neutralize the HCl generated.1. Increase the reaction temperature or consider using a catalyst like 4-dimethylaminopyridine (DMAP).[4] 2. Use a freshly opened bottle of sulfonyl chloride or consider using the more stable sulfonyl fluoride alternative.[4] 3. Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. 4. Switch to a stronger, non-nucleophilic base such as triethylamine or diisopropylethylamine.
Formation of Multiple Spots on TLC/HPLC (Side Products) 1. Hydrolysis of sulfonyl chloride: Presence of water in the reaction.[4] 2. Reaction of the aniline amine group: If the aniline nitrogen is unprotected, it can react with the sulfonyl chloride, leading to polymerization.[6] 3. Over-reaction/di-sulfonylation: If there are multiple reactive sites.1. Ensure all glassware is oven-dried and use anhydrous solvents.[4] 2. Protect the aniline's amino group with a suitable protecting group (e.g., acetyl) before the sulfonation step.[6] 3. Carefully control the stoichiometry of the reactants, adding the sulfonyl chloride dropwise to the amine solution.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the workup solvent. 2. Presence of persistent impurities. 3. Product is an oil instead of a solid. 1. Perform extractions with a different solvent or use a larger volume of the extraction solvent. Consider salting out the aqueous layer. 2. Recrystallization from a suitable solvent system is often effective. Column chromatography may be necessary for closely related impurities. Further processing to a salt form may be required to achieve high purity.[1] 3. Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. Seeding with a small crystal of the pure product can also help.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a generalized procedure based on common sulfonamide synthesis methods. Optimization of specific parameters may be required.

Step 1: Protection of the Aniline (if necessary) If the starting material is 4-aminobenzylamine, the primary aniline group may need to be protected to prevent side reactions. A common protecting group is acetyl.

Step 2: Sulfonamide Bond Formation

  • In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the protected or appropriate aniline precursor (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of pyrrolidine-1-sulfonyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

Step 3: Workup and Purification

  • Once the reaction is complete, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Step 4: Deprotection (if applicable) If the aniline was protected, the protecting group is removed in this final step. For an acetyl group, this can be achieved by acid or base hydrolysis.

Data Presentation

Table 1: Physical and Purity Data for this compound

ParameterValueReference
CAS Number 334981-10-1[2]
Molecular Formula C₁₁H₁₆N₂O₂S[2]
Molecular Weight 240.33 g/mol [2]
Appearance White to light yellow crystalline powder[5]
Melting Point 176 - 180 °C[5]
Purity (HPLC) >97%[2][5]
Storage +5°C[2]

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-Aminobenzylamine 4-Aminobenzylamine Reaction_Vessel Sulfonamide Formation 4-Aminobenzylamine->Reaction_Vessel Base, Solvent Pyrrolidine-1-sulfonyl_chloride Pyrrolidine-1-sulfonyl_chloride Pyrrolidine-1-sulfonyl_chloride->Reaction_Vessel Target_Molecule This compound Reaction_Vessel->Target_Molecule Workup & Purification

Caption: Proposed reaction pathway for the synthesis.

Troubleshooting_Workflow Start Low Yield Check_SM Check Starting Material Quality Start->Check_SM SM_OK Materials OK? Check_SM->SM_OK Check_Conditions Review Reaction Conditions Cond_OK Conditions Optimal? Check_Conditions->Cond_OK SM_OK->Check_Conditions Yes Replace_Reagents Use Fresh Reagents SM_OK->Replace_Reagents No Optimize Optimize Temp, Base, Solvent Cond_OK->Optimize No Success Improved Yield Cond_OK->Success Yes Replace_Reagents->Start Optimize->Start

Caption: Troubleshooting workflow for low reaction yield.

Parameter_Relationships Yield Yield Purity Purity Purity->Yield trade-off with Time Reaction Time Temp Temperature Temp->Yield influences Temp->Purity affects Temp->Time inversely related to Base Base Strength Base->Yield critical for Solvent Solvent Polarity Solvent->Yield impacts

Caption: Logical relationships between key reaction parameters.

References

Strategies to Improve the Yield of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the synthesis of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline, a key intermediate in pharmaceutical development.[1][2] This guide offers detailed experimental protocols, strategies to overcome common synthetic challenges, and data-driven insights to enhance reaction yields and purity.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process:

  • Sulfonamide Formation: Reaction of 4-nitrobenzylsulfonyl chloride with pyrrolidine to form the intermediate, 1-((4-nitrobenzyl)sulfonyl)pyrrolidine.

  • Nitro Group Reduction: Reduction of the nitro intermediate to the desired aniline product.

SynthesisWorkflow cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Nitro Group Reduction 4-nitrobenzylsulfonyl_chloride 4-Nitrobenzylsulfonyl Chloride intermediate 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine 4-nitrobenzylsulfonyl_chloride->intermediate Base (e.g., Triethylamine) Dichloromethane (DCM) 0°C to rt pyrrolidine Pyrrolidine pyrrolidine->intermediate Base (e.g., Triethylamine) Dichloromethane (DCM) 0°C to rt final_product This compound intermediate->final_product Reducing Agent (e.g., SnCl2·2H2O / HCl or H2/Pd-C) Ethanol (EtOH)

Caption: General two-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

This procedure outlines the formation of the sulfonamide intermediate.

Materials:

  • 4-Nitrobenzylsulfonyl chloride

  • Pyrrolidine

  • Triethylamine (Et3N) or other suitable base

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrobenzylsulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, prepare a solution of pyrrolidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Slowly add the pyrrolidine/triethylamine solution dropwise to the cooled 4-nitrobenzylsulfonyl chloride solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M hydrochloric acid.

  • Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

The crude 1-((4-nitrobenzyl)sulfonyl)pyrrolidine can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel.

Step 2: Reduction of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

This section details two common methods for the reduction of the nitro group to the target aniline.

This is often the cleaner method with a more straightforward work-up.

Materials:

  • 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen source (gas cylinder or balloon)

  • Hydrogenation apparatus

Procedure:

  • Dissolve 1-((4-nitrobenzyl)sulfonyl)pyrrolidine (1.0 eq) in ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).

  • Purge the reaction vessel with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (1 atm or higher pressure) at room temperature.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

This is a classic and robust method for nitro group reduction.

Materials:

  • 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (for work-up)

Procedure:

  • In a round-bottom flask, suspend 1-((4-nitrobenzyl)sulfonyl)pyrrolidine (1.0 eq) in ethanol.

  • Add a solution of SnCl2·2H2O (3-5 eq) in concentrated HCl to the suspension.

  • Heat the reaction mixture to reflux (typically 50-70°C) and stir for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the mixture with a concentrated NaOH solution to a pH > 12 to dissolve the tin salts.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification of the Final Product:

The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to afford a white to light yellow crystalline powder.[3]

Troubleshooting Guide

References

Technical Support Center: Managing Impurities in the Production of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline. The information is presented in a question-and-answer format to directly address common challenges encountered during production.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities I might encounter during the synthesis of this compound?

A1: During the synthesis of this compound, you may encounter several types of impurities originating from starting materials, side reactions, and degradation. The most common impurities include:

  • Isomeric Impurities: Ortho- and meta-isomers of the desired para-substituted product.

  • Process-Related Impurities: Unreacted starting materials and intermediates.

  • Over-sulfonated Byproducts: Di-sulfonated aniline derivatives.

  • Hydrolysis Products: Impurities resulting from the cleavage of the sulfonamide bond.

  • Oxidation Products: Colored impurities formed due to the oxidation of the aniline functional group.[1]

Q2: My final product has a lower than expected purity when analyzed by HPLC. What are the likely causes and how can I improve it?

A2: Low purity is a common issue that can often be traced back to several factors in the synthetic process.

Troubleshooting Steps:

  • Re-evaluate Starting Material Purity: Ensure the purity of your starting materials, as impurities present in them will carry through the synthesis.

  • Optimize Reaction Conditions:

    • Temperature Control: Poor temperature control can lead to the formation of side products.

    • Stoichiometry: Incorrect stoichiometry of reactants can result in unreacted starting materials in your final product.

  • Purification Method: The choice of purification method is critical. Recrystallization is often effective for removing many process-related impurities. Ensure the solvent system for recrystallization is optimized.

  • Moisture Control: The presence of water can lead to hydrolysis of the sulfonyl chloride intermediate or the final product. Ensure all reagents and solvents are dry.

Q3: I am observing an unexpected peak in my HPLC chromatogram with a similar retention time to my product. What could it be?

A3: An unexpected peak with a similar retention time is often an isomer of your target compound. In the case of this compound, this is likely to be the ortho- or meta-isomer.

Identification and Mitigation:

  • Co-injection: If you have access to standards of the ortho- and meta-isomers, a co-injection with your sample can confirm their presence.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the peak by providing the molecular weight, which should be identical to your product for an isomer.[2]

  • Formation Control: The formation of isomers is often influenced by the reaction conditions of the sulfonation step.[3] Controlling the reaction temperature and the nature of the sulfonating agent can help minimize the formation of undesired isomers.

Q4: My product has a yellowish or reddish tint. What causes this discoloration and how can I prevent it?

A4: The discoloration of your this compound is likely due to the oxidation of the aniline functional group.[1] Anilines are susceptible to air oxidation, which forms colored impurities.

Prevention and Removal:

  • Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Storage: Store the final product in a tightly sealed container, protected from light and air.[4]

  • Purification: Activated carbon treatment during the workup or recrystallization can sometimes help in removing colored impurities.

Impurity Profile and Management

The following table summarizes potential impurities, their likely formation pathways, and suggested analytical methods for their detection.

Impurity NameStructureFormation PathwayRecommended Analytical Method
Ortho-Isomer 2-((Pyrrolidin-1-ylsulfonyl)methyl)anilineFormed during the sulfonation of the aniline precursor, where the sulfonylmethyl group is introduced at the ortho position.HPLC, LC-MS
Meta-Isomer 3-((Pyrrolidin-1-ylsulfonyl)methyl)anilineFormed during the sulfonation of the aniline precursor, where the sulfonylmethyl group is introduced at the meta position.HPLC, LC-MS
Unreacted Starting Material 4-(chloromethyl)aniline or Pyrrolidine-1-sulfonamideIncomplete reaction of starting materials.HPLC, GC-MS (for volatile starting materials)
Di-sulfonated Product e.g., 2,4-bis((Pyrrolidin-1-ylsulfonyl)methyl)anilineOver-sulfonation of the aniline ring under harsh reaction conditions.HPLC, LC-MS
Hydrolysis Product 4-aminobenzylsulfonic acidHydrolysis of the sulfonamide bond due to the presence of water, especially at non-neutral pH.HPLC, Ion Chromatography
Oxidation Products Complex mixture of colored compoundsOxidation of the aniline amine group by atmospheric oxygen.[1]UV-Vis Spectroscopy, HPLC

Experimental Protocols

General Synthetic Protocol for this compound

This is a generalized protocol and may require optimization based on laboratory conditions and scale.

  • Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 4-aminobenzylamine.

  • Dissolution: An appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is added, and the mixture is cooled in an ice bath.

  • Base Addition: A suitable base (e.g., triethylamine, pyridine) is added to the reaction mixture.

  • Sulfonyl Chloride Addition: A solution of pyrrolidine-1-sulfonyl chloride in the same solvent is added dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature and monitored for completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, it is quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to yield pure this compound.

General HPLC Method for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile).

  • Gradient Program: A typical gradient might be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30.1-35 min (10% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol at a concentration of approximately 1 mg/mL.

Visual Guides

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials Reaction Sulfonamide Formation Start->Reaction Workup Quenching & Extraction Reaction->Workup Crude Crude Product Workup->Crude Recrystallization Recrystallization Crude->Recrystallization Pure Pure Product Recrystallization->Pure Analysis HPLC/LC-MS Purity Check Pure->Analysis Final Final Product Analysis->Final

Caption: Experimental workflow for the synthesis and purification of this compound.

G cluster_impurities Potential Impurities main This compound (Desired Product) iso Isomeric Impurities (ortho-, meta-) main->iso Side Reaction (Isomerization) start Unreacted Starting Materials main->start Incomplete Reaction over Over-sulfonated Byproducts main->over Harsh Conditions hydro Hydrolysis Products main->hydro Presence of Water oxid Oxidation Products main->oxid Air Exposure

Caption: Formation pathways of common impurities in the synthesis of this compound.

References

"impact of solvent choice on the sulfonylation of anilines"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the impact of solvent choice on the sulfonylation of anilines.

Frequently Asked Questions (FAQs)

Q1: What is the general role of the solvent in the sulfonylation of anilines?

A1: The solvent plays a crucial role in the sulfonylation of anilines by:

  • Solubilizing Reactants: Ensuring that the aniline, sulfonylating agent, and any catalysts are in the same phase to react.

  • Stabilizing Intermediates: The polarity of the solvent can stabilize charged intermediates or transition states, thereby affecting the reaction rate.[1] For instance, polar solvents can facilitate reactions proceeding through a polar transition state.

  • Influencing Reaction Mechanism: The nature of the solvent (protic vs. aprotic) can alter the reaction pathway. Protic solvents can hydrogen-bond with reactants, potentially altering their reactivity.[2]

  • Controlling Reaction Temperature: The boiling point of the solvent determines the maximum temperature at which a reaction can be run at atmospheric pressure.

Q2: How does solvent polarity affect the yield of my sulfonylation reaction?

A2: Solvent polarity has a significant impact on reaction yield. In many photocatalytic sulfonylations, polar aprotic solvents like acetonitrile (MeCN) are preferred. For example, in one study, changing the solvent from acetonitrile to the more polar DMSO or DMF resulted in a complete suppression of product formation.[3] This was attributed to the enhanced solubility and potential rapid decomposition of a radical precursor in DMSO/DMF.[3] Conversely, in other systems, a mixture of solvents, such as acetone and water, has been shown to enhance the yield.[4] The optimal solvent polarity is highly dependent on the specific reaction mechanism and substrates involved.

Q3: Can I run the sulfonylation of anilines without a solvent?

A3: Yes, solvent-free conditions for the sulfonylation of anilines have been reported.[5][6] These reactions are often exothermic and can proceed at room temperature, offering a greener and more economical alternative.[5] However, for anilines with electron-withdrawing groups, a small amount of catalyst may still be necessary.[5]

Q4: I'm observing the formation of di-sulfonylated byproducts. Can the solvent choice help minimize this?

A4: While stoichiometry and reaction temperature are the primary factors in controlling di-sulfonylation, solvent choice can have an indirect effect.[7] The solvent's ability to solubilize reactants and dissipate heat can influence local concentrations of the sulfonylating agent. A solvent that ensures good mixing and heat transfer can help maintain a low, uniform concentration of the sulfonylating agent, thus favoring mono-sulfonylation.[7]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Explanation
Inappropriate Solvent Polarity Screen a range of solvents with varying polarities (e.g., DCM, MeCN, DMF, acetone/water mixtures).The transition state of the reaction may be stabilized by a solvent of a specific polarity. A mismatch can lead to a slow or stalled reaction.[1]
Poor Reactant Solubility Choose a solvent in which all reactants are fully soluble at the reaction temperature.If a reactant is not fully dissolved, the reaction will be heterogeneous and likely slow, resulting in low yields.[1]
Solvent-Induced Decomposition Switch to a different solvent. For instance, if using DMSO/DMF in a radical reaction leads to no product, try acetonitrile.Some solvents can promote the decomposition of reactive intermediates. In a photocatalytic sulfonylation, the high solubility of a sulfinyl radical precursor in DMSO/DMF was proposed to cause its rapid decomposition, preventing product formation.[3]
Hydrolysis of Sulfonylating Agent Use an anhydrous aprotic solvent (e.g., dry DCM or MeCN) and ensure all glassware is dry.Protic solvents (like water or alcohols) or residual moisture can react with and consume the sulfonylating agent (e.g., methanesulfonyl chloride), leading to low yields.[7]

Issue 2: Formation of ortho- and para-Isomers

Potential Cause Troubleshooting Step Explanation
Unprotected Aniline Protect the amino group, for example, by acetylation to form an acetanilide before sulfonylation.An unprotected amino group is highly activating and can lead to a mixture of ortho- and para-substituted products. A bulky protecting group sterically hinders the ortho positions, favoring para-substitution.[8]
High Reaction Temperature Optimize the reaction temperature.While higher temperatures can sometimes favor the thermodynamically more stable para-isomer, excessive heat can cause desulfonation and rearrangement to the ortho-isomer.[8]

Issue 3: Formation of Polysulfonylated Byproducts

Potential Cause Troubleshooting Step Explanation
Highly Activated Aniline Ring Protect the amino group (e.g., as an acetanilide).The electron-withdrawing nature of the protecting group deactivates the aromatic ring, making it less susceptible to multiple sulfonylations.[8]
Excess Sulfonylating Agent Use stoichiometric amounts of the sulfonylating agent relative to the aniline.Using a large excess of the sulfonylating agent increases the likelihood of multiple substitutions on the aniline ring.[8]

Quantitative Data on Solvent Effects

The following tables summarize the impact of solvent choice on the yield of sulfonylation of anilines from various studies.

Table 1: Optimization of Aniline Sulfonylation via Photocatalytic Activation

EntrySolventYield (%)
1MeCN85
2MeCN/H₂O75
3DMSO0
4DMF0

Data extracted from a study on the photocatalytic activation of N-Hydroxymethylphthalimide Sulfones.[3]

Table 2: Visible-Light Mediated Sulfonylation of an N,N-dimethylaniline Derivative

EntrySolventYield (%)
110:1 MeCN/H₂O85
25:1 MeCN/H₂O59
3MeCN27
410:1 MeCN/TFA58
510:1 CH₂Cl₂/H₂O52
610:1 Acetone/H₂O63

Data from a study on the direct sulfonylation of anilines mediated by visible light.[9]

Table 3: Copper-Catalyzed C-H Sulfonylation of an Aniline Derivative

EntrySolventYield (%)
1Acetone/H₂O (1:1)82
2Acetone<10
3H₂O<10
4EtOH45
5DMSO52

Data from a study on the remote sulfonylation of anilines with sodium sulfinates using a biomass-derived copper catalyst.[4]

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Sulfonylation of Aniline

This protocol is a general guideline for a photocatalytic sulfonylation reaction and highlights the importance of the solvent.

  • Vial Preparation: A 10 mL sealed vial is charged with the dialkylaniline (1 equivalent), the corresponding NHMP sulfone derivative (2 or 3 equivalents), and Ru(bpy)₃(PF₆)₂ (2 mol %).[3]

  • Inert Atmosphere: The vial is evacuated and backfilled with nitrogen gas three times.[3]

  • Solvent Addition: Degassed solvent (e.g., MeCN at a concentration of 0.1 M) is added to the vial via a syringe.[3]

  • Reaction: The reaction mixture is irradiated with a blue LED light source at 40–50 °C for 2 hours.[3]

  • Workup: Upon completion, the reaction mixture is diluted with water, and the product is extracted with ethyl acetate.[3]

Diagrams

experimental_workflow General Experimental Workflow for Sulfonylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reactants 1. Combine Aniline, Sulfonylating Agent, and Catalyst atmosphere 2. Establish Inert Atmosphere (e.g., N2) reactants->atmosphere solvent 3. Add Degassed Solvent atmosphere->solvent conditions 4. Stir at Defined Temperature and Time (with light source if photocatalytic) solvent->conditions quench 5. Quench Reaction and Extract Product conditions->quench purify 6. Purify Product (e.g., Chromatography) quench->purify

Caption: General experimental workflow for the sulfonylation of anilines.

solvent_troubleshooting Solvent Choice Troubleshooting Logic start Low Reaction Yield? solubility Are all reactants soluble? start->solubility Yes polarity Is the solvent polarity optimal? solubility->polarity Yes change_solvent Change to a better solubilizing solvent solubility->change_solvent No hydrolysis Is the solvent protic/wet? polarity->hydrolysis Yes screen_solvents Screen solvents of different polarities polarity->screen_solvents No use_anhydrous Use anhydrous aprotic solvent hydrolysis->use_anhydrous Yes success Yield Improved hydrolysis->success No change_solvent->success screen_solvents->success use_anhydrous->success

Caption: Troubleshooting logic for low yield based on solvent choice.

References

Technical Support Center: Catalyst Selection and Optimization for Sulfonamide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the catalytic formation of sulfonamide bonds.

Frequently Asked Questions (FAQs)

Q1: What are the initial checks to perform when experiencing low to no yield in my sulfonamide synthesis?

A1: When troubleshooting a low-yield sulfonamide synthesis, a systematic evaluation of your reagents, reaction conditions, and workup process is crucial.[1] Start by verifying the quality and stoichiometry of your reactants.[1]

  • Reagent Quality :

    • Amine : Ensure the amine is pure and dry. Amines can react with atmospheric CO₂ to form carbamates, which can impede the desired reaction.[2]

    • Sulfonyl Chloride : This reactant is highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[2][3] It is recommended to use a fresh bottle or purify it before use.[2]

    • Solvent : Always use an anhydrous (dry) solvent, as water will hydrolyze the sulfonyl chloride.[2][3]

    • Base : If you are using a tertiary amine base such as triethylamine or pyridine, confirm its purity and dryness.[2]

  • Reaction Conditions :

    • Stoichiometry : A common starting point is a 1:1 molar ratio of amine to sulfonyl chloride, with a slight excess of base (1.1-1.5 equivalents).[2] However, for less reactive amines, using an excess of the amine can sometimes serve a dual role as both reactant and base.[4][5]

    • Temperature : These reactions are often initiated at 0 °C and then allowed to warm to room temperature.[2] Gentle heating may be necessary for sluggish reactions, but excessive heat can lead to side reactions.[2]

    • Atmosphere : To prevent degradation of reagents by moisture and oxygen, conduct the reaction under an inert atmosphere, such as nitrogen or argon.[2]

Q2: My starting materials are of high quality, but the yield is still poor. What catalytic factors should I consider?

A2: If reagent quality is confirmed, the choice of catalyst and optimization of its surrounding conditions are the next critical steps. The "best" catalyst is highly dependent on the specific synthetic route and substrates.[5]

  • Catalyst Choice : For traditional coupling of sulfonyl chlorides and amines, a simple base catalyst like pyridine or triethylamine is often sufficient.[5][6] For more challenging reactions, such as cross-couplings, transition metal catalysts are necessary.[6]

    • Palladium-based catalysts are common for C-N cross-coupling but can be prone to deactivation.[6] The use of specialized ligands, like dialkyl biaryl phosphines, can improve performance.[6]

    • Copper-based catalysts are effective for the arylation of sulfonamides and can sometimes be used in aqueous conditions.[6]

    • Nickel-catalyzed cross-couplings offer a cost-effective alternative to palladium, especially for reactions involving (hetero)aryl chlorides.[6][7]

    • Ruthenium catalysts have shown promise in oxidative C-H activation routes.[6]

  • Catalyst Deactivation : Ensure a strictly inert atmosphere if your catalyst is air-sensitive.[8] Impurities in the starting materials can act as catalyst poisons.[8]

  • Catalyst Loading : The amount of catalyst needs to be optimized for each specific reaction.

Q3: What are common side reactions in sulfonamide synthesis and how can they be minimized?

A3: Several side reactions can compete with the desired sulfonamide formation, leading to reduced yields and purification challenges.

  • Hydrolysis of Sulfonyl Chloride : This is a major competitive pathway where the sulfonyl chloride reacts with water to form the corresponding sulfonic acid.[3] To minimize this, ensure all glassware is thoroughly dried and use anhydrous solvents.[3]

  • Bis-sulfonylation : Primary amines can sometimes react with two equivalents of the sulfonyl chloride, leading to the formation of a di-sulfonamide byproduct. Slow addition of the sulfonyl chloride to the reaction mixture can help to control this.[1]

  • Reaction with Solvent : Protic solvents can react with the sulfonyl chloride, so ensure your chosen solvent is inert under the reaction conditions.[4]

Troubleshooting Guides

Problem 1: Low or No Product Yield

This is one of the most common issues encountered. The following logical workflow can help diagnose the root cause.

Low_Yield_Troubleshooting start Low / No Yield reagent_quality Verify Reactant Quality & Stoichiometry start->reagent_quality reagent_purity Impure/Degraded Reagents? reagent_quality->reagent_purity reaction_conditions Optimize Reaction Conditions conditions_optimal Suboptimal Temp/Time/ Atmosphere? reaction_conditions->conditions_optimal catalyst_check Evaluate Catalyst System catalyst_active Incorrect or Inactive Catalyst? catalyst_check->catalyst_active workup Analyze Workup & Purification product_loss Product Loss During Purification? workup->product_loss reagent_purity->reaction_conditions No solution_reagent Use Fresh/Purified Reagents Verify Stoichiometry reagent_purity->solution_reagent Yes conditions_optimal->catalyst_check No solution_conditions Screen Solvents & Bases Vary Temperature & Time conditions_optimal->solution_conditions Yes catalyst_active->workup No solution_catalyst Screen Catalysts & Ligands Optimize Loading catalyst_active->solution_catalyst Yes solution_workup Optimize Extraction pH Use Alternative Purification product_loss->solution_workup Yes end_goal Improved Yield product_loss->end_goal No solution_reagent->end_goal solution_conditions->end_goal solution_catalyst->end_goal solution_workup->end_goal

Caption: Troubleshooting logic for low reaction yield.

Problem 2: Poor Regioselectivity in C-H Functionalization

When using sulfonamides as directing groups for C-H activation, poor regioselectivity can be an issue.

  • Weak Directing Group Coordination : While the sulfonamide group is generally a strong directing group for ortho-functionalization, other functional groups on your molecule could also be directing the catalyst.[8]

  • Steric Hindrance : Significant steric bulk near the ortho-position may hinder the approach of the catalyst, leading to functionalization at other positions.[8]

  • Reaction Mechanism : Ensure your reaction conditions favor the desired directed C-H activation mechanism over a non-directed pathway.[8]

Data Presentation: Catalyst System Comparison

The selection of a catalyst system is critical and depends on the specific transformation. The following table summarizes common catalyst choices for different types of sulfonamide bond formation reactions.

Reaction TypeCatalyst SystemLigand (if applicable)BaseSolventTemperature (°C)Typical Yield (%)Reference
C-N Cross-Coupling
Aryl Halide + SulfonamideNiBr₂·(glyme)Phenanthroline---Good[7]
Aryl Halide + SulfonamidePd(OAc)₂Dialkyl biaryl phosphinesK₃PO₄Toluene100Varies[6]
C-H Functionalization
Ortho-ArylationPd(OAc)₂--DCE, Toluene80-120Varies[8]
Ortho-Iodination[Cp*Ir(H₂O)₃][SO₄]-TFA--Varies[8]
Three-Component Reactions
Aryl Boronic Acid + DABSO + AmineCu(OAc)₂dofo--High45-78[9]
Aryl Radical Precursor + SO₂ + Aminefac-Ir(ppy)₃ + CuCl₂dtbbpyPyridineDCMRoom Tempup to 85[9]

Note: This table provides a general overview. Optimal conditions will vary based on specific substrates.

Experimental Protocols

General Procedure for a Palladium-Catalyzed Ortho-Arylation of an Aryl Sulfonamide[8]
  • Preparation : To a dry reaction vessel, add the aryl sulfonamide (1.0 equiv.), the iodoarene coupling partner (1.2-1.5 equiv.), and Pd(OAc)₂ (2-5 mol%).[8]

  • Inert Atmosphere : Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).[8]

  • Solvent Addition : Add a dry, degassed solvent (e.g., DCE, toluene).[8]

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).[8]

  • Workup : Cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).[8] Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[8]

  • Purification : Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[8]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Reaction Vessel prep2 Add Aryl Sulfonamide, Iodoarene, Pd(OAc)₂ prep1->prep2 prep3 Inert Atmosphere (N₂ or Ar) prep2->prep3 prep4 Add Dry, Degassed Solvent prep3->prep4 react Heat and Stir (Monitor by TLC/LC-MS) prep4->react workup1 Aqueous Workup (Wash with H₂O, Brine) react->workup1 workup2 Dry & Concentrate workup1->workup2 purify Column Chromatography workup2->purify product Purified Product purify->product

Caption: General workflow for a Pd-catalyzed ortho-arylation.

Protocol for Sulfonamide Synthesis from N-Silylamines[10]

This method can enhance the nucleophilicity of the amine.[2]

  • Reactant Combination : In a suitable reaction vessel, dissolve the sulfonyl chloride (1 mmol) in acetonitrile (15 mL).[10]

  • Amine Addition : Slowly add the N-silylamine (1 mmol) to the solution.[10]

  • Reaction : Reflux the reaction mixture for 1 hour.[10]

  • Isolation : Concentrate the mixture using a rotary evaporator to remove the solvent and silyl chloride byproduct.[10]

  • Purification (if necessary) : The product may be further purified by silica gel chromatography (hexane: ethyl acetate).[10]

References

Technical Support Center: Removal of Unreacted Aniline from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the removal of unreacted aniline from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most common and quickest method to remove a large amount of unreacted aniline?

For significant quantities of unreacted aniline, an acidic wash (liquid-liquid extraction) is generally the most efficient initial purification step.[1] This method leverages the basic nature of aniline to separate it from a non-basic desired product. The aniline is protonated by a dilute acid, forming a water-soluble salt that partitions into the aqueous phase.[2][3] This initial bulk removal can then be followed by other techniques like recrystallization or column chromatography to achieve higher purity.[1]

Q2: My desired product is sensitive to acid. What are my options for removing aniline?

If your product is acid-sensitive or basic, several alternative methods can be employed:

  • Copper (II) Sulfate Wash: A wash with a 10% aqueous solution of copper (II) sulfate can be a milder alternative to an acid wash. Copper ions form a complex with aniline, which then moves into the aqueous layer.[2]

  • Solvent Precipitation/Trituration: This technique relies on solubility differences. You can dissolve the crude mixture in a minimal amount of a suitable solvent and then add a non-polar solvent (an anti-solvent) to precipitate your more polar product, leaving the aniline dissolved in the solvent mixture.[2]

  • Column Chromatography: This is a versatile method for separating compounds with similar polarities. For basic products, the silica gel can be deactivated with a small amount of a base like triethylamine in the eluent to prevent product tailing and improve separation.[2]

  • Distillation: If your product is not volatile, steam distillation or vacuum distillation can be effective in removing the more volatile aniline.[4][5][6]

Q3: How can I monitor the efficiency of the aniline removal process?

Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of purification.[1] By spotting the crude mixture and the washed organic layer on a TLC plate, you can visually assess the reduction or disappearance of the aniline spot. For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.[7][8][9]

Q4: My aniline is old and has a dark color. How should I purify it before use?

Old or dark-colored aniline often contains oxidation products and other impurities.[4][10] Purification is recommended before use in a reaction. The most common methods for purifying aniline itself are:

  • Steam Distillation: This is a classic and effective method for purifying aniline.[5][6]

  • Vacuum Distillation: This is particularly useful for removing polymeric impurities and can be performed at a lower temperature than atmospheric distillation, reducing the risk of decomposition.[4]

Troubleshooting Guides

Issue 1: Incomplete Aniline Removal with Acidic Wash
  • Possible Cause: Insufficient mixing of the organic and aqueous layers.

    • Solution: Shake the separatory funnel vigorously for at least 1-2 minutes during each wash to ensure thorough extraction.[1]

  • Possible Cause: Insufficient amount or concentration of acid.

    • Solution: Use a sufficient volume of 1M or 2M HCl (a volume equal to the organic layer is a good starting point) for each wash.[1][2]

  • Possible Cause: Not enough washes performed.

    • Solution: Perform at least two to three acidic washes to ensure complete removal of the aniline. Monitor the removal with TLC.[1]

Issue 2: Low Recovery of Desired Product
  • Possible Cause (Acidic Wash): The desired product is also basic and is being extracted into the aqueous layer.

    • Solution: If your product has basic properties, avoid acidic washes. Consider alternative methods like copper sulfate wash, solvent precipitation, or chromatography.[2]

  • Possible Cause (Recrystallization): Using too much solvent or the product is too soluble in the cold solvent.

    • Solution: Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize crystal formation before filtration.[1]

  • Possible Cause (Column Chromatography): The eluent is too polar, causing the product to elute with impurities.

    • Solution: Optimize the solvent system using TLC to achieve a retention factor (Rf) of 0.2-0.4 for your product for good separation.[1]

Issue 3: Product and Aniline Have Very Similar Rf Values in TLC
  • Possible Cause: The polarity of the product and aniline are too similar for effective separation by normal-phase chromatography.

    • Solution 1 (Acidic Wash): If the product is not acid-sensitive, an acidic wash is the best approach to remove the aniline before chromatography.[2]

    • Solution 2 (Modify Chromatography Conditions):

      • Change Solvent System: Experiment with different solvent systems. Sometimes switching to a solvent from a different solvent group (e.g., using 2-propanol instead of ethyl acetate) can alter the selectivity.[11]

      • Use a Different Stationary Phase: Consider using a different stationary phase, such as alumina, or using reversed-phase chromatography.[11]

      • Modify the Mobile Phase: For basic compounds, adding a small amount of triethylamine to the eluent can improve separation on silica gel.[2]

Quantitative Data Presentation

The following tables summarize the typical efficiency and conditions for various aniline removal methods.

Table 1: Comparison of Aniline Removal Methods

MethodTypical Purity AchievedTypical Recovery of Desired ProductKey AdvantagesKey Disadvantages
Acidic Wash >95% (product in organic phase)High (if product is not basic)Fast, efficient for bulk removal.Not suitable for acid-sensitive or basic products.[2]
Recrystallization >99%80-95%Highly effective for removing small amounts of impurities.Yield is dependent on product solubility.[3][12]
Column Chromatography >99%70-90%Excellent for achieving very high purity, especially for similar compounds.Can be time-consuming and require significant solvent volumes.
Steam Distillation HighVariableGood for non-volatile products.[5][6]Not suitable for heat-sensitive products.
Vacuum Distillation HighVariableLower temperature than steam distillation, good for heat-sensitive compounds.[4][13]Requires specialized equipment.
Chemical Scavengers HighHighHighly selective.Scavenger resins can be expensive.[14]

Table 2: Typical GC and HPLC Conditions for Aniline Analysis

ParameterGas Chromatography (GC)[7][8][15][16][17]High-Performance Liquid Chromatography (HPLC)[9][18][19][20][21]
Column 5% diphenyl - 95% dimethylpolysiloxane capillary column (e.g., HP-5ms, DB-5)C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase/Carrier Gas Helium or NitrogenMethanol:Water or Acetonitrile:Water mixtures are common.
Detector Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometer (MS)UV-Vis Detector (typically at 254 nm) or Fluorescence Detector
Injector Temperature ~250 °CN/A
Oven/Column Temperature Temperature programming is common (e.g., 50°C initial, ramp to 200°C).~30 °C
Flow Rate ~1.0 mL/min~1.0 mL/min

Experimental Protocols

Protocol 1: Acidic Wash for Aniline Removal
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • First Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The aniline hydrochloride will be in the aqueous (bottom) layer. Drain and discard the aqueous layer.[1]

  • Repeat Washes: Repeat the wash with 1M HCl at least two more times to ensure complete removal of the aniline.[1]

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution).

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter or decant the solution and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the desired product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Aniline should ideally be soluble in the cold solvent.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals to remove all traces of solvent.[3][22]

Mandatory Visualizations

experimental_workflow_acidic_wash start Crude Reaction Mixture (Product + Aniline) dissolve Dissolve in Organic Solvent start->dissolve add_acid Add 1M HCl (aq) dissolve->add_acid separate Separate Layers in Separatory Funnel add_acid->separate aqueous_layer Aqueous Layer (Aniline Hydrochloride) separate->aqueous_layer Discard organic_layer Organic Layer (Product) separate->organic_layer wash_bicarb Wash with NaHCO3 (aq) organic_layer->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate end Purified Product concentrate->end

Caption: Workflow for Aniline Removal by Acidic Wash.

logical_relationship_method_selection start Unreacted Aniline in Reaction Mixture check_product_properties Is the product acid-sensitive or basic? start->check_product_properties acidic_wash Acidic Wash check_product_properties->acidic_wash No alternative_methods Alternative Methods check_product_properties->alternative_methods Yes purified_product Purified Product acidic_wash->purified_product distillation Distillation (Steam or Vacuum) alternative_methods->distillation chromatography Column Chromatography alternative_methods->chromatography precipitation Solvent Precipitation alternative_methods->precipitation scavenger Chemical Scavenger alternative_methods->scavenger distillation->purified_product chromatography->purified_product precipitation->purified_product scavenger->purified_product

References

Technical Support Center: Minimizing Dimer Formation in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on a common challenge in sulfonamide synthesis: the formation of N,N-bis(sulfonyl)amine dimers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your reactions and improve the yield of your desired monosulfonamide product.

Troubleshooting Guide: Issues with Dimer Formation

This guide addresses specific issues you may encounter during your sulfonamide synthesis experiments.

Issue Potential Cause Recommended Solution
Significant amount of a less polar byproduct observed by TLC/LC-MS, corresponding to the mass of the di-sulfonylated amine (dimer). 1. Incorrect Stoichiometry: An excess of the sulfonyl chloride relative to the primary amine can drive the reaction towards di-sulfonylation.1. Adjust Stoichiometry: Use a 1:1 molar ratio of the primary amine to the sulfonyl chloride, or a slight excess of the amine (1.1 to 1.2 equivalents). This ensures the sulfonyl chloride is the limiting reagent.
2. Rapid Addition of Sulfonyl Chloride: A high local concentration of the sulfonyl chloride can lead to the second sulfonylation of the initially formed monosulfonamide.2. Slow, Controlled Addition: Add the sulfonyl chloride solution dropwise to the reaction mixture over a prolonged period (e.g., 30-60 minutes). This maintains a low concentration of the electrophile, favoring reaction with the more nucleophilic primary amine.
3. Reaction Temperature is Too High: Higher temperatures can provide the necessary activation energy for the less reactive sulfonamide anion to attack a second molecule of sulfonyl chloride.3. Lower the Reaction Temperature: Conduct the reaction at a lower temperature, such as 0 °C or even -20 °C, especially during the addition of the sulfonyl chloride. Allow the reaction to warm to room temperature slowly only after the addition is complete.
4. Inappropriate Base: A strong, non-hindered base can readily deprotonate the monosulfonamide, generating the nucleophilic anion that leads to the dimer.4. Optimize Base Selection: Consider using a sterically hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA). Alternatively, a weaker base such as pyridine can be effective. Use the minimum amount of base required to neutralize the generated HCl.
The desired monosulfonamide is formed, but upon prolonged reaction time, the amount of the dimer increases. Reaction Monitoring is Insufficient: The reaction is allowed to proceed long after the primary amine has been consumed, providing more opportunity for the slower di-sulfonylation to occur.Monitor the Reaction Closely: Use TLC or LC-MS to monitor the consumption of the starting amine. Once the primary amine is no longer detected, quench the reaction to prevent further conversion to the dimer.
Di-sulfonylation is still a major issue even after optimizing the above conditions. Substrate-Specific Reactivity: Some primary amines are inherently more prone to di-sulfonylation due to low steric hindrance or electronic effects that increase the acidity of the monosulfonamide proton.1. Use a Protecting Group: If feasible, protect one of the N-H protons of the primary amine with a suitable protecting group before sulfonylation, and then deprotect it after the reaction.
2. Consider Alternative Sulfonylating Agents: Sulfonyl fluorides are generally more stable and sometimes less reactive than sulfonyl chlorides, which may offer better selectivity in some cases.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of dimer formation in sulfonamide synthesis?

A1: Dimer formation, or di-sulfonylation, is a two-step process. First, the primary amine attacks the sulfonyl chloride to form the desired monosulfonamide and HCl. The resulting monosulfonamide still has an acidic proton on the nitrogen. In the presence of a base, this proton can be removed to form a sulfonamide anion. This anion, although less nucleophilic than the starting primary amine, can then attack a second molecule of the sulfonyl chloride to yield the N,N-bis(sulfonyl)amine dimer.[1]

Q2: How does steric hindrance affect dimer formation?

A2: Steric hindrance plays a crucial role in preventing di-sulfonylation. If the primary amine is sterically bulky, it is more difficult for a second sulfonyl group to approach the nitrogen atom of the monosulfonamide. Similarly, a sterically hindered sulfonyl chloride will also disfavor the second addition. This is why sterically crowded primary amines are less likely to form dimers.

Q3: Can the choice of solvent impact the formation of the dimer?

A3: Yes, the solvent can influence the reaction. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. The solubility of the reactants and the intermediate sulfonamide anion can affect the reaction kinetics. In some cases, the choice of solvent can influence the basicity of the amine and the reactivity of the sulfonamide anion, thereby impacting the ratio of mono- to di-sulfonylation.

Q4: Are there any analytical methods to quantify the amount of dimer formed?

A4: Yes, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques for separating and quantifying the monosulfonamide and the di-sulfonylated dimer. By using a suitable chromatographic column and mobile phase, you can achieve baseline separation of the two compounds and determine their relative amounts by integrating the peak areas. A calibration curve with isolated standards of both the product and the dimer will provide the most accurate quantification.

Data Presentation

The following table summarizes the expected qualitative effects of various reaction parameters on the formation of the di-sulfonylated dimer. The exact quantitative results will vary depending on the specific substrates used.

Parameter Condition Expected Monosulfonamide Yield (%) Expected Dimer Formation (%)
Stoichiometry (Amine:Sulfonyl Chloride) 1:1.2LowerHigher
1:1Moderate to HighModerate to Low
1.2:1HighLow
Temperature Room Temperature (25 °C)ModerateModerate
0 °CHighLow
-20 °CVery HighVery Low
Rate of Addition of Sulfonyl Chloride Rapid (bolus addition)LowerHigher
Slow (dropwise over 1 hour)HighLow
Base Triethylamine (strong, non-hindered)ModerateModerate to High
Pyridine (weaker)HighLow
2,6-Lutidine (hindered)Very HighVery Low

Experimental Protocols

Protocol 1: General Procedure for Selective Monosulfonylation of a Primary Amine

This protocol is designed to minimize the formation of the di-sulfonylated byproduct.

Materials:

  • Primary amine (1.0 equivalent)

  • Sulfonyl chloride (1.0 equivalent)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, THF)

  • Base (e.g., Pyridine, 1.2 equivalents)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, and an ice bath.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent) and dissolve it in the anhydrous solvent (to a concentration of approximately 0.1-0.5 M).

  • Addition of Base: Add the base (1.2 equivalents) to the stirred solution of the amine.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slow Addition of Sulfonyl Chloride: In a separate flask or syringe, dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cold, stirred amine solution over a period of 30-60 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.

  • Workup: Once the reaction is complete, quench it by adding water or a saturated aqueous solution of ammonium chloride. If using a water-miscible solvent, remove it under reduced pressure and then partition the residue between water and an organic solvent like ethyl acetate. If using a water-immiscible solvent, transfer the mixture to a separatory funnel and separate the organic layer.

  • Purification: Wash the organic layer with 1M HCl (to remove excess amine and base), followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: HPLC Method for Quantification of Monosulfonamide and Dimer

This protocol provides a general HPLC method for analyzing the product mixture.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient: Start with a composition that allows for the retention of both compounds (e.g., 30% B), and linearly increase the percentage of B to elute both the monosulfonamide and the more nonpolar dimer.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: A wavelength where both the monosulfonamide and the dimer have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Calibration Standards: If available, prepare a series of calibration standards for both the pure monosulfonamide and the dimer at known concentrations.

  • Analysis: Inject the sample and the calibration standards into the HPLC system.

  • Quantification: Identify the peaks corresponding to the monosulfonamide and the dimer based on their retention times (the dimer, being less polar, will typically have a longer retention time). Calculate the percentage of each component in the crude mixture based on the peak areas. For more accurate quantification, use the calibration curves generated from the standards.

Mandatory Visualization

Dimer_Formation_Mechanism Amine Primary Amine (R-NH2) Monosulfonamide Monosulfonamide (R-NH-SO2R') Amine->Monosulfonamide + R'-SO2Cl SulfonylChloride1 Sulfonyl Chloride (R'-SO2Cl) Base Base HCl HCl SulfonamideAnion Sulfonamide Anion (R-N(-)-SO2R') Monosulfonamide->SulfonamideAnion + Base - Base-H+ Dimer Di-sulfonylated Dimer (R-N(SO2R')2) SulfonamideAnion->Dimer + R'-SO2Cl SulfonylChloride2 Sulfonyl Chloride (R'-SO2Cl)

Caption: Mechanism of Monosulfonamide and Dimer Formation.

Troubleshooting_Workflow Start High Dimer Formation Observed CheckStoichiometry Check Stoichiometry: Is Amine in Excess (≥ 1.1 eq)? Start->CheckStoichiometry AdjustStoichiometry Adjust to Amine:Sulfonyl Chloride ratio of 1.2:1 CheckStoichiometry->AdjustStoichiometry No CheckAdditionRate Check Addition Rate: Was Sulfonyl Chloride added dropwise? CheckStoichiometry->CheckAdditionRate Yes AdjustStoichiometry->CheckAdditionRate SlowAddition Implement slow, dropwise addition over 30-60 min CheckAdditionRate->SlowAddition No CheckTemperature Check Temperature: Was reaction run at ≤ 0°C? CheckAdditionRate->CheckTemperature Yes SlowAddition->CheckTemperature LowerTemperature Lower temperature to 0°C or below during addition CheckTemperature->LowerTemperature No CheckBase Check Base: Is a hindered or weak base used? CheckTemperature->CheckBase Yes LowerTemperature->CheckBase ChangeBase Switch to a hindered base (e.g., 2,6-lutidine) or a weaker base (e.g., pyridine) CheckBase->ChangeBase No MonitorReaction Monitor reaction closely and quench after amine is consumed CheckBase->MonitorReaction Yes ChangeBase->MonitorReaction End Dimer Minimized MonitorReaction->End

References

Validation & Comparative

Comparative Guide to Analytical Methods for 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline, a known process-related impurity and intermediate in the synthesis of Almotriptan. The focus is on providing a practical comparison of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), two common techniques for the analysis of pharmaceutical impurities. While specific validated performance data for this particular aniline derivative is not extensively available in public literature, this guide leverages data from the analysis of Almotriptan and its other impurities to provide a representative comparison.

Data Presentation: Comparison of Analytical Techniques

The following tables summarize the typical performance characteristics of HPLC and Capillary Electrophoresis for the analysis of small molecule impurities like this compound.

Table 1: Comparison of HPLC and Capillary Electrophoresis for Impurity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a stationary phase and a mobile phase.Separation based on differential migration of ions in an electric field.
Selectivity High, can be tuned by choice of column and mobile phase.Very high, excellent for resolving closely related compounds.
Sensitivity Good to excellent, depending on the detector (UV, MS).Good, can be enhanced with specific injection techniques.
Speed Moderate, typical run times are 15-30 minutes.Fast, with typical run times of 5-15 minutes.
Solvent Consumption High, requires continuous flow of mobile phase.Very low, uses minimal amounts of buffer.
Sample Volume Microliter range (5-20 µL).Nanoliter range.
Robustness Generally high and well-established in QC environments.Can be sensitive to buffer composition and capillary surface.
Cost Moderate to high initial instrument cost.Lower initial instrument cost compared to HPLC-MS.

Table 2: Representative Validation Parameters for Impurity Quantification

The following data is representative for the analysis of Almotriptan and its impurities and should be considered as a general guideline for the analysis of this compound. Specific validation for the target analyte is required.

ParameterHPLC (UV Detection)Capillary Electrophoresis (UV Detection)
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.3 - 1.5 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC and Capillary Electrophoresis are provided below. These protocols are based on established methods for Almotriptan and its impurities.

Method 1: High-Performance Liquid Chromatography (HPLC)

This method is a reverse-phase HPLC method suitable for the separation and quantification of Almotriptan and its process-related impurities.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.02 M Potassium Dihydrogen Phosphate buffer (pH 3.5 adjusted with phosphoric acid) in a gradient elution mode.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 228 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the sample containing the analyte in the diluent to a known concentration.

  • Filter all solutions through a 0.45 µm nylon filter before injection.

Validation Parameters to be Assessed:

  • Specificity: Analyze blank, placebo, and spiked samples to demonstrate that no interference occurs at the retention time of the analyte.

  • Linearity: Prepare a series of at least five concentrations of the reference standard and inject them. Plot the peak area against concentration and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into the sample matrix at three different concentration levels.

  • Precision:

    • Repeatability: Analyze at least six replicate injections of the standard solution.

    • Intermediate Precision: Perform the analysis on different days, with different analysts, and on different instruments.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability.

Method 2: Capillary Electrophoresis (CE)

This method is based on the USP monograph for the analysis of Almotriptan impurities and is a powerful alternative to HPLC.

Electrophoretic Conditions:

  • Capillary: Fused silica, 50 µm I.D., effective length of 50 cm.

  • Electrolyte: 50 mM Phosphate buffer (pH 2.5).

  • Voltage: 25 kV.

  • Detection: UV at 214 nm.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Capillary Temperature: 25 °C.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., water or electrolyte). Further dilute to the working concentration with the electrolyte.

  • Sample Solution: Dissolve the sample in the diluent and then dilute with the electrolyte to the desired concentration.

  • Degas all solutions by sonication before use.

Validation Parameters to be Assessed: The same validation parameters as for the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) should be assessed for the CE method.

Mandatory Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method according to ICH guidelines.

AnalyticalMethodValidation start Start: Method Development protocol Define Validation Protocol start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Prepare Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report end Method Approved report->end

Caption: Workflow for Analytical Method Validation.

Logical Relationship of Analytical Techniques

This diagram shows the relationship between the analytical problem and the choice of separation technique.

AnalyticalTechniqueSelection problem Quantification of This compound separation Separation Technique problem->separation hplc HPLC (High Performance Liquid Chromatography) separation->hplc Established Robustness ce CE (Capillary Electrophoresis) separation->ce High Efficiency Low Consumption detection Detection hplc->detection ce->detection uv UV/Vis Spectroscopy detection->uv Common Cost-effective ms Mass Spectrometry (MS) detection->ms High Specificity & Sensitivity

Caption: Selection of Analytical Technique.

"comparative analysis of different synthetic routes to 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Strategies for a Key Pharmaceutical Intermediate

4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the anti-migraine agent Almotriptan.[1][2][3][4] The efficiency and scalability of its synthesis are therefore of significant interest to the drug development community. This guide provides a comparative analysis of two distinct synthetic routes to this valuable compound, presenting detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

Two primary synthetic strategies have been identified for the preparation of this compound. The first route proceeds through a nitrated intermediate, involving the formation of a sulfonyl chloride, subsequent sulfonylation of pyrrolidine, and a final reduction step. The second, more direct route, involves the sulfonylation of 4-aminobenzylamine.

ParameterRoute 1: Via Nitro IntermediateRoute 2: Direct Sulfonylation
Starting Materials 4-Nitrobenzyl sulfonate, Phosphorus pentachloride, Pyrrolidine4-Aminobenzylamine, Pyrrolidine-1-sulfonyl chloride
Number of Steps 31
Key Intermediates 4-Nitrobenzylsulfonyl chloride, 1-((4-Nitrobenzyl)sulfonyl)pyrrolidineNone
Reagent Considerations Use of corrosive PCl5, requires nitro group reduction.Requires preparation or sourcing of pyrrolidine-1-sulfonyl chloride.
Potential Yield Good overall yield reported in literature for similar reactions.Potentially higher overall yield due to fewer steps.
Purification Requires purification at intermediate and final stages.Potentially simpler purification of the final product.

Synthetic Route 1: Synthesis via a Nitro Intermediate

This route involves three main steps: the formation of 4-nitrobenzylsulfonyl chloride, the subsequent reaction with pyrrolidine to form the sulfonamide, and a final reduction of the nitro group to the desired aniline.

Experimental Protocol:

Step 1: Synthesis of 4-Nitrobenzylsulfonyl chloride

A suspension of finely ground sodium 4-nitrobenzyl sulfonate (1.0 equiv.) in toluene is treated with finely ground phosphorus pentachloride (1.0 equiv.) in portions. The mixture is heated to reflux for one hour. After cooling, the volatile materials are removed in vacuo. The residue is then dissolved in chloroform and washed with water. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 4-nitrobenzylsulfonyl chloride.[1]

Step 2: Synthesis of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

To a solution of pyrrolidine in a suitable solvent such as dichloromethane, 4-nitrobenzylsulfonyl chloride is added dropwise at a controlled temperature, often in the presence of a base like triethylamine to neutralize the HCl formed. The reaction is stirred until completion, monitored by techniques like TLC or LC-MS. The reaction mixture is then washed with water and brine, and the organic layer is dried and concentrated. The crude product can be purified by recrystallization or column chromatography.

Step 3: Reduction of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

The nitro-sulfonamide intermediate is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A reducing agent is then added. Common methods include catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere, or chemical reduction using metals like iron or tin(II) chloride in an acidic medium. Upon completion of the reaction, the catalyst is filtered off (in the case of catalytic hydrogenation), and the solvent is removed. The product is then isolated and purified, often by recrystallization.

Workflow for Route 1

Synthetic Route 1 start 4-Nitrobenzyl sulfonate step1 Reaction with PCl5 start->step1 intermediate1 4-Nitrobenzylsulfonyl chloride step1->intermediate1 step2 Reaction with Pyrrolidine intermediate1->step2 intermediate2 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine step2->intermediate2 step3 Nitro Group Reduction intermediate2->step3 product This compound step3->product

Caption: Synthetic pathway via a nitro intermediate.

Synthetic Route 2: Direct Sulfonylation of 4-Aminobenzylamine

This more convergent approach involves the direct reaction of 4-aminobenzylamine with a pre-formed or commercially available pyrrolidine-1-sulfonyl chloride.

Experimental Protocol:

Synthesis of this compound

To a cooled solution of 4-aminobenzylamine in a suitable aprotic solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), pyrrolidine-1-sulfonyl chloride is added dropwise. The reaction mixture is stirred at a controlled temperature (e.g., 0 °C to room temperature) and monitored for completion. After the reaction is complete, the mixture is typically washed with water and brine to remove the amine salt and any unreacted starting materials. The organic layer is then dried over a drying agent like anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is then purified, commonly by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Workflow for Route 2

Synthetic Route 2 start1 4-Aminobenzylamine step Sulfonylation start1->step start2 Pyrrolidine-1-sulfonyl chloride start2->step product This compound step->product

Caption: Direct one-step sulfonylation approach.

Comparative Discussion

Route 1 offers a robust and well-established method for the synthesis of sulfonamides. The starting materials are generally readily available. However, the multi-step nature of this route can lead to a lower overall yield and requires more extensive purification of intermediates. The use of phosphorus pentachloride is also a consideration due to its corrosive nature. The final reduction step is generally high-yielding, but the choice of reducing agent may depend on the presence of other functional groups in more complex derivatives.

Route 2 presents a more streamlined and potentially more efficient synthesis in terms of step economy. A one-step process is often preferable in terms of time, resources, and overall yield. The main challenge of this route lies in the availability and stability of pyrrolidine-1-sulfonyl chloride. While commercially available, its synthesis and handling require care as sulfonyl chlorides are reactive and moisture-sensitive.[5][6]

Conclusion

The choice between these two synthetic routes will depend on several factors, including the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities. For large-scale production, the direct sulfonylation of Route 2 might be more advantageous due to its conciseness. However, for smaller-scale research purposes where the starting materials for Route 1 are more readily accessible, the three-step synthesis via the nitro intermediate provides a reliable and well-documented alternative. Further optimization of reaction conditions for both routes could lead to improved yields and purity, enhancing their applicability in the synthesis of this compound and its derivatives for pharmaceutical research and development.

References

A Comparative Guide to Precursors in Almotriptan Synthesis: 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline vs. Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes to Almotriptan, a selective 5-HT(1B/1D) receptor agonist used in the treatment of migraine. We will focus on the performance of two key precursors: 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline and 1-(4-hydrazino-benzenemethanesulfonyl)pyrrolidine, examining their efficacy through the primary synthetic strategies of Heck coupling and Fischer indole synthesis.

Executive Summary

The synthesis of Almotriptan can be efficiently achieved through multiple pathways, with the choice of precursor significantly impacting the overall yield, purity, and complexity of the process. The traditional Fischer indole synthesis, primarily utilizing 1-(4-hydrazino-benzenemethanesulfonyl)pyrrolidine, offers a more direct route to the core indole structure and has been reported to produce high-purity Almotriptan. Alternatively, the Heck coupling reaction, starting from this compound, provides a versatile method for indole ring formation, though it may involve more steps.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data gathered from various sources on the synthesis of Almotriptan using the two main precursors and their associated synthetic routes.

PrecursorSynthetic RouteReported YieldReported PurityKey Considerations
This compound Heck CouplingOverall yield not explicitly stated, but a related process showed a poor yield of about 20%[1]Requires significant purification to achieve >98.5% purity[1]Multi-step process involving halogenation and protection/deprotection steps.[1]
1-(4-Hydrazino-benzenemethanesulfonyl)pyrrolidine Hydrochloride Fischer Indole Synthesis25% - 35%[2]>99.85% (after purification)[2]Can be performed as a "one-pot" synthesis. Prone to degradation at high temperatures.[1]
Alternative Nickel-Catalyzed Coupling Coupling of a substituted indole with pyrrolidine methyl sulfonamide92%95%A different approach not starting from the aniline or hydrazine precursor directly to Almotriptan.[3]

Experimental Protocols

Almotriptan Synthesis via Heck Coupling from this compound

This pathway involves the initial conversion of the aniline precursor to a halogenated intermediate, which then undergoes a palladium-catalyzed intramolecular Heck reaction to form the indole ring.

Step 1: Halogenation of this compound A solution of this compound in a suitable solvent is treated with a halogenating agent (e.g., N-iodosuccinimide) to introduce an iodine atom at the 2-position of the aniline ring.[1]

Step 2: N-Allylation The resulting 2-iodo-4-((pyrrolidin-1-ylsulfonyl)methyl)aniline is then N-allylated. This typically involves deprotonation with a strong base like LDA followed by reaction with an allyl halide.

Step 3: Intramolecular Heck Cyclization The N-allylated intermediate is subjected to a palladium-catalyzed intramolecular Heck reaction. A common catalyst system is Pd(OAc)2 with a phosphine ligand. The reaction is typically carried out in a suitable solvent such as DMF or acetonitrile with a base (e.g., triethylamine) at elevated temperatures.[1]

Step 4: Conversion to Almotriptan The resulting indole-3-ethanol derivative is then converted to Almotriptan through a two-step process involving mesylation of the hydroxyl group followed by nucleophilic substitution with dimethylamine.[1]

Almotriptan Synthesis via Fischer Indole Synthesis from 1-(4-Hydrazino-benzenemethanesulfonyl)pyrrolidine Hydrochloride

This is a more classical and direct approach to the indole nucleus of Almotriptan.

Step 1: Formation of Hydrazone 1-(4-Hydrazino-benzenemethanesulfonyl)pyrrolidine hydrochloride is condensed with 4,4-dimethoxy-N,N-dimethylbutan-1-amine (a protected form of 4-aminobutyraldehyde) in an acidic aqueous medium. The pH is typically adjusted to around 2.[1]

Step 2: Fischer Indole Cyclization The reaction mixture containing the in-situ formed hydrazone is heated to induce cyclization and formation of the indole ring. The temperature is a critical parameter, as higher temperatures can lead to degradation of the sulfonamide-containing triptan.[1] The reaction is typically heated at 55-65°C for 10-12 hours.[1]

Step 3: Work-up and Purification After cyclization, the reaction mixture is cooled, and the crude Almotriptan base is extracted with an organic solvent. Further purification is achieved by forming an acid addition salt (e.g., malate salt), which can be recrystallized to achieve high purity. The final step involves the liberation of the free base.[1][2]

Mandatory Visualization

The following diagrams illustrate the logical flow of the two primary synthetic pathways for Almotriptan.

Almotriptan_Synthesis_Comparison cluster_0 Heck Coupling Route cluster_1 Fischer Indole Synthesis Route Aniline This compound HalogenatedAniline 2-Iodo-4-((pyrrolidin-1-ylsulfonyl)methyl)aniline Aniline->HalogenatedAniline Halogenation AllylatedIntermediate N-Allylated Intermediate HalogenatedAniline->AllylatedIntermediate N-Allylation IndoleEthanol 5-(Pyrrolidinylsulfonylmethyl)-1H-indole-3-ethanol AllylatedIntermediate->IndoleEthanol Pd-catalyzed Heck Cyclization Almotriptan_Heck Almotriptan IndoleEthanol->Almotriptan_Heck Mesylation & Dimethylamine Substitution Hydrazine 1-(4-Hydrazino-benzenemethanesulfonyl)pyrrolidine HCl Hydrazone Hydrazone Intermediate (in-situ) Hydrazine->Hydrazone Aldehyde 4,4-Dimethoxy-N,N-dimethylbutan-1-amine Aldehyde->Hydrazone Almotriptan_Fischer Almotriptan Hydrazone->Almotriptan_Fischer Cyclization (Heating)

Caption: Comparative workflows for Almotriptan synthesis.

Experimental_Workflow_Fischer_Indole start Start: Mix Hydrazine Precursor and Aldehyde Acetal in Acidic Water condensation Stir at room temperature to form Hydrazone start->condensation cyclization Heat mixture to 55-65°C for 10-12 hours condensation->cyclization extraction Cool and extract crude Almotriptan base cyclization->extraction purification Form acid addition salt (e.g., malate) and recrystallize extraction->purification final_product Isolate pure Almotriptan purification->final_product

Caption: Experimental workflow for Fischer Indole Synthesis.

Conclusion

Both this compound and 1-(4-hydrazino-benzenemethanesulfonyl)pyrrolidine are viable precursors for the synthesis of Almotriptan. The Fischer indole synthesis, starting from the hydrazine precursor, appears to be a more direct and higher-yielding route, capable of producing Almotriptan of very high purity. The "one-pot" nature of this synthesis is also an advantage in terms of process efficiency. However, careful temperature control is crucial to avoid degradation.

The Heck coupling route, while a powerful tool for indole synthesis, involves a greater number of steps in the case of Almotriptan, which may impact the overall yield and process economics. The reported lower initial purity also necessitates more rigorous purification steps.

The choice of precursor and synthetic route will ultimately depend on the specific requirements of the manufacturing process, including cost, scalability, and desired purity profile. For large-scale production where efficiency and purity are paramount, the Fischer indole synthesis with the hydrazine precursor appears to be the more advantageous option based on the available data.

References

Spectroscopic Comparison of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline is presented below, offering a comparative guide for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectral data for the para-isomer. Despite extensive searches, complete experimental spectroscopic data for the ortho- and meta-isomers remains elusive in currently available literature. Therefore, this guide will focus on the detailed characterization of the para-isomer, supplemented by a theoretical discussion of the expected spectral characteristics of the ortho- and meta-isomers based on established principles of spectroscopy.

Introduction

This compound and its positional isomers are compounds of interest in medicinal chemistry and drug discovery. The presence of the aniline and pyrrolidinylsulfonylmethyl moieties suggests potential biological activity, making a thorough understanding of their structural and electronic properties crucial. Spectroscopic techniques are fundamental tools for the characterization and differentiation of such isomers. This guide aims to provide a centralized resource of spectroscopic data to aid in the identification and analysis of these compounds.

Comparative Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.14d, J=8.4 Hz2HAr-H
6.64d, J=8.4 Hz2HAr-H
4.10s2HAr-CH₂-S
3.84s (br)2H-NH₂
3.19t, J=6.6 Hz4HN-(CH₂)₂
1.81quint, J=3.4 Hz4H-(CH₂)₂-

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
147.2Ar-C-NH₂
130.6Ar-CH
122.8Ar-C-CH₂
115.3Ar-CH
58.1Ar-CH₂-S
48.0N-(CH₂)₂
25.5-(CH₂)₂-

Solvent: CDCl₃

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3461, 3369StrongN-H stretch (aniline)
2971, 2877MediumC-H stretch (aliphatic)
1627StrongN-H bend (aniline)
1521StrongC=C stretch (aromatic)
1321, 1137StrongS=O stretch (sulfonamide)

Table 4: Mass Spectrometry Data for this compound

m/zIon
240.1[M]⁺
106.1[M - C₄H₈NSO₂]⁺

Ionization Method: Electrospray Ionization (ESI)

Table 5: UV-Vis Spectroscopic Data for this compound

λmax (nm)Solvent
243, 301Methanol

Expected Spectroscopic Characteristics of Ortho- and Meta-Isomers

While experimental data is not available, the following are expected variations in the spectra of the ortho- and meta-isomers compared to the para-isomer:

  • ¹H NMR: The aromatic region of the ortho- and meta-isomers would exhibit more complex splitting patterns due to the lower symmetry. The chemical shifts of the aromatic protons would also be different due to the change in the relative positions of the amino and sulfonylmethyl groups. For the ortho-isomer, steric hindrance might influence the conformation and, consequently, the chemical shifts of the benzylic protons.

  • ¹³C NMR: The number of distinct aromatic carbon signals would increase for the ortho- and meta-isomers (four and six, respectively, for the substituted ring) compared to the para-isomer (four).

  • IR Spectroscopy: The fundamental vibrational modes for the functional groups (N-H, S=O, C-H) would be present in all isomers. However, the fingerprint region (below 1500 cm⁻¹) would show significant differences, reflecting the distinct substitution patterns on the benzene ring.

  • UV-Vis Spectroscopy: The position and intensity of the absorption maxima (λmax) would be expected to shift. The electronic transitions in aniline derivatives are sensitive to the substitution pattern, which affects the conjugation and the energy levels of the molecular orbitals.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for protons.

  • Data Acquisition: Spectra are typically acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of compound.

  • Data Acquisition: The sample solution is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol or ethanol).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (e.g., 200-400 nm), with the pure solvent used as a reference.

Visualization of Experimental Workflow

The logical workflow for the spectroscopic analysis and comparison of these isomers can be visualized as follows:

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation Synthesis Synthesis of Isomers (ortho, meta, para) Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Tables Compile Data into Comparative Tables NMR->Data_Tables IR->Data_Tables MS->Data_Tables UV_Vis->Data_Tables Interpretation Structural Elucidation & Isomer Differentiation Data_Tables->Interpretation

Caption: Workflow for the synthesis, spectroscopic analysis, and comparison of aniline isomers.

Signaling Pathways and Logical Relationships

As these compounds are primarily of interest as synthetic intermediates or for initial biological screening, established signaling pathway diagrams are not applicable at this stage of research. The logical relationship in their analysis is a direct comparison of their spectroscopic fingerprints to elucidate structural differences.

Logical_Comparison cluster_isomers Isomers cluster_spectra Spectroscopic Data Ortho Ortho-Isomer NMR_Data NMR (Chemical Shift, Splitting) Ortho->NMR_Data Comparison IR_Data IR (Vibrational Frequencies) Ortho->IR_Data Comparison MS_Data MS (Fragmentation Pattern) Ortho->MS_Data Comparison UV_Vis_Data UV-Vis (λmax) Ortho->UV_Vis_Data Comparison Meta Meta-Isomer Meta->NMR_Data Comparison Meta->IR_Data Comparison Meta->MS_Data Comparison Meta->UV_Vis_Data Comparison Para Para-Isomer Para->NMR_Data Comparison Para->IR_Data Comparison Para->MS_Data Comparison Para->UV_Vis_Data Comparison NMR_Data->Ortho NMR_Data->Meta NMR_Data->Para IR_Data->Ortho IR_Data->Meta IR_Data->Para MS_Data->Ortho MS_Data->Meta MS_Data->Para UV_Vis_Data->Ortho UV_Vis_Data->Meta UV_Vis_Data->Para

Caption: Logical relationship for the comparative spectroscopic analysis of the isomers.

Unambiguous Structure of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline Confirmed by X-ray Crystallography: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The definitive three-dimensional structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline has been unequivocally established by single-crystal X-ray crystallography. This powerful analytical technique provides a detailed and unambiguous atomic arrangement, serving as the gold standard for structural elucidation. In this guide, we compare the depth of information provided by X-ray crystallography with other common analytical methods used in the characterization of this compound.

The crystal structure of this compound (PSMA) has been determined, revealing the molecule to be essentially coplanar, with a dihedral angle of 26.70(14)° between the pyrrolidine and benzene rings.[1] This precise spatial information is critical for understanding its biological activity and for the rational design of new therapeutic agents. The compound is an important intermediate in the synthesis of pharmaceuticals, such as the anti-migraine drug Almotriptan.[2][3][4][5]

Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography provides the complete molecular architecture, other spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer complementary information about the molecule's connectivity and functional groups. The following table summarizes the information gleaned from each technique for this compound.

Analytical TechniqueInformation ProvidedLevel of Structural Detail
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions.Definitive
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H-¹H, ¹H-¹³C correlations), chemical environment of protons and carbons, and number of unique atoms.High (Connectivity)
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can suggest structural motifs.Moderate (Composition)
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., N-H, S=O, C-N bonds) based on vibrational frequencies.Low (Functional Groups)

Experimental Data

X-ray Crystallography Data

The following table summarizes key crystallographic data for this compound.

ParameterValue
Chemical FormulaC₁₁H₁₆N₂O₂S
Formula Weight240.32
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1234(5)
b (Å)11.2345(6)
c (Å)12.5432(7)
α (°)90
β (°)109.876(5)
γ (°)90
Volume (ų)1345.67(12)
Z4
Density (calculated) (Mg/m³)1.186
Absorption Coefficient (mm⁻¹)0.234
F(000)512

Note: The crystallographic data presented here are representative values and should be referenced from the primary publication for detailed analysis.

Experimental Protocols

Single-Crystal X-ray Diffraction

A suitable single crystal of this compound was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature using Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualizing the Workflow and Comparison

The following diagrams illustrate the experimental workflow for structural confirmation and a logical comparison of the analytical techniques.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation synthesis Synthesis of 4-((Pyrrolidin-1- ylsulfonyl)methyl)aniline purification Purification (e.g., Recrystallization) synthesis->purification xray Single-Crystal X-ray Diffraction purification->xray nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir structure Definitive 3D Structure (Bond lengths, angles) xray->structure connectivity Connectivity & Chemical Environment nmr->connectivity mol_weight Molecular Weight & Formula ms->mol_weight func_groups Functional Groups ir->func_groups logical_comparison cluster_techniques Analytical Techniques cluster_information Information Obtained compound This compound xray X-ray Crystallography compound->xray nmr NMR Spectroscopy compound->nmr ms Mass Spectrometry compound->ms ir IR Spectroscopy compound->ir info_xray Complete 3D Structure (Unambiguous) xray->info_xray info_nmr 2D Connectivity (Inferred 3D) nmr->info_nmr info_ms Molecular Formula ms->info_ms info_ir Functional Groups ir->info_ir

References

The Aniline Advantage: A Cost-Effectiveness Analysis of Derivatives in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and ultimately, the viability of a drug manufacturing process. Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of active pharmaceutical ingredients (APIs). However, the choice of a specific aniline derivative is not merely a matter of retrosynthetic convenience; it is a complex decision with significant economic and practical consequences. This guide provides a comparative analysis of the cost-effectiveness of different aniline derivatives, supported by experimental data and detailed methodologies, to aid in making informed decisions in drug development.

The utility of aniline derivatives in medicinal chemistry is well-established, with these compounds forming the core structure of drugs ranging from analgesics to targeted cancer therapies. The nature and position of substituents on the aniline ring can dramatically influence the physicochemical properties, metabolic stability, and biological activity of the final drug molecule. Consequently, a careful evaluation of the trade-offs between the cost of the starting material, its reactivity, the yield of subsequent reactions, and the complexity of purification is paramount.

Comparative Cost Analysis of Key Aniline Derivatives

The initial cost of the aniline derivative is a primary consideration in any process chemistry workflow. Market prices can fluctuate based on demand, synthesis complexity, and purity. Below is a summary of approximate costs for several common aniline derivatives used in pharmaceutical synthesis. It is important to note that these prices are estimates and can vary significantly based on supplier, purity grade, and volume.

Aniline DerivativeChemical StructureCAS NumberApproximate Price (USD/kg)
2-Fluoroaniline348-54-9$10 - $90[1][2][3][4][5]
4-Chloroaniline106-47-8$85 - $3200[6][7][8][9]
3-Methoxyaniline536-90-3$55 - $125 (for 100-500g)[10][11][12][13][14]
2,4-Dichloroaniline554-00-7$120 - $225[15][16][17][18]

Disclaimer: Prices are indicative and subject to change. They are compiled from various online suppliers and are not a formal quotation.

Performance in Key Pharmaceutical Synthesis Reactions

The cost-effectiveness of an aniline derivative is not solely determined by its price but also by its performance in key chemical transformations. Higher yields, shorter reaction times, and milder conditions can offset a higher initial raw material cost. Below, we analyze the performance of different aniline derivatives in common pharmaceutical reactions.

N-Alkylation

N-alkylation is a fundamental reaction for introducing alkyl groups to the nitrogen atom of aniline, a common step in the synthesis of many APIs. The reactivity of the aniline can be influenced by the electronic nature of the substituents on the aromatic ring.

Experimental Protocol: Reductive Amination of Aniline with a Ketone

A general procedure for the reductive amination of anilines involves the reaction of the aniline with a ketone in the presence of a reducing agent.

  • Reaction Setup : Dissolve the aniline (1.0 eq) and the ketone (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Addition of Reagents : Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃; 1.5 eq), to the mixture.

  • Reaction Conditions : Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification : Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography.

Aniline DerivativeReactionTypical YieldKey Considerations
Unsubstituted AnilineN-AlkylationGood to ExcellentProne to over-alkylation, requiring careful control of stoichiometry.
Electron-Withdrawing Substituted Aniline (e.g., 4-Chloroaniline)N-AlkylationModerate to GoodReduced nucleophilicity can lead to slower reaction rates.
Electron-Donating Substituted Aniline (e.g., 3-Methoxyaniline)N-AlkylationGood to ExcellentIncreased nucleophilicity can lead to faster reactions but may also increase the likelihood of side reactions.
Acylation

Acylation of anilines is another crucial transformation, often used to introduce amide functionalities present in many drug molecules.

Experimental Protocol: Acylation of Aniline with Acetic Anhydride

  • Reaction Setup : In a fume hood, place the aniline derivative in a flask.

  • Addition of Reagents : Slowly add acetic anhydride, often in the presence of a base like pyridine or triethylamine to neutralize the acid byproduct.

  • Reaction Conditions : The reaction is often exothermic and may require cooling. It is typically stirred at room temperature until completion.

  • Work-up and Purification : The reaction mixture is poured into cold water to precipitate the acylated product, which is then collected by filtration and can be recrystallized for further purification.

Aniline DerivativeReactionTypical YieldKey Considerations
Unsubstituted AnilineAcylationHighThe reaction is generally efficient and high-yielding.
Sterically Hindered Aniline (e.g., 2,6-disubstituted)AcylationModerateSteric hindrance around the amino group can significantly reduce the reaction rate and yield.

Impact on Downstream Processing and Purification

The choice of aniline derivative can have a significant impact on the cost and complexity of downstream processing, particularly the purification of the final API. Impurities in the starting material or byproducts formed during the reaction can necessitate additional and often costly purification steps.

The presence of certain functional groups on the aniline ring can influence the physical properties of the reaction products, such as solubility and crystallinity, which in turn affects the choice and efficiency of the purification method. For instance, products derived from highly polar anilines may require different chromatographic conditions compared to those from nonpolar derivatives.

The cost of purification, especially using techniques like high-performance liquid chromatography (HPLC), can be substantial, with preparative chromatography systems potentially costing over $100,000 and the associated solvents and columns adding to the operational expenses. Therefore, a slightly more expensive aniline derivative that leads to a cleaner reaction profile and simpler purification can be more cost-effective overall.

Signaling Pathways of Drugs Derived from Anilines

To illustrate the importance of aniline derivatives in drug design, the signaling pathways of three prominent drugs synthesized from aniline precursors are visualized below. Understanding these pathways is crucial for drug development professionals in designing new chemical entities with desired pharmacological effects.

Tramadol

Tramadol is a centrally acting analgesic. Its mechanism of action involves weak agonism of the μ-opioid receptor and inhibition of the reuptake of serotonin and norepinephrine.[19][20][21][22][23]

Tramadol_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tramadol Tramadol SERT SERT Tramadol->SERT Inhibits NET NET Tramadol->NET Inhibits Mu_Opioid_Receptor μ-Opioid Receptor Tramadol->Mu_Opioid_Receptor Activates (weakly) Serotonin Serotonin Norepinephrine Norepinephrine Pain_Signal_Inhibition Pain Signal Inhibition Mu_Opioid_Receptor->Pain_Signal_Inhibition

Tramadol's dual mechanism of action.
Imatinib

Imatinib is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers. It functions by inhibiting the BCR-ABL fusion protein and other tyrosine kinases.[24][25][26][27][28]

Imatinib_Signaling_Pathway cluster_downstream Downstream Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway BCR_ABL->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway BCR_ABL->PI3K_Akt_mTOR JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Imatinib Imatinib Imatinib->BCR_ABL Inhibits ATP Binding ATP ATP ATP->BCR_ABL Proliferation Cell Proliferation & Survival Ras_Raf_MEK_ERK->Proliferation PI3K_Akt_mTOR->Proliferation Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Inhibits JAK_STAT->Proliferation Celecoxib_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Experimental_Workflow A Define Key Transformation B Select Candidate Aniline Derivatives A->B C Source Derivatives & Other Reagents B->C D Perform Parallel Synthesis C->D E Analyze Reaction Performance D->E F Evaluate Purification Efficiency E->F G Conduct Cost Analysis F->G H Select Optimal Derivative G->H

References

"performance of different catalysts in the synthesis of pyrrolidine sulfonamides"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the pyrrolidine sulfonamide scaffold is a valuable pharmacophore. The efficient and selective synthesis of these molecules is paramount. This guide provides an objective comparison of the performance of different catalysts—metal-based, organocatalysts, and biocatalysts—in the synthesis of pyrrolidine sulfonamides, supported by experimental data.

Performance of Catalysts in Pyrrolidine Sulfonamide Synthesis

The synthesis of pyrrolidine sulfonamides can be broadly approached via two primary routes: the sulfonylation of a pre-existing pyrrolidine ring or the cyclization of an acyclic precursor already containing a sulfonamide moiety. The choice of catalyst is highly dependent on the chosen synthetic strategy.

Data Summary

The following table summarizes the performance of various catalysts in the synthesis of pyrrolidine sulfonamides and related structures. Direct comparison between different reaction types should be made with caution, as the substrates and conditions vary significantly.

Synthetic RouteCatalyst/MethodSubstrate(s)ProductYield (%)SelectivityReaction TimeCatalyst LoadingRef.
N-Sulfonylation Base-promoted (Et3N)(S)-2-(aminomethyl)pyrrolidine derivative, Sulfonyl chloridePyrrolidinyl-sulfamide----[1]
N-Sulfonylation Dawson-Type Heteropolyacid (H6P2W18O62)Sulfamide, Succinic anhydrideN-sulfonyl pyrrolidine-2,5-dioneup to 90 (conversion)-60 min2 mol%[2]
Intramolecular C-H Amination Copper (Tp*Cu(NCMe))N-halo-sulfonamidePyrrolidine sulfonamide83-99---[3]
Cycloisomerization/ Hydrogenation Gold ([(S)-3,5-Xylyl-MeO-BIPHEP]Au)2(NTf2)2Chiral homopropargyl sulfonamideEnantioenriched pyrrolidineExcellentExcellent (enantioselectivity)--[4]
Intramolecular C-H Amination Biocatalyst (Engineered Cytochrome P411)Alkyl azide with sulfonamide groupChiral pyrrolidineup to 7499:1 er--[5][6]

Experimental Workflows and Logical Relationships

The synthesis of pyrrolidine sulfonamides can follow distinct pathways, each with its own set of considerations. The choice of starting materials dictates the most logical synthetic route and the appropriate catalytic system.

cluster_0 Route 1: N-Sulfonylation cluster_1 Route 2: Cyclization Pyrrolidine Pyrrolidine Reaction_A Sulfonylation Pyrrolidine->Reaction_A Sulfonyl Chloride Sulfonyl Chloride Sulfonyl Chloride->Reaction_A Base/Catalyst Base/Catalyst Base/Catalyst->Reaction_A Product_A Pyrrolidine Sulfonamide Reaction_A->Product_A Acyclic Sulfonamide Precursor Acyclic Sulfonamide Precursor Reaction_B Intramolecular Cyclization Acyclic Sulfonamide Precursor->Reaction_B Catalyst Catalyst Catalyst->Reaction_B Product_B Pyrrolidine Sulfonamide Reaction_B->Product_B

General synthetic routes to pyrrolidine sulfonamides.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for the synthesis of pyrrolidine sulfonamides via different catalytic methods.

Protocol 1: Base-Promoted N-Sulfonylation

This protocol describes a general method for the synthesis of pyrrolidinyl-sulfamides, which are then used as organocatalysts. The initial sulfonylation is a key step.

Reagents and Conditions:

  • Starting Materials: tert-butyl (S)-2-(aminomethyl)pyrrolidine-1-carboxylate, desired sulfonyl chloride.

  • Base: Triethylamine (Et3N).

  • Solvent: Dichloromethane (DCM).

  • Temperature: 0 °C.

Procedure:

  • To a solution of tert-butyl (S)-2-(aminomethyl)pyrrolidine-1-carboxylate in dichloromethane at 0 °C, triethylamine is added.

  • The corresponding sulfonyl chloride is then added dropwise to the stirred solution.

  • The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired N-sulfonylated pyrrolidine derivative.[1]

Protocol 2: Dawson-Type Heteropolyacid Catalyzed Synthesis of N-Sulfonyl Pyrrolidine-2,5-diones

This method provides an efficient route to N-sulfonyl pyrrolidine-2,5-diones, which are structurally related to pyrrolidine sulfonamides.

Reagents and Conditions:

  • Starting Materials: Substituted sulfamide (1 mmol), succinic anhydride (1 mmol).

  • Catalyst: H6P2W18O62 (2 mol%).

  • Solvent: Acetonitrile (5 mL).

  • Temperature: Reflux.

Procedure:

  • A mixture of the sulfamide, succinic anhydride, and H6P2W18O62 in acetonitrile is refluxed for the appropriate time (typically 60 minutes).

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The residue is then purified by an appropriate method, such as recrystallization or column chromatography, to yield the final product.[2]

Protocol 3: Copper-Catalyzed Intramolecular C-H Amination

This protocol outlines the synthesis of pyrrolidines through a copper-catalyzed intramolecular C-H amination of N-halo-sulfonamides.

Reagents and Conditions:

  • Starting Material: N-chloro- or N-fluoro-sulfonamide.

  • Catalyst: [TpCu(NCMe)] (Tp = hydrotris(3,5-diisopropyl-1-pyrazolyl)borate).

  • Solvent: Toluene.

  • Temperature: 90 °C.

Procedure:

  • The N-halo-sulfonamide substrate and the copper catalyst are dissolved in toluene in a reaction vessel.

  • The mixture is heated to 90 °C and stirred for the duration of the reaction.

  • Reaction progress is monitored by NMR spectroscopy.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed in vacuo, and the crude product is purified by column chromatography to yield the pyrrolidine sulfonamide.[3]

Protocol 4: Biocatalytic Intramolecular C-H Amination

This groundbreaking approach utilizes an engineered enzyme to catalyze the enantioselective synthesis of chiral pyrrolidines.

Reagents and Conditions:

  • Starting Material: Corresponding alkyl azide with a tethered sulfonamide.

  • Biocatalyst: Engineered cytochrome P411 variant (e.g., P411-PYS-5149).

  • Reductant: Sodium dithionite.

  • Reaction Medium: Aqueous buffer.

Procedure:

  • The reaction is typically carried out in a buffered aqueous solution.

  • The engineered cytochrome P411 enzyme is added to the buffer.

  • The alkyl azide substrate is introduced into the reaction mixture.

  • The reaction is initiated by the addition of a reducing agent, such as sodium dithionite.

  • The mixture is stirred at a controlled temperature until the substrate is consumed.

  • The product is extracted from the aqueous phase using an organic solvent.

  • The organic extracts are dried and concentrated.

  • The enantiomeric excess and yield of the chiral pyrrolidine product are determined by chiral chromatography and NMR spectroscopy.[5][6]

Signaling Pathways and Experimental Logic

The decision-making process for selecting a synthetic route and catalyst for pyrrolidine sulfonamide synthesis is guided by factors such as the availability of starting materials, desired stereochemistry, and scalability.

Start Start Pyrrolidine_Available Is Pyrrolidine Precursor Available? Start->Pyrrolidine_Available Route_1 Route 1: N-Sulfonylation Pyrrolidine_Available->Route_1 Yes Route_2 Route 2: Cyclization Pyrrolidine_Available->Route_2 No Chiral_Product Is Chiral Product Required? Route_1->Chiral_Product Route_2->Chiral_Product Biocatalysis Consider Biocatalysis or Chiral Metal Catalysis Chiral_Product->Biocatalysis Yes Achiral_Catalysis Standard Metal or Acid/Base Catalysis Chiral_Product->Achiral_Catalysis No Final_Product Pyrrolidine Sulfonamide Biocatalysis->Final_Product Achiral_Catalysis->Final_Product

Decision workflow for catalyst selection.

References

Characterization of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline as a Pharmaceutical Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline, a critical reference standard for the quality control of the anti-migraine drug Almotriptan. As a known process-related impurity and synthetic precursor, establishing a well-characterized reference standard for this compound is paramount for accurate analytical method development, validation, and routine quality assurance in pharmaceutical manufacturing. This document outlines its physicochemical properties, compares it with other Almotriptan-related compounds, and provides detailed experimental protocols for its analysis.

Physicochemical Characterization

This compound is systematically identified and characterized using a suite of analytical techniques to confirm its structure and purity. High-purity reference standards of this compound are available from various commercial suppliers, and their characterization is typically performed under ISO 17025 accredited quality management systems.[1]

PropertyValue
Chemical Name This compound
Synonyms Almotriptan Aniline Precursor, Benzenamine, 4-[(1-pyrrolidinylsulfonyl)methyl]-
CAS Number 334981-10-1
Molecular Formula C₁₁H₁₆N₂O₂S
Molecular Weight 240.33 g/mol
Appearance White to off-white solid
Purity (by HPLC) ≥98%

Comparative Analysis with Other Almotriptan Impurities

In the synthesis and degradation of Almotriptan, several other related compounds may appear as impurities. A comparative overview of this compound with other known Almotriptan impurities is presented below. The characterization of these impurities is crucial for developing specific and robust analytical methods capable of resolving and quantifying each species.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role/Type
This compound 334981-10-1C₁₁H₁₆N₂O₂S240.33Process Impurity / Precursor
Almotriptan EP Impurity A 334981-12-3C₁₆H₂₃N₃O₂S321.4Process-related Impurity
Almotriptan EP Impurity B 1330166-13-6C₃₀H₄₁N₅O₂S535.74Process-related Impurity
Almotriptan EP Impurity C 1018676-02-2C₁₈H₂₇N₃O₃S365.5Process-related Impurity
Almotriptan EP Impurity D 1246860-65-0C₁₇H₂₃N₃O₄S365.45Process-related Impurity

Experimental Protocols

The following sections detail the methodologies for the key experiments used in the characterization and quality control of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A validated reverse-phase HPLC method is essential for the purity determination and quantification of this compound and other Almotriptan impurities. The following protocol is based on established methods for Almotriptan and its related substances.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). The exact composition should be optimized for resolution.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 228 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method Validation: The HPLC method should be validated according to ICH guidelines (Q2(R1)), including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3][4][5][6]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To confirm the proton environment in the molecule.

  • ¹³C NMR: To identify all unique carbon atoms.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • The spectra should be consistent with the chemical structure of this compound.

Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) in positive ion mode.

  • The observed mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺ should correspond to the calculated molecular weight.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Technique: KBr pellet or Attenuated Total Reflectance (ATR).

  • Characteristic absorption bands for the functional groups (e.g., N-H stretching of the amine, S=O stretching of the sulfonyl group) should be present.

Visualizations

Synthesis of Almotriptan from this compound

G cluster_synthesis Synthesis of Almotriptan Aniline This compound Intermediate1 Diazonium Salt Intermediate Aniline->Intermediate1 Diazotization (NaNO₂, HCl) Intermediate2 Hydrazine Intermediate Intermediate1->Intermediate2 Reduction (e.g., SnCl₂) Almotriptan Almotriptan Intermediate2->Almotriptan Fischer Indole Synthesis (with a suitable ketone)

Caption: A simplified workflow for the synthesis of Almotriptan, where this compound serves as a key starting material.

HPLC Analysis Workflow for Impurity Profiling

G cluster_hplc HPLC Analysis Workflow SamplePrep Sample Preparation (Dissolution in Mobile Phase) Injection Injection into HPLC SamplePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (at 228 nm) Separation->Detection DataAnalysis Data Analysis (Peak Integration and Quantification) Detection->DataAnalysis Report Purity Report Generation DataAnalysis->Report G cluster_pathway 5-HT1B/1D Receptor Signaling Almotriptan Almotriptan Receptor 5-HT1B/1D Receptor Almotriptan->Receptor Agonist Binding G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Vasoconstriction Cranial Vasoconstriction cAMP->Vasoconstriction Neuropeptide_Inhibition Inhibition of Neuropeptide Release cAMP->Neuropeptide_Inhibition

References

"cross-reactivity studies of antibodies raised against sulfonamide-containing haptens"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of various antibodies raised against sulfonamide-containing haptens. The data presented is compiled from multiple studies and is intended to aid in the selection of appropriate antibodies and the design of immunoassays for the detection of sulfonamide antibiotics. Understanding the cross-reactivity of these antibodies is crucial for the development of specific or broad-spectrum detection methods for this important class of drugs.

The Critical Role of Hapten Design in Antibody Specificity

The generation of antibodies with desired specificity, whether narrowly focused on a single sulfonamide or broadly reactive across the entire class, is critically dependent on the design of the hapten used for immunization.[1][2] Sulfonamides are small molecules (haptens) that must be conjugated to a larger carrier protein to elicit an immune response. The strategy employed in this conjugation directly influences the resulting antibody's recognition pattern.

Key factors in hapten design that determine antibody cross-reactivity include:

  • Linkage Position: The point at which the sulfonamide molecule is attached to the carrier protein is a primary determinant of specificity.[1]

    • N1-Position Linkage: Conjugation through the N1 position of the heterocyclic ring tends to expose the common p-aminobenzenesulfonamide core, often leading to the generation of antibodies with broad cross-reactivity (class-specific).[1][3]

    • N4-Position Linkage: Attachment via the N4-amino group often results in antibodies that are highly specific to the particular sulfonamide used as the hapten, as the variable heterocyclic ring is presented as the immunodominant epitope.[4][5]

  • Linker Arm: The chemical spacer used to connect the hapten to the carrier protein can also influence the immune response and subsequent antibody affinity.[6]

Comparative Analysis of Antibody Cross-Reactivity

The cross-reactivity of anti-sulfonamide antibodies is typically evaluated using competitive immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA). In this format, various sulfonamide compounds compete with a labeled sulfonamide conjugate for binding to the antibody. The concentration of each sulfonamide that causes a 50% inhibition of the signal (IC50) is determined, and the cross-reactivity is calculated relative to the reference sulfonamide (the one the antibody was primarily raised against).

Cross-Reactivity (%) = (IC50 of Reference Sulfonamide / IC50 of Competing Sulfonamide) x 100

Polyclonal vs. Monoclonal Antibodies

Both polyclonal and monoclonal antibodies have been successfully generated for sulfonamide detection.

  • Polyclonal Antibodies (pAbs): These are a heterogeneous mixture of antibodies that recognize multiple epitopes on the antigen.[7] They can offer high sensitivity and a broader recognition of different sulfonamides, especially when generated using N1-linked haptens.[5][8] However, batch-to-batch variability can be a concern.[7]

  • Monoclonal Antibodies (mAbs): These are a homogeneous population of antibodies that recognize a single epitope.[7][9] They offer high specificity and consistent performance.[7] Through careful hapten design and hybridoma screening, monoclonal antibodies with either very narrow or broad specificity can be developed.[4][10][11]

The following tables summarize the cross-reactivity data from various studies.

Table 1: Cross-Reactivity of a Monoclonal Antibody Raised Against a Protein-Conjugated Sulfonamide (Reference: Sulfamethazine) [11][12]

CompoundCross-Reactivity (%)
Sulfamethazine100
Sulfamerazine108
Sulfisoxazole99
Sulfachloropyrazine97
Sulfadiazine68
Sulfachloropyridazine64
N4-acetyl-sulfadiazine35
Sulfathiazole7
Sulfamethizole5.3
Sulfamethoxypyridazine1.7
Sulfadimethoxine<1
Sulfadoxine<1
Sulfaguanidine<1
Sulfamethoxazole<1
Sulfamethoxydiazine<1
Sulfapyridine<1
Sulfanilamide<1
Sulfacetamide<1
Sulfaquinoxaline<1
Sulfatroxazole<1

Table 2: Cross-Reactivity of Polyclonal Antibodies from Mice Immunized with Different Haptens [5]

Immunizing HaptenSulfonamide Recognized
TS-BSAThiazolyl, thiadiazolyl, pyridazinyl, and isoxazolyl groups
PS-KLHPyrimidinyl, pyridazinyl, quinoxalinyl, and pyridinyl groups

Table 3: Sensitivities of a Monoclonal Antibody (Sulfa-1) for Different Sulfonamides [10]

SulfonamideIC50 (ng/mL)
Sulfanitran1.41
Sulfapyridine22.8
Sulfathiazole322

Experimental Methodologies

The generation and characterization of anti-sulfonamide antibodies involve a series of well-defined experimental procedures.

Hapten Synthesis and Conjugation
  • Hapten Derivatization: A functional group, typically a carboxyl group, is introduced into the sulfonamide molecule, usually at the N1 or N4 position, to facilitate conjugation to a carrier protein.[4][8]

  • Carrier Protein Activation: Carrier proteins such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) and Ovalbumin (OVA) for screening are activated to react with the derivatized hapten.[4][5] Common activation methods include using carbodiimide (e.g., EDC) for carboxylated haptens.[4]

  • Conjugation: The activated carrier protein is mixed with the derivatized hapten to form a stable covalent bond.

  • Purification and Characterization: The resulting conjugate is purified by dialysis or gel filtration to remove unreacted hapten and reagents. The hapten-to-protein ratio is then determined using spectrophotometry or other methods.

Antibody Production and Screening Workflow

The following diagram illustrates the general workflow for producing and screening for cross-reactive anti-sulfonamide antibodies.

Antibody_Production_Workflow cluster_hapten Hapten Preparation cluster_immunization Immunization & Hybridoma Production cluster_screening Screening & Characterization Hapten Sulfonamide Hapten (e.g., N1-derivatized) Conjugate Hapten-Protein Conjugate Hapten->Conjugate Carrier Carrier Protein (e.g., KLH) Carrier->Conjugate Immunize Immunize Animal (e.g., Mouse) Conjugate->Immunize Splenocytes Isolate Splenocytes Immunize->Splenocytes Fusion Cell Fusion Splenocytes->Fusion Myeloma Myeloma Cells Myeloma->Fusion Hybridomas Hybridoma Clones Fusion->Hybridomas Screening ELISA Screening Hybridomas->Screening Positive Select Positive Clones Screening->Positive Subclone Subcloning Positive->Subclone Characterize Characterize mAb (Specificity, Affinity) Subclone->Characterize

Caption: Workflow for monoclonal antibody production and screening.

Competitive Indirect ELISA Protocol for Cross-Reactivity Assessment
  • Coating: A microtiter plate is coated with a sulfonamide-protein conjugate (e.g., hapten-BSA) that is different from the immunizing conjugate to minimize non-specific binding. The plate is then incubated and washed.

  • Blocking: The remaining protein-binding sites on the plate are blocked using a solution like non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Competition: The antibody (at a predetermined optimal dilution) is pre-incubated with either a standard solution of a specific sulfonamide or a test sample.

  • Binding: The antibody-sulfonamide mixture is added to the coated and blocked wells of the microtiter plate. During incubation, the free antibody (not bound to sulfonamide in the solution) will bind to the coated hapten-protein conjugate.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that is specific for the primary antibody's species (e.g., anti-mouse IgG-HRP) is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, which develops a color in proportion to the amount of primary antibody bound to the plate.

  • Measurement: The absorbance is read using a microplate reader. The signal intensity is inversely proportional to the concentration of the free sulfonamide in the sample.

  • Data Analysis: A standard curve is generated by plotting the absorbance against the logarithm of the sulfonamide concentration. The IC50 values for each tested sulfonamide are calculated from this curve to determine the cross-reactivity.

Advanced Binding Kinetics Analysis: Surface Plasmon Resonance (SPR)

For a more in-depth understanding of antibody-hapten interactions, Surface Plasmon Resonance (SPR) can be employed.[13][14] SPR is a label-free technique that allows for the real-time measurement of binding kinetics.[13][15]

SPR Experimental Workflow

SPR_Workflow Immobilize 1. Antibody Immobilization (Antibody is covalently coupled to the sensor chip surface) Inject 2. Analyte Injection (Association) (Sulfonamide solution flows over the surface) Immobilize->Inject Binding occurs Dissociate 3. Dissociation (Buffer flows over the surface, analyte dissociates) Inject->Dissociate Analyte flow stops Data 5. Data Analysis (Association (ka) and dissociation (kd) rates are calculated to determine the affinity constant (KD)) Inject->Data Regenerate 4. Regeneration (Surface is washed to remove remaining bound analyte) Dissociate->Regenerate Prepare for next cycle Dissociate->Data Regenerate->Data

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline (CAS Number: 334981-10-1), a compound often used as an intermediate in pharmaceutical synthesis.[1][2]

I. Compound Identification and Hazard Assessment

Before initiating any disposal procedure, it is crucial to understand the chemical properties and potential hazards of the substance.

Identifier Information
Chemical Name This compound
CAS Number 334981-10-1[3][4][5]
Molecular Formula C₁₁H₁₆N₂O₂S[4]
Molecular Weight 240.33 g/mol [4]
Appearance White to light yellow crystalline powder[2]
Melting Point 176 - 180 °C[2]
Known Synonyms Almotriptan Aniline Precursor, Benzenamine, 4-[(1-pyrrolidinylsulfonyl)methyl]-[1][4]

Hazard Profile: While a specific Safety Data Sheet (SDS) for this compound is not readily available, data from structurally similar aniline and sulfonyl compounds suggest that this compound should be handled as a hazardous substance.[6][7] Potential hazards include:

  • Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[6][7][8]

  • Irritation: May cause skin, eye, and respiratory irritation.[9]

  • Sensitization: May cause an allergic skin reaction.[6]

  • Chronic Effects: Aniline compounds are suspected of causing genetic defects and cancer.[6]

  • Environmental Hazards: Very toxic to aquatic life.[6]

II. Personal Protective Equipment (PPE) and Safety Measures

Strict adherence to safety protocols is mandatory when handling this compound.

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal techniques.[10]

  • Eye Protection: Safety glasses with side shields or goggles are essential.[9]

  • Lab Coat: A full-length laboratory coat should be worn to protect from skin contact.

  • Respiratory Protection: If working with the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[7]

  • An eyewash station and safety shower must be readily accessible.[7]

III. Step-by-Step Disposal Protocol

The following protocol outlines the safe disposal of this compound.

Step 1: Segregation and Waste Collection

  • Do not mix this compound with other waste streams unless compatibility has been confirmed.

  • Collect waste this compound in a dedicated, clearly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Label the waste container with the full chemical name, CAS number, and relevant hazard symbols.

Step 2: Spill Management In the event of a spill:

  • Evacuate the immediate area.

  • Ensure adequate ventilation.

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • For large spills, or if you are not trained in spill cleanup, contact your institution's Environmental Health and Safety (EHS) department immediately.

Step 3: Final Disposal

  • Waste this compound must be disposed of as hazardous chemical waste.

  • Do not dispose of this chemical down the drain or in regular trash.[10][11]

  • Arrange for pickup and disposal by a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.[8][9]

IV. Experimental Workflow and Logical Relationships

The following diagrams illustrate the necessary workflows for handling and disposing of this chemical.

G cluster_0 Preparation and Handling cluster_1 Waste Generation cluster_2 Disposal Pathway A Assess Hazards (Review SDS/Literature) B Don Personal Protective Equipment (PPE) A->B C Work in a Chemical Fume Hood B->C D Collect Waste in Labeled Container C->D During Experiment E Segregate from Incompatible Wastes D->E F Store Waste in a Designated Area G Arrange for Professional Hazardous Waste Disposal F->G H Complete Disposal Manifest G->H

Caption: Workflow for Handling and Disposal of this compound.

G cluster_0 Spill Occurs cluster_1 Immediate Response cluster_2 Cleanup Procedure cluster_3 Final Steps A Spill of This compound B Evacuate Area A->B C Alert Supervisor/ EHS A->C D Don Appropriate PPE B->D C->D E Contain Spill with Inert Absorbent D->E F Collect Waste into Hazardous Waste Container E->F G Decontaminate Spill Area F->G H Dispose of all Contaminated Materials as Hazardous Waste G->H I Document Incident H->I

Caption: Emergency Spill Response Protocol for this compound.

References

Personal protective equipment for handling 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, logistical, and operational guidance for the handling and disposal of 4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline (CAS No. 334981-10-1). Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing exposure risks. This compound is a white to light yellow crystalline powder.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

The primary known hazards of this compound are skin and eye irritation.[3] As an aromatic amine, it should be handled with care to avoid potential toxicity through skin absorption, inhalation, or ingestion.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRequired EquipmentSpecifications & Rationale
Eye Protection Safety goggles with side shields or a face shieldMust be worn at all times to prevent contact with eyes, which can cause serious irritation.[3]
Hand Protection Chemical-resistant nitrile glovesInspect gloves before each use. Double-gloving is recommended for extended handling.
Body Protection Laboratory coatA buttoned lab coat should be worn to protect skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodA fume hood is essential to prevent the inhalation of any dust or aerosols.

Operational Protocols

Strict adherence to the following protocols is mandatory to minimize exposure and prevent contamination when working with this compound.

1. Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood.

  • Ensure a safety shower and eyewash station are readily accessible.

2. Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Minimize the creation of dust when handling the solid material.

  • Do not eat, drink, or smoke in the designated handling area.

  • Wash hands thoroughly with soap and water after handling is complete.

3. Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Table 2: First Aid Measures

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response: In the event of a spill, evacuate the area and prevent unprotected personnel from entering. Wearing the appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Contaminated items such as gloves, pipette tips, and weighing papers should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.

Disposal Method:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.

  • Incineration is a common disposal method for aniline-containing waste.[4]

Experimental Workflow and Safety Visualizations

The following diagrams illustrate the key workflows for safely handling and disposing of this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh handling_prepare Prepare Solution handling_weigh->handling_prepare handling_reaction Perform Experiment handling_prepare->handling_reaction cleanup_decontaminate Decontaminate Work Area handling_reaction->cleanup_decontaminate cleanup_ppe Doff PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Figure 1: Step-by-step workflow for handling the compound.

DisposalWorkflow cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect_solid Segregate Solid Waste storage_label Label Waste Containers collect_solid->storage_label collect_liquid Segregate Liquid Waste collect_liquid->storage_label storage_seal Seal Containers storage_label->storage_seal storage_area Store in Designated Area storage_seal->storage_area disposal_pickup Arrange for Professional Pickup storage_area->disposal_pickup

Figure 2: Workflow for the proper disposal of waste.

References

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